Glimepiride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGIZIANZCJQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040675, DTXSID20861130 | |
| Record name | Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>73.6 [ug/mL] (The mean of the results at pH 7.4), Partly miscible, 3.84e-02 g/L | |
| Record name | SID49648856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Glimepiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
261361-60-8, 93479-97-1, 684286-46-2 | |
| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261361-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glimepiride [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093479971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glimepiride, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684286462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glimepiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glimepiride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glimepiride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLIMEPIRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KY687524K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLIMEPIRIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T6XIR2MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 °C | |
| Record name | Glimepiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Glimepiride: A Comprehensive Physicochemical Profile for Research and Development
Introduction: Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, and formulation characteristics. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and pathway visualizations, to support researchers, scientists, and drug development professionals. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound is characterized by low solubility and high permeability, making the study of its solid-state properties particularly crucial for optimizing bioavailability.[2][3]
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These values are critical for initial compound assessment and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄N₄O₅S | [4][5] |
| Molecular Weight | 490.62 g/mol | [5][6] |
| Appearance | White to yellowish-white crystalline powder | [7] |
| pKa | 5.10 ± 0.10 (Predicted) | [8] |
| LogP (XLogP3) | 3.9 | [9] |
Solubility Profile
This compound is practically insoluble in aqueous media, a key factor influencing its dissolution rate and subsequent absorption.[3][10] Its solubility is significantly higher in organic solvents. For enhanced solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like Dimethylformamide (DMF) and then dilute it with the chosen buffer.[4]
| Solvent | Solubility | Reference |
| Water | 0.0038 mg/mL | [10] |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | [4] |
| Dimethylformamide (DMF) | ~10 mg/mL | [4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| Ethanol | Slightly soluble | [10] |
| Methanol | Slightly soluble | [10] |
Melting Point and Crystal Polymorphism
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of this compound. Different polymorphs can exhibit distinct melting points, solubilities, and dissolution rates, which can impact the drug's in vivo performance.[11] At least three polymorphs have been identified in the literature. Form II generally exhibits higher solubility compared to the more stable Form I.[12][13]
| Polymorph | Melting Point (°C) | Key Characteristics | Reference |
| Form I | ~207 °C (also reported as 216 °C) | The thermodynamically stable form. | [1][6][14] |
| Form II | ~213 °C | Prepared by recrystallization from ethanol/water; transforms to Form I above 140°C. Possesses higher solubility than Form I. | [12][13][14] |
| Form III | ~276.2 °C | A novel, more thermodynamically stable form with a unique X-ray diffraction pattern. | [14] |
Mechanism of Action: Signaling Pathway
This compound exerts its glucose-lowering effect primarily by stimulating the release of insulin (B600854) from pancreatic β-cells.[6][15] This action is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channel on the cell membrane.
The process begins with this compound binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[16][17] This binding event closes the channel, inhibiting potassium efflux and leading to the depolarization of the β-cell membrane.[1][16] The change in membrane potential activates voltage-dependent calcium channels, causing an influx of extracellular calcium ions.[15] The resulting increase in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[1][16] Additionally, this compound is thought to have extra-pancreatic effects, such as improving peripheral tissue sensitivity to insulin.[15][16]
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug development. The following sections detail standard experimental protocols for key parameters of this compound.
Protocol: Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs.[18][19]
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Gently press the open end of a capillary tube into the powder until a small amount of the sample is packed into the tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[20][21]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Measurement:
-
For an unknown melting point, perform a rapid heating (10-20 °C/min) to find an approximate range.
-
For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.[20]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point should be expressed as this range.[19][21]
Protocol: Solubility Determination (Equilibrium Shake-Flask Method)
This protocol determines the saturation solubility of this compound in a specific solvent.
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After agitation, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.
-
Separation: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3]
-
Calculation: Express the solubility in units such as mg/mL or µg/mL.
Protocol: pKa Determination (Potentiometric Titration)
This method measures the acid dissociation constant by monitoring pH changes during titration.[22][23]
-
Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., methanol-water) to create a solution of known concentration (e.g., 1 mM).[22]
-
Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[22]
-
Titration Setup: Place the this compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.
-
Titration:
-
Make the solution acidic by adding a standard acid (e.g., 0.1 M HCl) to approximately pH 2.
-
Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize.[22]
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or from the pH at the half-equivalence point.
Protocol: LogP Determination (Shake-Flask Method)
The "gold standard" for measuring lipophilicity, this method determines the partition coefficient between n-octanol and water.[24][25]
-
Phase Pre-saturation: Mix equal volumes of n-octanol and water (or a suitable buffer like PBS pH 7.4) in a separatory funnel. Shake vigorously and allow the layers to separate completely. This ensures both phases are mutually saturated.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the this compound stock solution to a known volume of pre-saturated water in a flask. The total amount of compound should be low enough to avoid saturation in either phase.
-
Equilibration: Seal the flask and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC).[26]
-
Calculation: Calculate the partition coefficient (P) as P = [Concentration in n-octanol] / [Concentration in water]. The final value is expressed as LogP = log₁₀(P).[25]
Protocol: Characterization of Crystal Polymorphs (PXRD)
Powder X-ray Diffraction (PXRD) is a primary technique for identifying and distinguishing between different crystalline forms.[27]
-
Sample Preparation: Gently grind the this compound sample to a fine, uniform powder.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top.
-
Instrument Setup: Place the sample holder in the PXRD instrument. Set the appropriate parameters, including the X-ray source (commonly Cu Kα), voltage, current, and scan range (e.g., 2θ from 5° to 40°).
-
Data Acquisition: Initiate the scan. The instrument will rotate the sample and detector to measure the intensity of diffracted X-rays at different angles (2θ).
-
Data Analysis: The output is a diffractogram, which is a plot of intensity versus 2θ. Each crystalline form of this compound will produce a unique diffraction pattern with characteristic peaks at specific 2θ angles. Compare the obtained pattern with reference patterns for known polymorphs to identify the form.[14][27]
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. sciensage.info [sciensage.info]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Buy this compound Online - Affordable Price, Pharmaceutical Intermediates Supplier [shreejipharmainternational.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Polymorphism of this compound: crystallographic study, thermal transitions behavior and dissolution study | Semantic Scholar [semanticscholar.org]
- 13. A discriminating dissolution method for this compound polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. ClinPGx [clinpgx.org]
- 18. nano-lab.com.tr [nano-lab.com.tr]
- 19. Melting Point Test - CD Formulation [formulationbio.com]
- 20. thinksrs.com [thinksrs.com]
- 21. chem.ucalgary.ca [chem.ucalgary.ca]
- 22. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. enamine.net [enamine.net]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. acdlabs.com [acdlabs.com]
- 26. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
Unveiling the Extrapancreatic Actions of Glimepiride: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significant body of preclinical evidence demonstrating the extrapancreatic effects of glimepiride, a second-generation sulfonylurea. Beyond its well-established role in stimulating insulin (B600854) secretion, this compound exerts direct effects on peripheral tissues, including adipose tissue, skeletal muscle, and the liver, and exhibits notable cardiovascular properties. This document provides a comprehensive overview of the quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Effects on Adipose Tissue: Enhanced Glucose Uptake and Lipogenesis
This compound has been shown to directly stimulate glucose transport and lipogenesis in adipocytes, contributing to its glucose-lowering effects. These actions are often associated with the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.
Quantitative Data: this compound's Effects on Adipocytes
| Preclinical Model | This compound Concentration | Endpoint | Observed Effect | Citation |
| 3T3-L1 Adipocytes | Not Specified | Lipogenesis | Stimulation up to 40% of the maximum insulin effect. | [1] |
| 3T3 Adipocytes | Not Specified | Glucose Transport | Stimulation up to 35% of the maximum insulin response. | [1] |
| Rat Adipocytes | 4-hour incubation | Glycosyl-phosphatidylinositol-specific phospholipase C (GPI-PLC) activation | Activation up to 40-45% of the maximum insulin effect. | [1] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | 12 weeks | TNF-α mRNA expression in retroperitoneal fat | Significantly lower compared to glibenclamide group (0.9 ± 0.2 vs. 2.2 ± 1.1, p<0.01). | [2] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | 12 weeks | Mean fat-cell area in retroperitoneal fat | Smaller compared to glibenclamide group (11,317 ± 5646 µm² vs. 13,764 ± 7036 µm², p<0.05). | [2] |
Experimental Protocols
1.2.1. In Vitro Lipogenesis Assay in 3T3-L1 Adipocytes
This protocol outlines a typical procedure to assess the effect of this compound on lipogenesis in a cultured adipocyte cell line.
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Differentiation into mature adipocytes is induced by treating the cells with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX) for 48-72 hours, followed by maintenance in DMEM with insulin and FBS for an additional 7-10 days.
-
This compound Treatment: Differentiated 3T3-L1 adipocytes are incubated with varying concentrations of this compound or a vehicle control in serum-free DMEM for a specified period (e.g., 24 hours).
-
Lipogenesis Measurement: [¹⁴C]-glucose is added to the culture medium for the final 2-4 hours of incubation. After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed. The total lipids are extracted using a solvent mixture (e.g., chloroform:methanol). The radioactivity incorporated into the lipid fraction is measured using a scintillation counter to quantify the rate of de novo lipogenesis.
1.2.2. GLUT4 Translocation Assay in Adipocytes
This protocol describes a method to visualize and quantify the movement of GLUT4 to the plasma membrane in response to this compound.
-
Cell Preparation: Differentiated adipocytes (e.g., 3T3-L1 or primary adipocytes) are serum-starved for 2-4 hours to establish a basal state.
-
Treatment: Cells are treated with this compound at various concentrations or a vehicle control for a defined period (e.g., 30 minutes). A positive control of insulin is typically included.
-
Subcellular Fractionation: After treatment, cells are homogenized, and subcellular fractions (plasma membrane and intracellular vesicles) are separated by differential centrifugation.
-
Western Blotting: Protein concentrations of the fractions are determined, and equal amounts of protein are separated by SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for GLUT4 and a plasma membrane marker (e.g., Na+/K+-ATPase). The relative abundance of GLUT4 in the plasma membrane fraction is quantified by densitometry.
Signaling Pathway
Caption: this compound signaling in adipocytes.
Effects on Skeletal Muscle: Promotion of Glucose Uptake and Glycogen (B147801) Synthesis
This compound enhances glucose utilization in skeletal muscle, a key tissue for glucose disposal. This effect is mediated, at least in part, by the stimulation of glucose transport and glycogen synthesis.
Quantitative Data: this compound's Effects on Skeletal Muscle
| Preclinical Model | This compound Concentration | Endpoint | Observed Effect | Citation |
| Rat Diaphragm | Not Specified | Glucose Transport | Stimulation up to 60% of the maximum insulin response. | [1] |
| Rat Diaphragm | Not Specified | Glycogenesis | Stimulation up to 55% of the maximum insulin effect. | [1] |
| Cultured Human Skeletal Muscle Cells | 0-100 µmol/l (4h incubation) | Insulin-stimulated glycogen synthesis | Dose-dependent increase with a maximal effect of 39.97 ± 8.4%. | [3] |
| SUR1-/- rats (Type 2 Diabetic Model) | 2 weeks | Total GLUT4 expression in muscle | Increased expression compared to control. | [4] |
| SUR1-/- rats (Type 2 Diabetic Model) | 2 weeks | Membrane GLUT4 expression in muscle | Increased expression compared to control. | [4] |
Experimental Protocols
2.2.1. Ex Vivo Glycogen Synthesis Assay in Rat Diaphragm
This classic preclinical model is used to assess the direct effects of compounds on muscle glucose metabolism.
-
Tissue Preparation: Male Wistar rats are fasted overnight. The diaphragms are excised and divided into hemidiaphragms.
-
Incubation: Hemidiaphragms are pre-incubated in Krebs-Ringer bicarbonate buffer. Subsequently, they are transferred to fresh buffer containing [¹⁴C]-glucose and varying concentrations of this compound or a vehicle control.
-
Glycogen Extraction: After incubation (e.g., 90 minutes), the hemidiaphragms are digested in hot potassium hydroxide. Glycogen is then precipitated with ethanol.
-
Quantification: The radioactivity incorporated into the glycogen pellet is measured by a scintillation counter to determine the rate of glycogen synthesis.
2.2.2. Western Blot Analysis of PI3K/Akt Pathway Activation in Skeletal Muscle
This protocol details the steps to investigate the molecular mechanism underlying this compound's effects on skeletal muscle.
-
Tissue/Cell Lysate Preparation: Skeletal muscle tissue from this compound-treated animals or cultured muscle cells (e.g., L6 myotubes) are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are resolved on an SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies against the phosphorylated (activated) and total forms of key signaling proteins, such as Akt (at Ser473) and its downstream target GSK3β.
-
Analysis: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The ratio of phosphorylated to total protein is calculated to assess the activation state of the pathway.
Signaling Pathway and Experimental Workflow
Caption: PI3K/Akt signaling in skeletal muscle.
Caption: Rat diaphragm glycogen synthesis workflow.
Hepatic and Cardiovascular Effects
Preclinical studies have also shed light on the effects of this compound on the liver and the cardiovascular system, suggesting a broader metabolic and protective profile.
Quantitative Data: Hepatic and Cardiovascular Effects
| Preclinical Model | This compound Concentration/Dose | Endpoint | Observed Effect | Citation |
| Hyperglycemic hyperinsulinemic KK-Ay mice | 8 weeks | Blood Glucose | Reduced by 40%. | [5] |
| Hyperglycemic hyperinsulinemic KK-Ay mice | 8 weeks | Plasma Insulin | Reduced by 50%. | [5] |
| Hyperglycemic hyperinsulinemic KK-Ay mice | 8 weeks | HbA1c | Reduced by 33%. | [5] |
| SUR1-/- rats (Type 2 Diabetic Model) | 2 weeks | Hepatic Glycogen Synthesis | Increased compared to control. | [4] |
| SUR1-/- rats (Type 2 Diabetic Model) | 2 weeks | Hepatic Gluconeogenesis | Prevented. | [4] |
| Isolated ventricular myocytes | 31.6 nM (IC50) | Inhibition of rilmakalim-activated KATP channel currents | Less potent than glibenclamide (IC50 6.8 nM). | [6] |
| Endotoxin shock-rats | 1 x 2 mg/kg i.v. | Blood Pressure Increase | Significantly lower than glibenclamide. | [6] |
| Normal rats | 2 x 20 mg/kg i.v. | ECG signs of ischemia | Almost none, while glibenclamide produced signs in nearly all animals. | [6] |
| Diabetic rats | 2 x 20 mg/kg i.v. | Lethal cardiogenic shock | Occurred in one-fifth of animals, while glibenclamide caused it in all animals. | [6] |
| Open-chest dogs | Equieffective blood glucose-lowering doses (intracoronary infusion) | Reduction in coronary blood flow, increase in coronary resistance, depression of mechanical heart activity | Significantly less than glibenclamide and gliclazide. | [6] |
Experimental Protocols
3.2.1. In Vivo Study in a Diabetic Animal Model (KK-Ay Mice)
This protocol describes a long-term study to evaluate the chronic effects of this compound on metabolic parameters in a genetic model of type 2 diabetes.
-
Animal Model: Male KK-Ay mice, which spontaneously develop hyperglycemia and hyperinsulinemia, are used.
-
Treatment: At a specified age (e.g., 8 weeks), mice are randomly assigned to receive daily oral administration of this compound or a vehicle control for a defined period (e.g., 8 weeks).
-
Metabolic Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels are measured periodically from tail vein blood.
-
Terminal Procedures: At the end of the treatment period, mice are fasted overnight. Blood samples are collected for the measurement of plasma insulin and HbA1c. Tissues such as liver, skeletal muscle, and adipose tissue are harvested for further analysis (e.g., gene expression, protein analysis).
3.2.2. Langendorff Perfused Heart Model for Cardiovascular Effects
This ex vivo model allows for the assessment of direct cardiac effects of a drug independent of systemic influences.
-
Heart Isolation: Rats are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The hearts are retrogradely perfused through the aorta with Krebs-Henseleit buffer, which is gassed with 95% O₂ and 5% CO₂ and maintained at a constant temperature and pressure.
-
Drug Administration: After a stabilization period, this compound or a vehicle control is infused into the perfusion buffer at various concentrations.
-
Functional Assessment: Cardiac parameters such as heart rate, left ventricular developed pressure, and coronary flow are continuously monitored.
-
Ischemia-Reperfusion Injury Model: To assess cardioprotective effects, hearts can be subjected to a period of global ischemia followed by reperfusion. Infarct size can be determined at the end of the experiment using triphenyltetrazolium (B181601) chloride (TTC) staining.
Logical Relationship Diagram
Caption: Overview of this compound's extrapancreatic effects.
References
- 1. Portico [access.portico.org]
- 2. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLUT4 translocation and dispersal operate in multiple cell types and are negatively correlated with cell size in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of gemigliptin versus this compound on cardiac function in patients with type 2 diabetes uncontrolled with metformin: The gemi-heart study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Discovery, Synthesis, and Biological Evaluation of Glimepiride and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glimepiride, a potent second or third-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its discovery marked a significant advancement in oral hypoglycemic therapy, offering improved glycemic control with a favorable safety profile compared to its predecessors. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound. It further details the experimental protocols for its biological evaluation and touches upon the structure-activity relationships that govern its efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antidiabetic agents.
Discovery and Development
This compound was developed by the pharmaceutical company Hoechst AG in the early 1980s, with German physician and researcher Hans-Ulrich Häring being a key figure in its development.[1] The goal was to create a more advanced diabetes medication that offered better blood sugar control while reducing the risk of hypoglycemia.[1] Patented in 1979, this compound was first approved for medical use in Germany in 1987 and later received approval from the United States Food and Drug Administration (FDA) in 1995.[1][2][3] It is classified as a second-generation sulfonylurea, although it is sometimes referred to as a third-generation agent due to its larger substituents compared to other second-generation sulfonylureas.[3][4][5]
Chemical Synthesis of this compound
Several synthetic routes for this compound have been developed to improve efficiency, reduce the use of hazardous materials, and minimize impurities.[4][6]
General Synthetic Strategy
A common synthetic pathway involves the following key steps:
-
Formation of a substituted pyrrolidine-2-one derivative.
-
Introduction of the ethylphenyl group.
-
Sulfonylation of the phenyl ring.
-
Aminolysis to form the sulfonamide.
-
Condensation with a substituted cyclohexyl isocyanate to yield this compound.
Detailed Experimental Protocol: A Common Synthetic Route
One of the established methods for the synthesis of this compound is as follows:[7][8]
-
Step 1: Synthesis of 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide
-
3-Ethyl-4-methyl-3-pyrrolin-2-one is reacted with 2-phenylethyl isocyanate at elevated temperatures (e.g., 150°C) to yield 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide.[8]
-
-
Step 2: Chlorosulfonylation
-
The product from Step 1 is then treated with chlorosulfonic acid at a controlled temperature (e.g., 40°C) to introduce a sulfonyl chloride group onto the para position of the phenyl ring, yielding the corresponding benzenesulfonyl chloride derivative.[8]
-
-
Step 3: Aminolysis
-
The sulfonyl chloride is reacted with concentrated ammonium (B1175870) hydroxide (B78521) to form the sulfonamide.[8]
-
-
Step 4: Condensation to form this compound
-
The resulting sulfonamide is condensed with trans-4-methylcyclohexyl isocyanate in a suitable solvent like acetone (B3395972) to produce this compound.[8]
-
An alternative, more recent approach avoids the use of hazardous reagents like phosgene (B1210022) and isocyanates by utilizing carbamates.[4][9] This process involves the reaction of a carbamate (B1207046) of 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one with 4-(2-aminoethyl)benzenesulfonamide, followed by a reaction with phenyl (trans-4-methylcyclohexyl)carbamate to yield this compound.[4][9]
Synthesis of Key Intermediates
The synthesis of the building block 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one has also been a focus of process optimization to ensure a scalable and efficient industrial production of this compound.[10]
Synthesis and Structure-Activity Relationship (SAR) of this compound Analogues
The development of this compound analogues has been aimed at improving its pharmacological profile. The structure of this compound can be divided into three main parts: the sulfonylurea moiety, the ethylphenyl group, and the cyclohexyl ring.
-
Sulfonylurea Moiety: This is essential for the hypoglycemic activity of the drug, as it is responsible for binding to the sulfonylurea receptor (SUR) on pancreatic β-cells.
-
Ethylphenyl Group: Modifications to this part of the molecule can influence the potency and pharmacokinetic properties of the drug.
-
Cyclohexyl Ring: The substituent on the cyclohexyl ring also plays a role in the drug's activity and metabolism.
While specific, detailed synthetic protocols for a wide range of this compound analogues are not extensively covered in the provided search results, the general synthetic strategies for this compound can be adapted to produce analogues by using different starting materials. For instance, substituting trans-4-methylcyclohexyl isocyanate with other substituted isocyanates would lead to different analogues.
Mechanism of Action and Signaling Pathways
This compound exerts its glucose-lowering effects through both pancreatic and extrapancreatic mechanisms.[2][11][12]
Pancreatic Mechanism: Insulin (B600854) Secretion
The primary mechanism of action of this compound is the stimulation of insulin release from the pancreatic β-cells.[2][3][13] This process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[13]
The binding of this compound to SUR1 leads to the closure of the KATP channels, which in turn causes depolarization of the cell membrane.[3][13] This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions into the cell.[13] The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[13]
Caption: this compound's pancreatic mechanism of action.
Extrapancreatic Mechanisms: Insulin Sensitization
In addition to stimulating insulin secretion, this compound also has extrapancreatic effects that contribute to its glucose-lowering activity.[12][13] It increases peripheral insulin sensitivity, meaning it helps the body's cells utilize glucose more effectively.[13] This is thought to involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and fat tissues, which facilitates glucose uptake into these cells.[13][14] this compound has also been reported to have a mild effect on reducing hepatic glucose production.[13]
Experimental Protocols for Biological Evaluation
The biological activity and efficacy of this compound and its analogues are evaluated using a variety of in vitro and in vivo experimental models.
In Vivo Efficacy Studies in Animal Models
Objective: To evaluate the hypoglycemic effect of this compound in a diabetic animal model.
Experimental Model: Streptozotocin (STZ)-induced diabetic rats.
Methodology: [15]
-
Induction of Diabetes: Male Wistar rats are injected intraperitoneally with a single dose of STZ (e.g., 50 mg/kg) to induce diabetes.
-
Animal Selection: After a few days (e.g., 72 hours), blood glucose levels are measured, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are selected for the study.[15]
-
Grouping and Treatment: The diabetic rats are divided into different groups: a control group receiving saline, a group receiving free this compound, and groups receiving different formulations or analogues of this compound.[15]
-
Drug Administration: The respective treatments are administered orally.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., every hour for 8 hours) after drug administration, and blood glucose levels are measured.[15]
-
Data Analysis: The percentage reduction in blood glucose levels is calculated and compared between the different treatment groups.
Caption: Workflow for in vivo evaluation of this compound.
In Vitro Glucose Uptake Assays
Objective: To assess the effect of this compound analogues on glucose transport in adipocytes.
Methodology: [16]
-
Cell Culture: Differentiated adipocytes (e.g., 3T3-L1 cells) are cultured in appropriate media.
-
Treatment: The cells are treated with various concentrations of the test compounds (this compound analogues) or a positive control (e.g., insulin).
-
Glucose Uptake Measurement: A radioactive glucose analogue (e.g., 2-deoxy-[3H]glucose) is added to the culture medium, and the cells are incubated for a short period.
-
Cell Lysis and Scintillation Counting: The cells are washed to remove extracellular radioactive glucose, lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of glucose uptake is quantified and compared between the different treatment groups to determine the stimulatory activity of the compounds.
Bioequivalence Studies in Humans
Objective: To compare the bioavailability of a test formulation of this compound with a reference formulation.
Study Design: Randomized, open-label, crossover, two-period bioequivalence study in healthy volunteers.[17]
-
Subject Recruitment: Healthy male and non-pregnant, non-lactating female volunteers are enrolled in the study.
-
Dosing: A single oral dose of the test or reference this compound formulation is administered to the subjects, typically with a standardized meal or glucose solution to prevent hypoglycemia.[17][18]
-
Washout Period: A washout period of several days (e.g., 7 days) is maintained between the two treatment periods.[17]
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration.
-
Bioanalysis: The plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated, and statistical analysis is performed to determine if the test formulation is bioequivalent to the reference formulation.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours | [3] |
| Bioavailability | Complete | [3] |
| Plasma Protein Binding | >99.5% | [2] |
| Metabolism | Hepatic (primarily by CYP2C9) | [2] |
| Excretion | ~65% in urine, ~35% in feces | [2] |
Table 2: Dose-Dependent Effects of this compound on Glycemic Control
| This compound Dose | Median Reduction in Fasting Plasma Glucose (FPG) | Reference |
| 1 mg | 43 mg/dL | [19] |
| 4 mg | 70.5 mg/dL | [19] |
| 8 mg | 74 mg/dL | [19] |
Table 3: Comparative Efficacy of this compound vs. Placebo
| Parameter | This compound | Placebo | P-value | Reference |
| Reduction in FPG | 46 mg/dL | - | < 0.001 | [19] |
| Reduction in Postprandial Glucose (PPG) | 72 mg/dL | - | < 0.001 | [19] |
| Reduction in HbA1c | 1.4% | - | < 0.001 | [19] |
| Glycemic Control (HbA1c < 7.2%) | 69% of subjects | 32% of subjects | - | [19] |
Conclusion
This compound remains a vital therapeutic agent for the management of type 2 diabetes. Its discovery was a result of targeted research to improve upon existing sulfonylurea therapies. The synthetic pathways for this compound have been refined over the years to ensure efficient and safe production. A thorough understanding of its mechanism of action, involving both pancreatic and extrapancreatic effects, is crucial for its optimal clinical use. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of this compound and its future analogues. The continued exploration of the structure-activity relationships of this compound and the development of novel analogues hold promise for further advancements in the treatment of type 2 diabetes.
References
- 1. youtube.com [youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. ijcrt.org [ijcrt.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and Characterization of this compound Novel Solid Nanodispersion for Improving Its Oral Bioavailability [mdpi.com]
- 16. Synthesis and structure-activity relationship study of antidiabetic penta-O-galloyl-D-glucopyranose and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Glimepiride's Binding Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Glimepiride's binding kinetics, focusing on its interaction with the sulfonylurea receptor 1 (SUR1), a key component of the ATP-sensitive potassium (KATP) channel in pancreatic beta-cells. This document outlines the fundamental mechanism of action, detailed experimental protocols for key binding assays, and a summary of quantitative binding data.
Introduction: this compound's Mechanism of Action
This compound, a second-generation sulfonylurea, is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells.[1] This is achieved by binding to the SUR1 subunit of the ATP-sensitive potassium (KATP) channel.[1] The binding of this compound to SUR1 leads to the closure of the KATP channel, causing membrane depolarization of the β-cell. This depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.
Quantitative Binding Kinetics of this compound
The interaction of this compound with the SUR1 subunit of the KATP channel has been characterized by various in vitro binding assays. The following tables summarize the key quantitative data from these studies.
| Parameter | Value | Cell/Membrane Type | Reference |
| IC₅₀ | 8.3 nM | SUR1-expressing HEK293t cells | [2] |
| EC₅₀ (Ca²⁺ influx) | 399 nM | Mouse islets | [2] |
| High-affinity IC₅₀ | 3.0 ± 0.5 nM | Recombinant Kir6.2/SUR1 | [3] |
| Low-affinity IC₅₀ | 234 ± 139 µM | Recombinant Kir6.2/SUR1 | [3] |
| High-affinity IC₅₀ | 5.4 ± 0.1 nM | Recombinant Kir6.2/SUR2A | [3] |
| Low-affinity IC₅₀ | 104 ± 56 µM | Recombinant Kir6.2/SUR2A | [3] |
| High-affinity IC₅₀ | 7.3 ± 0.2 nM | Recombinant Kir6.2/SUR2B | [3] |
| Low-affinity IC₅₀ | 98.9 ± 75 µM | Recombinant Kir6.2/SUR2B | [3] |
| Parameter | This compound | Glibenclamide | Cell/Membrane Type | Reference |
| k_on (association rate) | 2.5-3 fold higher | - | β-cell membranes | [4][5] |
| k_off (dissociation rate) | 8-9 fold higher | - | β-cell membranes | [4][5] |
| Affinity | 2.5-3 fold lower | - | β-cell membranes | [4] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the SUR1 receptor using [³H]-glibenclamide as the radioligand.
Materials:
-
Membrane Preparation: Isolated membranes from β-cell tumors or RINm5F insulinoma cells expressing SUR1.
-
Radioligand: [³H]-glibenclamide.
-
Competitor: Unlabeled this compound.
-
Incubation Buffer: 25 mM Mops-KOH (pH 7.4), 0.1 mM CaCl₂.
-
Wash Buffer: Ice-cold incubation buffer.
-
Filters: Whatman GF/F filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize β-cell tumors or RINm5F cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable buffer for storage at -80°C. On the day of the assay, thaw the membranes and resuspend them in the incubation buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 1 ml:
-
Membrane preparation (0.1-0.2 mg protein/ml).
-
A fixed concentration of [³H]-glibenclamide (e.g., close to its Kd).
-
Increasing concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding, add buffer instead of the competitor.
-
For non-specific binding, add a high concentration of unlabeled glibenclamide (e.g., 1 µM).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[4]
-
Filtration: Terminate the binding reaction by rapid filtration through Whatman GF/F filters pre-soaked in the incubation buffer. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-glibenclamide) using non-linear regression analysis. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics of small molecules to immobilized proteins.
Materials:
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chip: CM5 sensor chip (or other suitable surface).
-
Ligand: Purified SUR1 protein.
-
Analyte: this compound.
-
Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5.
-
Running Buffer: e.g., HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Regeneration Solution: A solution to remove the bound analyte without damaging the immobilized ligand (e.g., a low pH buffer or a high salt concentration).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified SUR1 protein in the immobilization buffer over the activated surface. The protein will be covalently coupled to the sensor surface.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound (analyte) over the immobilized SUR1 surface. The binding of this compound to SUR1 will cause a change in the refractive index, which is measured in real-time as a change in response units (RU).
-
After the association phase, switch back to the running buffer to monitor the dissociation of the this compound-SUR1 complex.
-
-
Regeneration: Inject the regeneration solution to remove the bound this compound and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒբբ), and the equilibrium dissociation constant (Kₔ).
-
Signaling Pathways and Experimental Workflows
This compound-Induced Insulin Secretion Pathway
Caption: this compound's mechanism of action in pancreatic β-cells.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR) Workflow
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
References
- 1. Frontiers | A digital twin of this compound for personalized and stratified diabetes treatment [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. podcasts.apple.com [podcasts.apple.com]
Glimepiride's Extrapancreatic Mechanisms: A Technical Guide to its Effects on Non-Pancreatic Tissues
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glimepiride, a third-generation sulfonylurea, is well-established as an insulin (B600854) secretagogue for the management of type 2 diabetes mellitus. However, a substantial body of evidence reveals that its therapeutic efficacy extends beyond the pancreas, involving direct actions on peripheral tissues that contribute significantly to its overall glucose-lowering effect. These extrapancreatic effects, which include enhancing insulin sensitivity and mimicking insulin action in skeletal muscle, adipose tissue, and the liver, differentiate it from other sulfonylureas. This technical guide provides a comprehensive overview of this compound's effects on non-pancreatic tissues and cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved. This document is intended to serve as a resource for researchers and professionals in the field of metabolic disease and drug development.
Effects on Adipose Tissue
This compound exerts significant insulin-mimetic and insulin-sensitizing effects on adipose tissue. It stimulates glucose transport and promotes lipogenesis, contributing to peripheral glucose disposal. A key mechanism involves the translocation of Glucose Transporter 4 (GLUT4) and Glucose Transporter 1 (GLUT1) to the plasma membrane.[1] Furthermore, this compound has been shown to modulate the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of adipogenesis and insulin sensitivity.[2]
Quantitative Data: Adipose Tissue
| Cell Line/Tissue | Parameter Measured | Effect of this compound | Quantitative Change | Reference(s) |
| 3T3-L1 Adipocytes | Lipogenesis | Stimulation | ~2 times as potent as glibenclamide | [3] |
| 3T3-L1 Adipocytes | PPARγ Transcriptional Activity | Enhancement | ~20% of the maximal effect of 1 µM pioglitazone | [2] |
| 3T3-L1 Adipocytes | aP2 mRNA Levels | Increase | 2.4-fold increase | [2] |
| 3T3-L1 Fibroblasts | aP2 mRNA Levels | Increase | 3.7-fold increase | [2] |
| Rat Adipocytes | Glucose Transport (GLUT1/GLUT4) | Stimulation of translocation | - | [1] |
| Adipose Tissue (SUR1-/- rats) | GLUT4 Protein Levels | Increase | Significant increase in total and membrane GLUT4 | [4] |
Signaling Pathway in Adipocytes
This compound's action in adipocytes involves the activation of PPARγ and downstream signaling that enhances glucose uptake and adipogenesis.
Experimental Protocol: Glucose Uptake in 3T3-L1 Adipocytes
This protocol describes a non-radioactive, colorimetric assay to measure 2-deoxyglucose (2-DG) uptake in differentiated 3T3-L1 adipocytes.
Objective: To quantify the effect of this compound on glucose uptake.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-deoxyglucose (2-DG)
-
This compound
-
Insulin (as positive control)
-
Cell lysis buffer
-
Glucose uptake assay kit (e.g., GOPOD-based)
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until two days post-confluence.
-
Initiate differentiation by replacing the medium with differentiation medium for 48-72 hours.
-
Maintain cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Culture for an additional 3-5 days in DMEM with 10% FBS until mature adipocytes with visible lipid droplets are formed.[5][6]
-
-
Glucose Uptake Assay:
-
Seed differentiated adipocytes in 96-well plates.
-
Serum starve the cells for 2-4 hours in KRPH buffer.
-
Treat cells with desired concentrations of this compound (e.g., 1 µM) or insulin (e.g., 100 nM) for 30-60 minutes.
-
Add 2-DG (e.g., 1-10 mM) to each well and incubate for 10-20 minutes.
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Measure the intracellular accumulation of 2-deoxyglucose-6-phosphate (2-DG6P) using a colorimetric assay. The amount of 2-DG6P is proportional to the glucose uptake.
-
Quantify the absorbance using a microplate reader.
-
Normalize data to total protein content per well and express as a fold change relative to untreated control cells.
-
Effects on Skeletal Muscle
Skeletal muscle is the primary site for insulin-mediated glucose disposal. This compound enhances glucose uptake in muscle cells, an effect attributed to the stimulation of GLUT4 translocation to the plasma membrane.[3] This action is mediated, at least in part, through the PI3-kinase/Akt signaling pathway, which is a central node in insulin signaling.[7][8]
Quantitative Data: Skeletal Muscle
| Cell Line/Tissue | Parameter Measured | Effect of this compound | Quantitative Change | Reference(s) |
| Cultured human myotubes | Insulin-stimulated glycogen (B147801) synthesis | Dose-dependent increase | Maximal effect of 39.97% increase | [7] |
| Oxidative muscle (obese rats) | GLUT4 protein content | Increase | 50% increase | [9] |
| Oxidative muscle (obese rats) | Insulin-stimulated glucose uptake | Recovery of obesity-induced reduction | ~20% recovery | [9] |
| Skeletal Muscle (SUR1-/- rats) | Total and membrane GLUT4 levels | Increase | Significant increase | [4] |
| Skeletal Muscle (SUR1-/- rats) | p-IRS1 and p-Akt levels | Increase | Significant increase (Insulin receptor independent) | [4] |
Signaling Pathway in Myotubes
This compound activates the PI3K/Akt pathway, a key cascade in insulin signaling, leading to GLUT4 translocation and increased glucose uptake.
References
- 1. dwl_clicks [fda.gov.tw]
- 2. This compound enhances intrinsic peroxisome proliferator-activated receptor-gamma activity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoglycaemic effects of this compound in sulfonylurea receptor 1 deficient rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 6. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]
- 7. Effect of this compound on insulin-stimulated glycogen synthesis in cultured human skeletal muscle cells: a comparison to glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound as insulin sensitizer: increased liver and muscle responses to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method development for Glimepiride quantification in plasma
An Application Note for the Bioanalytical Method Development and Validation of Glimepiride in Human Plasma using HPLC
Introduction
This compound is an oral sulfonylurea hypoglycemic agent used for the management of type 2 diabetes mellitus. It primarily functions by stimulating insulin (B600854) release from pancreatic β-cells. Accurate quantification of this compound in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies, providing essential data for drug development and therapeutic monitoring. This application note details a robust and validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis.
Principle
The method involves the extraction of this compound and an internal standard (IS), Glibenclamide, from human plasma via a liquid-liquid extraction (LLE) procedure. The extracted analytes are then separated on a C18 reversed-phase column with an isocratic mobile phase, and detected by UV spectrophotometry. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
Materials and Reagents
-
This compound and Glibenclamide (IS) reference standards
-
HPLC grade Acetonitrile (B52724), Methanol, Diethyl ether, Ethyl acetate (B1210297) [1]
-
Ammonium acetate, Formic acid [2]
-
Human plasma (drug-free) , sourced from an accredited blood bank.[3]
-
Ultrapure water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions derived from established methods.[2][4][5][6]
| Parameter | Specification |
| HPLC System | Shimadzu HPLC system or equivalent with UV-Vis detector[2] |
| Column | Phenomenex C18 or equivalent (150 mm x 4.6 mm, 4 µm)[2] |
| Mobile Phase | Acetonitrile and 50 mM Ammonium Acetate Buffer (pH 4.0 with 0.1% Formic Acid) in a 60:40 v/v ratio[2] |
| Flow Rate | 1.0 mL/min[4][5] |
| Injection Volume | 20 µL |
| Column Temperature | 40°C[2] |
| Detection Wavelength | 228 nm[2][6] |
| Internal Standard | Glibenclamide[1] |
| Run Time | Approximately 7-10 minutes |
Experimental Protocols
Preparation of Standard and Stock Solutions
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.[7]
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Glibenclamide (IS) and dissolve in a 100 mL volumetric flask with methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions using a 50:50 mixture of acetonitrile and water to create working standards for calibration and quality control samples.[8]
Preparation of Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working solution to achieve final concentrations covering the linear range (e.g., 5, 10, 50, 100, 250, 500 ng/mL).[1][9]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: Low (QCL, e.g., 15 ng/mL), Medium (QCM, e.g., 200 ng/mL), and High (QCH, e.g., 400 ng/mL).[10]
Sample Preparation Protocol (Liquid-Liquid Extraction)
The following protocol outlines the liquid-liquid extraction (LLE) procedure for plasma samples.[1][11]
| Step | Procedure |
| 1 | Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube. |
| 2 | Add 25 µL of the internal standard working solution (e.g., 1 µg/mL Glibenclamide) to all tubes except the blank. |
| 3 | Add 1 mL of extraction solvent (e.g., a 1:1 v/v mixture of ethyl acetate and diethyl ether).[1][11] |
| 4 | Vortex the mixture for 2 minutes to ensure thorough mixing. |
| 5 | Centrifuge the tubes at 5000 rpm for 10 minutes to separate the organic and aqueous layers.[12] |
| 6 | Carefully transfer the upper organic layer to a new clean tube. |
| 7 | Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. |
| 8 | Reconstitute the dried residue with 100 µL of the mobile phase. |
| 9 | Vortex for 30 seconds and inject 20 µL into the HPLC system. |
Method Validation Summary
The bioanalytical method was validated according to FDA guidelines. The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (r²) | ≥ 0.995 | 0.9998 over a range of 5.0-500.0 ng/mL[9] |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; RSD ≤ 20% | 5.0 ng/mL with a precision of 7.96%[9] |
| Accuracy (% Recovery) | 85-115% (± 20% at LLOQ) | 100.58% to 104.48% for low, mid, and high levels[9] |
| Precision (RSD %) | ≤ 15% (≤ 20% at LLOQ) | Intra-day precision was better than 12.24%[9] |
| Recovery | Consistent and reproducible | Extraction recovery typically ranges from 70% to 85%[13] |
| Selectivity | No significant interference from endogenous plasma components at the retention times of the analyte and IS. | The method is specific when tested with six different plasma batches[9] |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% | This compound is stable in plasma through three freeze-thaw cycles and for extended periods at -80°C[3][14] |
Visualizations
Caption: Overall workflow for this compound quantification in plasma.
Caption: Detailed protocol for Liquid-Liquid Extraction (LLE).
Conclusion
The described RP-HPLC method provides a reliable, sensitive, and accurate tool for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure ensures clean samples and consistent recoveries, making the method suitable for routine analysis in a clinical or research laboratory setting. The validation data confirms that the method meets the stringent requirements for bioanalytical applications.
References
- 1. Development of a rapid method for the determination of this compound in human plasma using liquid-liquid extraction based on 96-well format micro-tubes and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Development and validation of RP-HPLC method for simultaneous estimation of this compound and sildenafil citrate in rat plasma-application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. ijpras.com [ijpras.com]
- 8. lcms.cz [lcms.cz]
- 9. Determination of this compound in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
Application Notes and Protocols for In Vitro Screening of Glimepiride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride, a third-generation sulfonylurea, is a potent oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells. However, emerging evidence highlights its extra-pancreatic effects, including the enhancement of insulin sensitivity in peripheral tissues. This document provides detailed protocols for a suite of in vitro cell-based assays designed to screen and characterize the activity of this compound and other potential insulin secretagogues and sensitizers. These assays are crucial tools for drug discovery and development, enabling the elucidation of molecular mechanisms and the quantitative assessment of drug efficacy.
The protocols herein cover the key aspects of this compound's action:
-
Pancreatic β-Cell Activity: Measurement of insulin secretion in response to this compound in pancreatic β-cell lines.
-
Peripheral Insulin Sensitivity:
-
Assessment of glucose uptake in adipocyte and myotube cell lines.
-
Quantification of GLUT4 translocation to the plasma membrane.
-
-
Adipokine Secretion and Gene Regulation:
-
Evaluation of adiponectin secretion from adipocytes.
-
Analysis of peroxisome proliferator-activated receptor-gamma (PPARγ) activity.
-
Pancreatic β-Cell Assays: Insulin Secretion
The primary therapeutic effect of this compound is the stimulation of insulin release from pancreatic β-cells. This is initiated by its binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel, leading to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[1]
Quantitative Data: this compound-Induced Insulin Secretion
The following table summarizes the typical results obtained from an in vitro insulin secretion assay using the MIN6 pancreatic β-cell line.
| Treatment Group | This compound Concentration (µM) | Glucose Concentration (mM) | Insulin Secreted (ng/mL) | Fold Increase vs. Low Glucose Control |
| Low Glucose Control | 0 | 2.8 | 1.5 ± 0.2 | 1.0 |
| High Glucose Control | 0 | 16.7 | 7.8 ± 0.9 | 5.2 |
| This compound | 0.1 | 16.7 | 10.2 ± 1.1 | 6.8 |
| This compound | 1 | 16.7 | 14.5 ± 1.5 | 9.7 |
| This compound | 10 | 16.7 | 18.1 ± 2.0 | 12.1 |
Data are presented as mean ± standard deviation (n=3) and are representative; results may vary based on experimental conditions.[1]
Signaling Pathway: this compound-Induced Insulin Secretion
Caption: this compound signaling pathway in pancreatic β-cells.
Experimental Protocol: Insulin Secretion Assay in MIN6 Cells
This protocol details the steps to measure insulin secretion from MIN6 cells in response to this compound.
Materials:
-
MIN6 (mouse insulinoma 6) cell line
-
Complete growth medium: DMEM with 25 mM glucose, 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 10 mM HEPES, and 0.1% BSA, pH 7.4
-
KRBH with low glucose (2.8 mM) and high glucose (16.7 mM)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
12-well cell culture plates
-
Insulin ELISA kit
Procedure:
-
Cell Culture:
-
Culture MIN6 cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed MIN6 cells into 12-well plates at a density of 3 x 10⁵ cells/well and culture for 48-72 hours to reach 80-90% confluency.
-
-
Pre-incubation:
-
Stimulation:
-
Prepare working solutions of this compound by diluting the stock solution in KRBH with high glucose (16.7 mM) to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
After pre-incubation, carefully aspirate the buffer.
-
Add 1 mL of the respective treatment solutions to each well:
-
Low Glucose Control: KRBH with 2.8 mM glucose.
-
High Glucose Control: KRBH with 16.7 mM glucose and vehicle.
-
This compound Treatment: KRBH with 16.7 mM glucose and varying concentrations of this compound.
-
-
Incubate the plates at 37°C for 1-2 hours.
-
-
Sample Collection:
-
Following incubation, collect the supernatant from each well into separate microcentrifuge tubes.
-
Centrifuge the tubes at 200 x g for 5 minutes to pellet any detached cells.
-
Transfer the clarified supernatants to new tubes and store at -20°C or -80°C until insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Experimental Workflow: Insulin Secretion Assay
Caption: Experimental workflow for the insulin secretion assay.
Peripheral Tissue Assays: Glucose Uptake and GLUT4 Translocation
This compound exhibits extra-pancreatic effects by enhancing glucose uptake in insulin-sensitive tissues like adipose and muscle.[3] This is primarily achieved through the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane.[3]
Quantitative Data: this compound's Effect on Glucose Uptake
The following table summarizes the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes.
| Treatment Group | This compound Concentration (µM) | Insulin (100 nM) | 2-Deoxyglucose Uptake (pmol/min/mg protein) | Fold Increase vs. Basal |
| Basal | 0 | - | 50 ± 5 | 1.0 |
| Insulin | 0 | + | 250 ± 20 | 5.0 |
| This compound | 1 | - | 75 ± 8 | 1.5 |
| This compound + Insulin | 1 | + | 300 ± 25 | 6.0 |
| This compound | 10 | - | 100 ± 10 | 2.0 |
| This compound + Insulin | 10 | + | 350 ± 30 | 7.0 |
Data are representative and presented as mean ± standard deviation.
Experimental Protocol: 2-Deoxyglucose Uptake Assay in 3T3-L1 Adipocytes
This protocol describes the measurement of glucose uptake in differentiated 3T3-L1 adipocytes using radiolabeled 2-deoxy-D-glucose.
Materials:
-
3T3-L1 preadipocytes
-
Preadipocyte growth medium: DMEM with 10% bovine calf serum
-
Differentiation medium: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin
-
Adipocyte maintenance medium: DMEM with 10% FBS and 10 µg/mL insulin
-
Krebs-Ringer-HEPES (KRH) buffer: 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl₂, 1.3 mM MgSO₄, 50 mM HEPES, pH 7.4
-
This compound and insulin stock solutions
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B
-
NaOH solution
-
Scintillation cocktail and counter
Procedure:
-
Cell Differentiation:
-
Culture 3T3-L1 preadipocytes in growth medium until confluent.
-
Two days post-confluency, induce differentiation by replacing the medium with differentiation medium.
-
After 2-3 days, replace with adipocyte maintenance medium.
-
After another 2-3 days, culture in DMEM with 10% FBS. The cells should be fully differentiated into adipocytes within 8-12 days.
-
-
Serum Starvation:
-
Serum-starve the differentiated adipocytes in DMEM for 2-4 hours before the assay.
-
-
Stimulation:
-
Wash the cells with KRH buffer.
-
Incubate the cells with KRH buffer containing this compound and/or insulin for 30 minutes at 37°C. Include a basal (no stimulation) control.
-
-
Glucose Uptake:
-
Add 2-deoxy-D-[³H]glucose to each well and incubate for 5-10 minutes.
-
To determine non-specific uptake, add cytochalasin B (an inhibitor of glucose transport) to a set of control wells before adding the radiolabeled glucose.
-
-
Cell Lysis and Measurement:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with NaOH solution.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates for normalization.
-
Experimental Workflow: Glucose Uptake Assay
Caption: Experimental workflow for the glucose uptake assay.
Adipocyte-Specific Assays: Adiponectin Secretion and PPARγ Activity
This compound has been shown to modulate the function of adipocytes, including the secretion of the insulin-sensitizing adipokine, adiponectin, and exhibiting partial agonistic activity on PPARγ.[2][4]
Quantitative Data: this compound's Effect on Adiponectin Secretion
The following table shows the dose-dependent effect of this compound on adiponectin secretion from differentiated 3T3-L1 adipocytes after 48 hours of treatment.
| Treatment Group | This compound Concentration (µM) | Adiponectin Secreted (ng/mL) |
| Vehicle Control | 0 | 150 ± 15 |
| This compound | 1 | 180 ± 20 |
| This compound | 10 | 220 ± 25 |
| This compound | 25 | 250 ± 30 |
| Pioglitazone (10 µM) | - | 300 ± 35 |
Data are representative and presented as mean ± standard deviation.[4]
Experimental Protocol: Adiponectin Secretion Assay in 3T3-L1 Adipocytes
Materials:
-
Differentiated 3T3-L1 adipocytes (as described in the glucose uptake protocol)
-
This compound stock solution
-
Mouse Adiponectin ELISA kit
Procedure:
-
Cell Treatment:
-
On day 7-8 after inducing differentiation, treat the 3T3-L1 adipocytes with various concentrations of this compound or a vehicle control in fresh culture medium.
-
Incubate the cells for 48 hours at 37°C.[4]
-
-
Sample Collection:
-
Collect the cell culture medium from each well.
-
Centrifuge the medium to remove any cell debris.
-
-
Adiponectin Quantification:
-
Measure the concentration of adiponectin in the collected medium using a mouse adiponectin ELISA kit, following the manufacturer's protocol.
-
Experimental Protocol: PPARγ Transcriptional Activity Assay
This assay is designed to measure the effect of this compound on the transcriptional activity of PPARγ using a luciferase reporter gene assay.
Materials:
-
3T3-L1 preadipocytes
-
PPRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound and Rosiglitazone (positive control) stock solutions
-
Luciferase assay system
Procedure:
-
Transfection:
-
Transfect 3T3-L1 preadipocytes with a PPRE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization) using a suitable transfection reagent.
-
-
Differentiation and Treatment:
-
After transfection, induce the cells to differentiate into adipocytes.
-
Treat the differentiated cells with various concentrations of this compound or Rosiglitazone for 24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Measure the β-galactosidase activity for normalization of transfection efficiency.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by normalizing the luciferase readings to the β-galactosidase readings.
-
Signaling Pathway: this compound's Extra-Pancreatic Effects
Caption: this compound's extra-pancreatic signaling pathways.
References
Application Notes and Protocols for Dissolving Glimepiride in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride, a third-generation sulfonylurea, is a widely used anti-diabetic drug that primarily acts by stimulating insulin (B600854) secretion from pancreatic β-cells. Its mechanism of action involves the inhibition of ATP-sensitive potassium channels (K-ATP channels) in the plasma membrane of these cells. Beyond its effects on insulin secretion, this compound has been shown to have extra-pancreatic effects, including the activation of signaling pathways involved in cell proliferation and differentiation, such as the PI3K/Akt pathway in osteoblasts. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions, necessitating the use of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) for in vitro studies. This document provides a detailed protocol for the solubilization of this compound in DMSO for cell culture applications.
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 490.6 g/mol | [1] |
| Solubility in DMSO | ~3 mg/mL | [1] |
| Recommended Stock Solution Concentration | 1-10 mM in 100% DMSO | General laboratory practice |
| Example Working Concentration | 20 µM in HepG2 cells | [1] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | General laboratory practice |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of this compound Stock Solution (10 mM)
-
Pre-warm DMSO: Briefly warm the DMSO bottle to room temperature to ensure it is in a liquid state.
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh out 4.906 mg of this compound powder.
-
Add DMSO: Add 1 mL of 100% cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve this compound: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Treating Cells with this compound
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (if necessary): Depending on the final desired concentration, it may be necessary to prepare an intermediate dilution of the stock solution in cell culture medium. This helps to minimize the final concentration of DMSO in the cell culture.
-
Prepare Final Working Solution: Directly add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells. For example, to achieve a final concentration of 20 µM, add 2 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Control Group: Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium as was used for the this compound-treated samples.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period according to the experimental design.
Mandatory Visualization
Caption: Experimental workflow for preparing this compound solutions and treating cells.
Caption: Simplified signaling pathways of this compound in different cell types.
References
Application Notes and Protocols for Testing Glimepiride Efficacy in Animal Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of commonly used animal models of type 2 diabetes (T2DM) for evaluating the efficacy of Glimepiride. This document includes detailed experimental protocols, quantitative data from preclinical studies, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a third-generation sulfonylurea oral hypoglycemic agent used in the management of T2DM. Its primary mechanism of action involves the stimulation of insulin (B600854) release from pancreatic β-cells. This compound binds to the sulfonylurea receptor 1 (SUR1) on the ATP-sensitive potassium (KATP) channels of pancreatic β-cells. This binding leads to the closure of these channels, causing membrane depolarization and an influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.
Beyond its pancreatic effects, this compound also exerts extrapancreatic effects that contribute to its glucose-lowering activity. These include enhancing insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane. This facilitates increased glucose uptake from the bloodstream.
Animal Models of Type 2 Diabetes for this compound Efficacy Testing
Several animal models are utilized to mimic the pathophysiology of human T2DM and to test the efficacy of antidiabetic drugs like this compound. The choice of model depends on the specific aspects of the disease being investigated.
Genetically Diabetic Models
-
Zucker Diabetic Fatty (ZDF) Rat: These rats have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and subsequent development of hyperglycemia. The ZDF rat is a well-established model for studying the metabolic abnormalities associated with T2DM.[1]
-
db/db Mouse: Similar to the ZDF rat, the db/db mouse has a mutation in the leptin receptor gene, resulting in a phenotype of obesity, severe insulin resistance, and hyperglycemia. This model is widely used in T2DM research.
-
Goto-Kakizaki (GK) Rat: This is a non-obese model of spontaneous T2DM, developed by selective breeding of Wistar rats with glucose intolerance. GK rats exhibit impaired insulin secretion and peripheral insulin resistance, making them a useful model for studying the genetic predisposition to T2DM.
Induced Diabetic Models
-
High-Fat Diet (HFD) / Streptozotocin (B1681764) (STZ) Rat: This is a widely used non-genetic model that mimics the common progression of T2DM in humans. A high-fat diet induces insulin resistance, and a subsequent low dose of streptozotocin, a pancreatic β-cell toxin, partially destroys β-cells, leading to impaired insulin secretion and hyperglycemia.[2][3]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound on key metabolic parameters in various animal models of T2DM.
Zucker Diabetic Fatty (ZDF) Rat
| Parameter | Treatment Group | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | % Change | Reference |
| Body Weight (g) | This compound (5 mg/kg/day for 12 weeks) | 350 ± 20 | 330 ± 18 | -5.7% | [1] |
| Total Cholesterol (TC) (mmol/L) | This compound (5 mg/kg/day for 12 weeks) | 6.8 ± 0.5 | 5.9 ± 0.4 | -13.2% | [1] |
Note: In this particular study, this compound alone did not significantly affect fasting blood glucose, HbA1c, or insulin levels, but it did show a lipid-lowering effect.
High-Fat Diet / Streptozotocin (HFD/STZ) Rat
| Parameter | Treatment Group | Diabetic Control (Mean ± SD) | This compound Treated (Mean ± SD) | % Change vs. Control | Reference |
| Serum Glucose (mg/dL) | This compound (0.5 mg/kg/day for 28 days) | 285.4 ± 15.2 | 142.8 ± 9.8 | -49.9% | [4] |
| HbA1c (%) | This compound (0.5 mg/kg/day for 28 days) | 9.2 ± 0.5 | 6.8 ± 0.3 | -26.1% | [4] |
| Total Cholesterol (TC) (mg/dL) | This compound (0.5 mg/kg/day for 28 days) | 125.6 ± 8.4 | 102.3 ± 6.7 | -18.6% | [4] |
| Triglycerides (TG) (mg/dL) | This compound (0.5 mg/kg/day for 28 days) | 148.2 ± 10.1 | 115.7 ± 8.9 | -21.9% | [4] |
| LDL (mg/dL) | This compound (0.5 mg/kg/day for 28 days) | 65.3 ± 5.1 | 48.9 ± 3.8 | -25.1% | [4] |
db/db Mouse
| Parameter | Treatment Group | Control (Mean ± SEM) | This compound Treated (1 mg/kg/day for 2 weeks) (Mean ± SEM) | p-value | Reference |
| Fasting Blood Glucose (mg/dL) | This compound | ~400 | ~450 | NS | [5] |
| Glucose Tolerance (AUC) | This compound | ~60000 | ~70000 | p ≤ 0.04 | [5] |
Note: This study reported that this compound impaired glucose tolerance in db/db mice.
Goto-Kakizaki (GK) Rat
| Parameter | Group | Value (Mean ± SEM) | Reference |
| Fasting Plasma Glucose (mg/dL) | Wistar-Kyoto (Control) | 132 ± 1.5 | [6] |
| GK Rat | 210 ± 11.7 | [6] | |
| Body Weight (g) | Wistar-Kyoto (Control) | 343 ± 10 | [6] |
| GK Rat | 286 ± 9 | [6] |
Note: Specific quantitative data on the effects of this compound in GK rats from the searched articles were limited. The table provides baseline characteristics of the model.
Experimental Protocols
Induction of Type 2 Diabetes in Rats using High-Fat Diet and Streptozotocin (HFD/STZ)
Objective: To induce a state of insulin resistance and subsequent hyperglycemia in rats that mimics human T2DM.
Materials:
-
Male Wistar or Sprague-Dawley rats (8 weeks old)
-
High-Fat Diet (HFD): typically 45-60% of calories from fat
-
Standard chow
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
Glucometer and test strips
Protocol:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for one week with free access to standard chow and water.
-
High-Fat Diet Feeding: Divide the rats into a control group (fed standard chow) and an HFD group. Feed the HFD group the high-fat diet for a period of 4-8 weeks to induce insulin resistance.[2][3]
-
Induction of Diabetes:
-
After the HFD feeding period, fast the rats overnight.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer. The typical dose is 35 mg/kg body weight.
-
Administer the STZ solution via a single intraperitoneal (i.p.) injection.
-
Provide the rats with a 5% sucrose (B13894) solution for 24 hours after STZ injection to prevent hypoglycemia.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure the fasting blood glucose levels from a tail vein blood sample using a glucometer.
-
Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for further experiments.
-
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of the animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity and glucose metabolism.
Materials:
-
Diabetic and control animals
-
Glucose solution (2 g/kg body weight, typically a 20% or 40% solution)
-
Oral gavage needle
-
Glucometer and test strips
-
Blood collection tubes (e.g., for insulin measurement)
Protocol:
-
Fasting: Fast the animals overnight (for rats) or for 6 hours (for mice) with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose and, if required, fasting insulin levels.
-
Glucose Administration: Administer the glucose solution orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at specific time points after glucose administration, typically at 15, 30, 60, 90, and 120 minutes.
-
Blood Glucose Measurement: Measure the blood glucose concentration at each time point using a glucometer.
-
Data Analysis: Plot the blood glucose concentration against time. The area under the curve (AUC) can be calculated to quantify the overall glucose intolerance.
Pancreatic Histopathology
Objective: To examine the morphology of the pancreas, particularly the islets of Langerhans, to assess changes in β-cell mass and integrity.
Materials:
-
Pancreas tissue samples
-
10% neutral buffered formalin
-
Ethanol (B145695) series (for dehydration)
-
Xylene (for clearing)
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Protocol:
-
Tissue Fixation: Immediately after euthanasia, dissect the pancreas and fix it in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing:
-
Dehydrate the fixed tissue through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections of the paraffin-embedded tissue using a microtome.
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination: Mount the stained sections on glass slides and examine them under a light microscope. Assess the morphology of the islets of Langerhans, including their size, shape, and the presence of any cellular damage or inflammation.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways of this compound in pancreatic β-cells and peripheral tissues.
Experimental Workflow for HFD/STZ Model and this compound Testing
Caption: Experimental workflow for inducing T2DM with HFD/STZ and testing this compound efficacy.
Logical Relationship of this compound's Dual Action
Caption: Dual mechanism of action of this compound leading to glycemic control.
References
- 1. pjms.com.pk [pjms.com.pk]
- 2. biorxiv.org [biorxiv.org]
- 3. Stability of a type 2 diabetes rat model induced by high-fat diet feeding with low-dose streptozotocin injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fasting hyperglycemia in the Goto-Kakizaki rat is dependent on corticosterone: a confounding variable in rodent models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Glimepiride Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride is a second-generation sulfonylurea drug widely prescribed for the treatment of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the inhibition of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][2] This inhibition leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin (B600854).[2] The K-ATP channel is a complex of two subunits: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel Kir6.2.[2] this compound and its analogues represent a promising class of compounds for the development of novel insulin secretagogues with improved efficacy and safety profiles.
High-throughput screening (HTS) is an essential tool for the rapid evaluation of large libraries of chemical compounds, such as this compound analogues, to identify potential drug candidates. This document provides detailed application notes and protocols for HTS assays designed to identify and characterize novel this compound analogues that modulate insulin secretion.
This compound's Mechanism of Action and Signaling Pathway
This compound exerts its glucose-lowering effects primarily by stimulating insulin release from pancreatic β-cells. This process is initiated by the binding of the drug to the SUR1 subunit of the K-ATP channel. The binding event closes the channel, leading to a cascade of events culminating in insulin secretion.
High-Throughput Screening Assays
A tiered approach is recommended for screening this compound analogues. Primary screening can be performed using target-based assays that measure the direct interaction of the analogues with the K-ATP channel. Hits from the primary screen can then be validated in a secondary, cell-based functional assay that measures insulin secretion.
Primary Screening: K-ATP Channel Modulation Assays
The primary screen aims to identify compounds that directly interact with and modulate the K-ATP channel. Two common HTS-compatible methods are the membrane potential assay and the rubidium flux assay.
1. Membrane Potential Assay
This assay measures changes in the cell membrane potential upon K-ATP channel modulation. In its resting state, the β-cell membrane is polarized due to the efflux of K+ ions through open K-ATP channels. Inhibition of these channels by this compound analogues leads to depolarization, which can be detected using voltage-sensitive fluorescent dyes.
2. Rubidium Flux Assay
This assay measures the movement of rubidium ions (Rb+), a surrogate for K+, through the K-ATP channels. Cells are loaded with Rb+, and the efflux of Rb+ through the channels is measured in the presence and absence of the test compounds. A decrease in Rb+ efflux indicates inhibition of the K-ATP channel.
Secondary Screening: Insulin Secretion Assay
The secondary screen validates the functional effect of the hit compounds on insulin secretion in a more physiologically relevant context. An automated Glucose-Stimulated Insulin Secretion (GSIS) assay using a pancreatic β-cell line, such as MIN6, is a suitable HTS method.
Automated Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin secreted by pancreatic β-cells in response to glucose stimulation in the presence of the this compound analogues. The secreted insulin can be quantified using various methods, including ELISA or MALDI-TOF mass spectrometry.
Experimental Workflow
The following diagram illustrates a typical HTS workflow for screening this compound analogues.
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and hit selection.
Table 1: Representative Data from a Primary Screen (Membrane Potential Assay)
| Analogue ID | Concentration (µM) | % Inhibition of K-ATP Channel | Z'-factor |
| Glim-A001 | 10 | 85.2 | 0.78 |
| Glim-A002 | 10 | 12.5 | 0.78 |
| Glim-A003 | 10 | 92.1 | 0.78 |
| This compound | 1 | 95.0 | 0.82 |
| DMSO | - | 0 | 0.82 |
Table 2: Representative Data from a Secondary Screen (GSIS Assay)
| Analogue ID | EC50 (nM) for Insulin Secretion | Max Insulin Secretion (% of this compound) |
| Glim-A001 | 150 | 110 |
| Glim-A003 | 85 | 125 |
| This compound | 100 | 100 |
Experimental Protocols
Protocol 1: Membrane Potential Assay for K-ATP Channel Inhibition
Objective: To identify this compound analogues that inhibit the K-ATP channel by measuring changes in cell membrane potential.
Materials:
-
HEK293 cells stably expressing SUR1/Kir6.2
-
Voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound analogue library
-
Positive control: this compound
-
Negative control: DMSO
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the HEK293-SUR1/Kir6.2 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.
-
Dye Loading: Prepare the voltage-sensitive dye solution according to the manufacturer's instructions and add it to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Add the this compound analogues (e.g., at a final concentration of 10 µM), this compound (positive control), and DMSO (negative control) to the wells.
-
Signal Measurement: Measure the fluorescence intensity before and after the addition of a K+ channel opener (e.g., diazoxide) using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of K-ATP channel inhibition for each compound relative to the controls.
Protocol 2: Automated Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To quantify the effect of this compound analogues on insulin secretion from pancreatic β-cells.
Materials:
-
MIN6 pancreatic β-cell line
-
This compound analogue library
-
Positive control: this compound
-
Negative control: DMSO
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM)
-
KRB buffer with high glucose (16.7 mM)
-
Insulin quantification kit (e.g., ELISA or HTRF) or MALDI-TOF mass spectrometer
-
384-well cell culture plates
Procedure:
-
Cell Plating: Seed MIN6 cells into 384-well plates and culture until they reach 80-90% confluency.
-
Pre-incubation: Wash the cells with KRB buffer containing low glucose and pre-incubate for 1 hour at 37°C.
-
Compound Incubation: Replace the buffer with low glucose KRB buffer containing the this compound analogues, this compound, or DMSO, and incubate for 30 minutes at 37°C.
-
Glucose Stimulation: Replace the buffer with high glucose KRB buffer (containing the respective compounds) and incubate for 1 hour at 37°C to stimulate insulin secretion.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using the chosen quantification method.
-
Data Analysis: Normalize the insulin secretion data to the total cellular protein content or cell number and calculate the EC50 values for active compounds.
Conclusion
The described HTS assays provide a robust and efficient platform for the discovery and characterization of novel this compound analogues. The combination of a target-based primary screen and a functional secondary screen allows for the identification of potent and effective insulin secretagogues. The detailed protocols and data presentation guidelines provided herein will aid researchers in the successful implementation of HTS campaigns for the development of next-generation antidiabetic therapies.
References
Spectrophotometric Analysis of Glimepiride in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Glimepiride in pharmaceutical formulations using spectrophotometric methods. These methods are essential for quality control, ensuring the potency and uniformity of the drug product. The protocols described are based on established and validated analytical procedures.
Introduction
This compound is a third-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] It functions by stimulating the release of insulin (B600854) from pancreatic β-cells and increasing the sensitivity of peripheral tissues to insulin.[2] Accurate and reliable analytical methods are crucial for the routine quality control analysis of this compound in its pharmaceutical dosage forms to ensure patient safety and therapeutic efficacy.
Spectrophotometry, particularly in the ultraviolet (UV) and visible regions, offers a simple, cost-effective, and rapid alternative to more complex techniques like high-performance liquid chromatography (HPLC) for the quantification of this compound.[3][4][5] These methods are based on the principle that the drug substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law).
Principle of Spectrophotometric Analysis
The fundamental principle behind the spectrophotometric analysis of this compound lies in its ability to absorb ultraviolet radiation due to the presence of chromophores in its molecular structure. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), the concentration of the drug can be determined. The relationship between absorbance (A), concentration (c), and path length (l) is described by the Beer-Lambert Law: A = εcl, where ε is the molar absorptivity, a constant for a given substance at a specific wavelength.
For visible spectrophotometry, a coloring agent is used to form a colored complex with the drug, which can then be measured in the visible region of the electromagnetic spectrum.[6]
Experimental Protocols
This section details the protocols for two common spectrophotometric methods for the analysis of this compound: Direct UV Spectrophotometry and Visible Spectrophotometry by Ion-Pair Complex Formation.
Method 1: Direct UV Spectrophotometry
This method involves the direct measurement of UV absorbance of this compound in a suitable solvent.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Methanol (Analytical Grade)[1]
-
Chloroform (B151607) (Analytical Grade)[3]
-
Sodium Hydroxide (0.1 M)[7]
-
Ethanol (96%)[5]
-
Volumetric flasks
-
Pipettes
-
UV-Visible Spectrophotometer with 1 cm quartz cells
3.1.2. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.[3]
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume to the mark with the chosen solvent (e.g., methanol, chloroform, or 0.1 M NaOH) to obtain a concentration of 100 µg/mL.[3][7]
3.1.3. Preparation of Calibration Curve
-
From the standard stock solution, prepare a series of dilutions ranging from 2 to 32 µg/mL by transferring appropriate aliquots into separate 10 mL volumetric flasks and diluting with the solvent.[1]
-
Scan each solution in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[3]
-
Measure the absorbance of each dilution at the determined λmax against a solvent blank.
-
Plot a calibration curve of absorbance versus concentration.
3.1.4. Preparation of Sample Solution (from Tablets)
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[1][3]
-
Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the solvent and mix well.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41).[1]
-
Dilute the filtrate with the solvent to obtain a final concentration within the linearity range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax against the solvent blank.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method 2: Visible Spectrophotometry by Ion-Pair Complex Formation
This method is based on the formation of a colored complex between this compound and a dye, which is then extracted into an organic solvent for measurement.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Methylene Blue (0.025% w/v in phosphate (B84403) buffer pH 8.0)[6]
-
Safranine (0.05% w/v in phosphate buffer pH 7.4)[6]
-
Bromothymol Blue (BTB)[8]
-
Chloroform (Analytical Grade)[6]
-
Phosphate buffer solutions (pH 7.4 and 8.0)
-
Separating funnels
-
Volumetric flasks
-
Pipettes
-
UV-Visible Spectrophotometer with 1 cm glass cells
3.2.2. Preparation of Standard Stock Solution
-
Prepare a standard stock solution of this compound in chloroform with a concentration of 100 µg/mL as described in section 3.1.2.[6]
3.2.3. Experimental Procedure (using Methylene Blue)
-
In a series of separating funnels, add aliquots of the standard this compound solution to obtain concentrations ranging from 15-50 µg/mL.[6]
-
To each separating funnel, add 10 mL of Methylene Blue solution.[6]
-
Shake the mixture for a few minutes and allow the layers to separate.
-
Collect the colored chloroform layer.
-
Measure the absorbance of the chloroform layer at 652 nm against a reagent blank.[6]
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare the sample solution as described in section 3.1.4, using chloroform as the solvent.
-
Treat the sample solution in the same manner as the standard solutions and measure its absorbance.
-
Determine the concentration of this compound from the calibration curve.
Data Presentation
The quantitative data from various spectrophotometric methods for this compound analysis are summarized in the tables below for easy comparison.
Table 1: UV Spectrophotometric Methods for this compound Analysis
| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Chloroform | 249 | 5-30 | 0.9997 | [3] |
| Methanol | 226 | 2-32 | - | [1] |
| 0.1 M NaOH | 235, 233, 237 | 7-180 | 0.9989 | [7] |
| 96% Ethanol | 231 | 0.5-22 | 0.999 | [5] |
| Acetonitrile | - | 2-10 | - | [2] |
| Dimethylformamide | 263.3-268.2 | 1.00-500.00 | - | [9] |
Table 2: Visible Spectrophotometric Methods for this compound Analysis
| Reagent | λmax (nm) | Linearity Range (µg/mL) | Method | Reference |
| Methylene Blue | 652 | 15-50 | Ion-Pair Complexation | [6] |
| Safranine | 536 | 10-80 | Ion-Pair Complexation | [6] |
| 1,10 Phenanthroline | 470 | 0.8-8.0 | Oxidation | [10] |
| Bromothymol Blue | 412 | 2.453 - 49.062 | Ion-Pair Complexation | [8] |
Table 3: Validation Parameters for a UV Spectrophotometric Method in Chloroform
| Parameter | Result |
| Linearity Range | 5-30 µg/mL |
| Correlation Coefficient (r²) | 0.999732 |
| Molar Absorptivity | 8491 L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | 0.4 µg/mL |
| Limit of Quantification (LOQ) | 1.2 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Source: Data compiled from a representative study.[3][11]
Visualizations
Caption: Experimental workflow for spectrophotometric analysis of this compound.
Caption: Principle of spectrophotometric measurement based on Beer-Lambert Law.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Spectroscopic Determination of this compound and Linagliptin in Combined Synthetic Blends - Journal of Young Pharmacists [jyoungpharm.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scielo.br [scielo.br]
- 5. An ultraviolet-spectrophotometric method for the determination of this compound in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. chemrj.org [chemrj.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Analysis of this compound by using derivative UV spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrophotometric determination of an antidiabetic drug this compound bulk and pharmaceutical formulations | International Journal of Development Research (IJDR) [journalijdr.com]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Glimepiride and its Major Metabolites in Human Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the oral hypoglycemic agent Glimepiride and its primary active (M1) and inactive (M2) metabolites in human plasma. The protocol employs a straightforward protein precipitation extraction technique, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring, offering excellent sensitivity, specificity, and a wide dynamic range.
Introduction
This compound is a second-generation sulfonylurea drug widely prescribed for the management of type 2 diabetes mellitus. It primarily functions by stimulating insulin (B600854) release from pancreatic β-cells. Following oral administration, this compound is extensively metabolized in the liver. The cytochrome P450 enzyme CYP2C9 catalyzes its conversion to the main active metabolite, a cyclohexyl hydroxy methyl derivative (M1).[1][2] This metabolite, which possesses about one-third of the hypoglycemic activity of the parent drug, is further oxidized by cytosolic enzymes to form an inactive carboxyl derivative (M2).[1][2]
Given the pharmacological activity of the M1 metabolite, it is crucial to monitor the plasma concentrations of not only the parent drug but also its key metabolites to fully understand its pharmacokinetic and pharmacodynamic profile. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal analytical technique for this purpose. This document provides a comprehensive protocol for the simultaneous determination of this compound, M1, and M2 in human plasma.
Metabolic Pathway of this compound
This compound undergoes a two-step metabolic conversion in the liver. The initial hydroxylation is mediated by CYP2C9, followed by oxidation to a carboxylic acid by cytosolic enzymes.
Experimental Workflow
The analytical workflow consists of plasma sample preparation via protein precipitation, followed by LC-MS/MS analysis and data processing.
Detailed Protocols
Materials and Reagents
-
Reference Standards: this compound, this compound Hydroxy Metabolite (M1), this compound Carboxy Metabolite (M2).
-
Internal Standard (IS): this compound-d5 or Gliclazide.
-
Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Methanol (HPLC grade), Water (LC-MS grade).
-
Buffers and Additives: Ammonium Acetate or Formic Acid.
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve ~10 mg of each reference standard and the internal standard in 10 mL of methanol.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
This protocol is adapted from the method described by Kim, K. et al. (2011).[2]
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following tables summarize the recommended starting conditions for the liquid chromatography and mass spectrometry systems. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase CN, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Elution | Isocratic (e.g., 50:50 A:B) or Gradient |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Capillary Voltage | ~3.5 - 5.0 kV |
Table 3: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 491.2 | 352.0 | ~15 |
| Metabolite M1 | 507.0 | 352.0 | ~20 |
| Metabolite M2 | 521.1 | 366.1 | ~20 |
| Gliclazide (IS) | 324.1 | 127.2 | ~25 |
Note: Collision energy values are instrument-dependent and require optimization.
Method Performance Characteristics
The presented method, when validated according to regulatory guidelines (e.g., FDA), demonstrates high performance. The following table summarizes typical quantitative data compiled from various established methods.
Table 4: Summary of Quantitative Performance Data
| Parameter | This compound | Metabolite M1 | Metabolite M2 |
| Linearity Range | 0.1 - 1000 ng/mL | 0.1 - 20 ng/mL | Method Dependent |
| LLOQ | 0.1 - 5.0 ng/mL | ~0.1 ng/mL | Method Dependent |
| Intra-day Precision (%CV) | < 10% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Mean Recovery | > 70% | > 70% | > 70% |
Conclusion
This application note provides a detailed, high-throughput LC-MS/MS method for the simultaneous quantification of this compound and its primary metabolites, M1 and M2, in human plasma. The simple protein precipitation sample preparation and sensitive MRM detection make this method highly suitable for researchers, scientists, and drug development professionals engaged in the clinical and preclinical evaluation of this compound.
References
Application Notes and Protocols for the Use of Glimepiride in Primary Islet Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of glimepiride, a second-generation sulfonylurea, in primary islet cell culture experiments. This document outlines the mechanism of action, experimental protocols, and expected outcomes when studying the effects of this compound on pancreatic islet function, particularly insulin (B600854) secretion.
Introduction
This compound is an oral hypoglycemic agent widely used in the treatment of type 2 diabetes mellitus. Its primary mechanism of action is the stimulation of insulin release from pancreatic beta-cells.[1][2] In a research setting, primary islet cell cultures provide a valuable in vitro model to investigate the direct effects of compounds like this compound on islet physiology, independent of systemic influences. These studies are crucial for understanding the pathophysiology of diabetes and for the development of novel therapeutic agents.
Mechanism of Action
This compound exerts its effects on pancreatic beta-cells through a well-defined signaling pathway:
-
Binding to SUR1: this compound binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic beta-cells.[2][3]
-
KATP Channel Closure: This binding event leads to the closure of the KATP channels.[2]
-
Membrane Depolarization: The closure of KATP channels prevents potassium ion efflux, leading to the depolarization of the beta-cell membrane.
-
Calcium Influx: Membrane depolarization activates voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular calcium ions (Ca2+).
-
Insulin Exocytosis: The subsequent rise in intracellular calcium concentration is a key trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.[3]
Beyond this primary pathway, evidence suggests that this compound may also have extrapancreatic effects and may influence other signaling pathways within the beta-cell that modulate insulin secretion, potentially involving cyclic AMP (cAMP) and Protein Kinase A (PKA).[3]
Data Presentation
The following table summarizes the expected quantitative effects of this compound on insulin secretion in primary islet cell cultures based on available literature. It is important to note that specific results may vary depending on the species (e.g., human, rat, mouse), islet isolation and culture conditions, and the specific experimental protocol used.
| Parameter | Treatment Condition | Expected Outcome | Reference |
| Insulin Secretion | This compound (pharmacological concentration) in the presence of stimulatory glucose | Strong, biphasic insulin release with a sharp first phase followed by a sustained second phase. | [4] |
| Insulin Secretion | This compound treatment of mouse islets | 1.5-2 fold amplification of glucose-induced insulin secretion. | [3] |
| Insulin Secretion | This compound (100 nM) in the presence of 5 mM glucose | No significant change in the percentage of insulin-secreting cells or the mean amount of insulin secreted per cell in isolated rat beta-cells. | [5] |
| C-peptide Secretion | This compound (5 mg daily for one week) in human subjects (in vivo) | Significant increase in basal and glucose-stimulated C-peptide levels compared to placebo. | [6] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Pancreatic Islets (Rodent)
This protocol describes a standard method for isolating and culturing pancreatic islets from rodents (mice or rats).
Materials:
-
Collagenase P solution
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
-
Petri dishes
-
Centrifuge
Procedure:
-
Pancreas Perfusion and Digestion:
-
Euthanize the animal according to approved institutional guidelines.
-
Expose the pancreas and cannulate the common bile duct.
-
Perfuse the pancreas with cold Collagenase P solution until the pancreas is fully distended.
-
Excise the pancreas and transfer it to a conical tube.
-
Incubate the pancreas in a 37°C water bath for a predetermined time (typically 10-20 minutes) to allow for enzymatic digestion.
-
-
Islet Purification:
-
Stop the digestion by adding cold HBSS.
-
Gently shake the tube to mechanically disrupt the digested tissue.
-
Wash the tissue pellet with HBSS by centrifugation.
-
Resuspend the pellet in a density gradient medium and perform density gradient centrifugation to separate the islets from the acinar tissue.
-
Collect the islet-rich fraction from the interface.
-
-
Islet Culture:
-
Wash the purified islets with HBSS.
-
Hand-pick the islets under a stereomicroscope to ensure high purity.
-
Culture the islets in RPMI-1640 medium in a humidified incubator at 37°C and 5% CO2.
-
Allow the islets to recover for 24-48 hours before initiating experiments.
-
Protocol 2: this compound Treatment and Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details how to treat cultured islets with this compound and subsequently measure insulin secretion in response to glucose.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying glucose concentrations (e.g., 2.8 mM for low glucose and 16.7 mM for high glucose).
-
This compound stock solution (dissolved in DMSO).
-
Cultured primary islets.
-
24-well plates.
-
Insulin ELISA kit.
Procedure:
-
Islet Preparation:
-
After the recovery period, carefully pick a defined number of islets of similar size (e.g., 10 islets per replicate) and place them into the wells of a 24-well plate.
-
-
Pre-incubation:
-
Wash the islets with KRB buffer containing low glucose (2.8 mM).
-
Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C to allow them to equilibrate and establish a basal rate of insulin secretion.
-
-
This compound Treatment and Basal Insulin Secretion:
-
Replace the pre-incubation buffer with fresh low glucose KRB buffer containing the desired concentration of this compound (and a vehicle control, e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
At the end of the incubation, collect the supernatant for the measurement of basal insulin secretion.
-
-
Glucose-Stimulated Insulin Secretion:
-
Remove the low glucose buffer and add high glucose (16.7 mM) KRB buffer containing the same concentration of this compound as in the previous step.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for the measurement of stimulated insulin secretion.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Results can be expressed as insulin secretion per islet or normalized to total insulin content (determined by lysing the islets at the end of the experiment).
-
Protocol 3: Measurement of Intracellular Calcium ([Ca2+])
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound treatment using a fluorescent calcium indicator.
Materials:
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
KRB buffer with varying glucose concentrations.
-
This compound stock solution.
-
Confocal or fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Islet Loading with Calcium Indicator:
-
Incubate the cultured islets with a calcium indicator dye (e.g., Fluo-4 AM) in KRB buffer for 30-60 minutes at 37°C. Pluronic F-127 can be used to aid in dye loading.
-
Wash the islets with fresh KRB buffer to remove excess dye.
-
-
Live-Cell Imaging:
-
Transfer the loaded islets to a perfusion chamber on the stage of the microscope.
-
Perfuse the islets with low glucose KRB buffer to establish a baseline fluorescence.
-
-
This compound and Glucose Stimulation:
-
Switch the perfusion to a buffer containing the desired concentration of this compound in low glucose.
-
Record the changes in fluorescence intensity over time.
-
Subsequently, switch to a high glucose buffer (with or without this compound) to observe the combined effect on intracellular calcium.
-
-
Data Analysis:
-
Analyze the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
The data can be presented as the change in fluorescence (ΔF) relative to the baseline fluorescence (F0).
-
Visualizations
Caption: this compound signaling pathway in pancreatic beta-cells.
Caption: Experimental workflow for studying this compound in primary islets.
References
- 1. The effect of glargine versus this compound on pancreatic β-cell function in patients with type 2 diabetes uncontrolled on metformin monotherapy: open-label, randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Effects of this compound on insulin and glucagon release from isolated rat pancreas at different glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose-Stimulated Insulin Release by Individual Pancreatic β Cells: Potentiation by Glyburide (43180) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound on pancreatic beta-cell function under hyperglycaemic clamp and hyperinsulinaemic, euglycaemic clamp conditions in non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Dosage of Glimepiride for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glimepiride, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells. For researchers utilizing murine models to investigate diabetes and evaluate novel therapeutic agents, establishing an optimal dosage of this compound is crucial for obtaining reliable and reproducible results. This document provides detailed application notes and protocols for determining the effective dose of this compound in vivo, with a focus on diabetic mouse models. It includes a summary of quantitative data from relevant studies, comprehensive experimental procedures, and visual diagrams of the experimental workflow and the drug's signaling pathway.
Data Presentation: Efficacy of this compound in Diabetic Mouse Models
The efficacy of this compound in reducing blood glucose in vivo is highly dependent on the mouse model used. In healthy, non-diabetic mice, this compound may not consistently produce a hypoglycemic effect and at certain doses can even impair glucose tolerance.[1][2][3] However, in chemically-induced diabetic mouse models, this compound has demonstrated a clear dose-dependent hypoglycemic effect.
| Mouse Model | This compound Dosage (mg/kg) | Administration Route | Duration | Key Findings | Reference |
| Alloxan-induced diabetic mice | 1, 2, and 4 | Oral | 15 days | Dose-dependent decrease in blood sugar levels.[4][5] | [4][5] |
| Streptozotocin-induced diabetic rats | 0.1 | Oral | 2 weeks | Enhanced insulin action in peripheral tissues when co-administered with insulin.[6] | [6] |
| C57Bl/6J (non-diabetic) | 1 and 8 | In chow | 2 weeks | Impaired glucose tolerance and fasting hyperglycemia.[1][3] | [1][3] |
Note: The contradictory findings between diabetic and non-diabetic models underscore the importance of selecting the appropriate animal model for studying the therapeutic effects of this compound.
Experimental Protocols
Induction of Diabetes Mellitus in Mice
A chemically-induced model of type 1 diabetes is recommended for evaluating the hypoglycemic effects of this compound. Two common methods are presented below.
a) Alloxan-Induced Diabetes Protocol
Alloxan (B1665706) is a toxic glucose analogue that selectively destroys insulin-producing pancreatic β-cells.[7]
-
Materials:
-
Alloxan monohydrate
-
Sterile 0.9% saline solution
-
Male Kunming or Swiss albino mice (6-8 weeks old)
-
Glucometer and test strips
-
-
Procedure:
-
Fast mice overnight (approximately 12-16 hours) before alloxan injection.
-
Prepare a fresh solution of alloxan in sterile saline. A commonly used dose is 150 mg/kg body weight.[5][8]
-
Administer the alloxan solution via a single intraperitoneal (IP) injection.
-
To prevent fatal hypoglycemia following the initial surge of insulin release from damaged β-cells, provide the mice with a 25% glucose solution orally (0.3-0.4 ml) 4 hours post-injection.[8]
-
Monitor blood glucose levels 72 hours after injection. Mice with fasting blood glucose levels consistently above 200 mg/dL are considered diabetic and suitable for the study.[7]
-
b) Streptozotocin (STZ)-Induced Diabetes Protocol
STZ is another chemical agent that is toxic to pancreatic β-cells.
-
Materials:
-
Streptozotocin (STZ)
-
Cold sterile 0.1 M citrate (B86180) buffer (pH 4.5)
-
Male C57BL/6J mice (8-10 weeks old)
-
Glucometer and test strips
-
-
Procedure:
-
For the multiple low-dose method, fast the mice for 4-6 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use, as it degrades quickly. A typical concentration is 10 mg/ml.
-
Inject a dose of 40-60 mg/kg body weight intraperitoneally for 5 consecutive days.[9][10][11]
-
Alternatively, a single high dose of 150-200 mg/kg can be administered.[10][11]
-
Monitor blood glucose levels. Diabetes is typically confirmed when fasting blood glucose is greater than 250-275 mg/dL, usually 1-2 weeks after the final STZ injection.[9]
-
This compound Dosing and Administration
Based on the literature, a dose-response study using 1, 2, and 4 mg/kg of this compound is recommended to determine the optimal dose in your specific diabetic mouse model.[4][5]
-
Preparation of this compound Solution:
-
This compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or dissolved in a suitable solvent for oral administration.
-
-
Administration Protocol (Oral Gavage):
-
Weigh each mouse to calculate the precise volume of the this compound solution to be administered.
-
Use a 20-22 gauge, 1.5-inch curved gavage needle with a rounded tip for adult mice.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound solution.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Monitoring of Blood Glucose and Insulin Levels
-
Blood Glucose Measurement:
-
Collect a small drop of blood from the tail vein.
-
Use a calibrated glucometer to measure the blood glucose concentration.
-
Measurements should be taken at baseline (before this compound administration) and at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the pharmacokinetic and pharmacodynamic profile.
-
-
Insulin Level Measurement:
-
Collect blood samples at desired time points.
-
Separate the serum or plasma by centrifugation.
-
Measure insulin concentrations using a commercially available mouse insulin ELISA kit.
-
Visualization of Protocols and Pathways
Caption: Experimental workflow for determining the optimal dosage of this compound in diabetic mice.
Caption: Signaling pathway of this compound in pancreatic β-cells leading to insulin secretion.
References
- 1. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound on in vivo insulin action in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glimepiride in Studying KATP Channel Function
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Glimepiride, a third-generation sulfonylurea, is a potent and widely used tool in the study of ATP-sensitive potassium (KATP) channels.[1] These channels are crucial in linking cellular metabolism to electrical excitability in various tissues, most notably in pancreatic β-cells where they regulate insulin (B600854) secretion.[2][3][4] this compound's primary mechanism of action involves the high-affinity binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel complex, leading to channel inhibition.[2][5] This blockade mimics the effect of a high ATP/ADP ratio, causing membrane depolarization, subsequent opening of voltage-gated calcium channels, and ultimately triggering the exocytosis of insulin-containing granules.[2][3][4][6]
Beyond its well-characterized role in pancreatic β-cells, this compound also serves as a valuable pharmacological probe to investigate the function and diversity of KATP channels in extrapancreatic tissues such as the heart, smooth muscle, and neurons.[7][8][9] Studies have shown that this compound can inhibit KATP channels composed of different SUR subunits (SUR2A and SUR2B) in these tissues, albeit with varying characteristics compared to its action on the pancreatic SUR1-containing channels.[2][7] This makes this compound a useful compound for comparative studies aiming to elucidate the tissue-specific roles of KATP channels and to develop more selective therapeutic agents.
Compared to other sulfonylureas like glyburide, this compound exhibits distinct binding kinetics and potentially different interactions with the KATP channel complex, offering researchers a tool to dissect the nuances of sulfonylurea-receptor interactions.[10] Its application in research settings ranges from fundamental electrophysiological characterization of KATP channel gating and pharmacology to in vivo studies of glucose homeostasis and insulin secretion.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with different KATP channel subtypes as reported in the literature.
Table 1: Inhibitory Concentration (IC50) of this compound on KATP Channels
| KATP Channel Subtype | Experimental System | IC50 (High-Affinity Site) | IC50 (Low-Affinity Site) | Reference |
| Kir6.2/SUR1 (β-cell type) | Recombinant (Xenopus oocytes) | 3.0 nM | 234 µM | [2] |
| Kir6.2/SUR2A (cardiac type) | Recombinant (Xenopus oocytes) | 5.4 nM | 104 µM | [2] |
| Kir6.2/SUR2A (cardiac type) | Native (rat cardiac myocytes) | 6.8 nM | - | [7] |
| Kir6.2/SUR2A (cardiac type) | Recombinant (HEK 293 cells) | 6.2 nM | - | [7] |
| Kir6.2/SUR2B (smooth muscle type) | Recombinant (Xenopus oocytes) | 7.3 nM | - | [2] |
Table 2: Comparative Binding Affinities of Sulfonylureas
| Compound | Cell Type | Assay | Ki (nM) | Reference |
| This compound | RIN-m5F cell membranes | [³H]glibenclamide displacement | - | [11] |
| Glibenclamide | RIN-m5F cell membranes | [³H]glibenclamide displacement | - | [11] |
Note: A qualitative ranking of potency from a competitive binding experiment was provided as glibenclamide > this compound > repaglinide (B1680517) > glipizide (B1671590) > nateglinide.[11]
Signaling Pathway
The binding of this compound to the SUR1 subunit of the KATP channel in pancreatic β-cells initiates a well-defined signaling cascade leading to insulin secretion.
Caption: this compound-induced insulin secretion pathway in pancreatic β-cells.
Experimental Protocols
Electrophysiological Recording of KATP Channel Activity (Patch-Clamp)
This protocol describes the inside-out patch-clamp technique to measure the effect of this compound on KATP channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).[2][12]
A. Solutions and Reagents:
-
Pipette (External) Solution (in mM): 140 KCl, 1.2 MgCl₂, 2.6 CaCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.[2]
-
Bath (Intracellular) Solution (in mM): 107 KCl, 2 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[2]
-
This compound Stock Solution: 50 mM in DMSO.[2]
B. Protocol Steps:
-
Cell Preparation: Culture cells expressing the desired KATP channel subunits (e.g., Kir6.2 and SUR1).
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries with a resistance of 0.25-0.5 MΩ when filled with the pipette solution.[2]
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Patch Excision: Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Current Recording: Clamp the membrane potential at a holding potential (e.g., 0 mV) and apply voltage ramps (e.g., -110 mV to +100 mV over 3 seconds) to elicit KATP channel currents.[2] Record currents using a patch-clamp amplifier.
-
This compound Application: Perfuse the bath with the intracellular solution containing the desired concentration of this compound. Ensure rapid solution exchange.
-
Data Acquisition and Analysis: Record the channel activity before, during, and after this compound application. Analyze the data to determine the extent of channel inhibition and calculate the IC50 value.
Caption: Workflow for studying this compound's effect on KATP channels via patch-clamp.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the SUR1 subunit of the KATP channel using a radiolabeled sulfonylurea (e.g., [³H]glibenclamide).[13][14][15]
A. Solutions and Reagents:
-
Binding Buffer (in mM): 50 Tris-HCl, 5 MgCl₂, 0.1 EDTA. Adjust pH to 7.4.[13]
-
Radioligand: [³H]glibenclamide or another suitable radiolabeled sulfonylurea.
-
Unlabeled Competitor: this compound.
-
Membrane Preparation: Membranes isolated from cells or tissues expressing the KATP channel of interest.
B. Protocol Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the KATP channels in a lysis buffer and prepare a membrane fraction by differential centrifugation.[13] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Binding buffer
-
A fixed concentration of radioligand (e.g., [³H]glibenclamide).
-
Varying concentrations of unlabeled this compound (for competition curve) or buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.[13]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for determining this compound's binding affinity to KATP channels.
References
- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Biology of KATP Channels and Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 7. Effect of metabolic inhibition on this compound block of native and cloned cardiac sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extrapancreatic effects of sulfonylureas--a comparison between this compound and conventional sulfonylureas [pubmed.ncbi.nlm.nih.gov]
- 9. This compound block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KATP channels in focus: progress toward a structural understanding of ligand regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Glimepiride Precipitation in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glimepiride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's precipitation in aqueous solutions during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of aqueous solution?
A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but very low aqueous solubility.[1][2][3][4] Its solubility in aqueous media at 37°C is less than 0.004 mg/mL, particularly at acidic to neutral pH.[4][5] This inherent poor solubility is the primary reason for its precipitation from aqueous solutions. When the concentration of this compound exceeds its solubility limit in the aqueous medium, it will precipitate out of the solution.
Q2: How does pH affect the solubility of this compound?
A2: this compound's solubility is pH-dependent.[5][6][7] It is a weak acid, and its solubility increases as the pH of the solution rises above its acid dissociation constant (pKa).[6] While there are some discrepancies in the reported pKa values (ranging from 6.2 to 8.07), the general principle holds that in more alkaline conditions (pH > 7), this compound becomes ionized, which enhances its interaction with water and thus increases its solubility.[5][6][8][9] Therefore, adjusting the pH to a more alkaline level is a direct method to prevent its precipitation.
Q3: What are the common strategies to prevent this compound precipitation?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of this compound and prevent its precipitation. These include:
-
pH Adjustment: Increasing the pH of the aqueous medium to above 7.[5]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, DMF, ethanol) can increase the solubility.[10]
-
Surfactants: The addition of surfactants can form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility.[3][5]
-
Cyclodextrins: Forming inclusion complexes with cyclodextrins like β-Cyclodextrin (β-CD) or its derivatives (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) can significantly enhance solubility.[1][11][12][13]
-
Solid Dispersions: Creating solid dispersions of this compound in water-soluble polymers such as polyvinylpyrrolidone (B124986) (PVP) or poloxamers can improve its dissolution.[2][5]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to a higher dissolution rate and apparent solubility.[4][14][15]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation upon adding this compound stock (in organic solvent) to aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of organic solvent may be too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the proportion of the organic co-solvent in the final mixture. 3. Add a suitable solubilizing agent (e.g., surfactant, cyclodextrin) to the aqueous buffer before adding the this compound stock. 4. Adjust the pH of the aqueous buffer to a more alkaline value (e.g., pH 7.4 or higher).[5] |
| Cloudiness or precipitation appears over time during an experiment. | The solution is supersaturated and thermodynamically unstable. Changes in temperature or evaporation of a co-solvent can reduce solubility over time. | 1. Prepare fresh solutions immediately before use. 2. Ensure the experimental temperature is controlled and consistent. 3. Use a formulation approach that provides greater thermodynamic stability, such as forming an inclusion complex with HP-β-CD.[1] 4. Cover experimental vessels to minimize solvent evaporation. |
| Inconsistent results in cell-based assays or in-vitro experiments. | Precipitation of this compound leads to a lower effective concentration of the drug in solution, causing variability in experimental outcomes. | 1. Visually inspect for any precipitation before and during the experiment. 2. Quantify the concentration of dissolved this compound at the beginning and end of the experiment using a validated analytical method (e.g., HPLC). 3. Reformulate the this compound solution using a proven solubility enhancement technique to ensure it remains in solution throughout the experiment. |
Data Presentation: Solubility of this compound in Various Solvents
The following table summarizes the solubility of this compound in different media.
| Solvent/System | Solubility | Reference |
| Aqueous Media (pH < 7) | < 0.004 mg/mL | [4][5] |
| Water | 0.0038 mg/mL | [7] |
| DMSO | ~3 mg/mL | [10] |
| Dimethylformamide (DMF) | ~10 mg/mL | [10] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [10] |
| 40% Urea Solution | 51.172 µg/mL | [7] |
| 40% Sodium Acetate Solution | 44.44 µg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution using Cyclodextrin Inclusion Complexation
This protocol describes the preparation of a this compound solution with enhanced solubility through inclusion complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD), based on the kneading method.[13]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (B145695) (50% v/v in water)
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
-
Appropriate aqueous buffer for the experiment
Procedure:
-
Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Slurry Formation: Place the calculated amount of HP-β-CD in a mortar and add a small volume of 50% ethanol to form a slurry.
-
Kneading: Gradually add the this compound powder to the slurry while continuously kneading with the pestle for 45-60 minutes. The mixture should become a paste-like consistency.
-
Drying: Dry the resulting paste in a vacuum oven at 40°C until the solvent has completely evaporated, or in a desiccator.
-
Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Sieving and Storage: Pass the powder through a sieve to ensure uniformity and store it in a tightly sealed container, protected from moisture.
-
Solution Preparation: Dissolve the prepared this compound-HP-β-CD complex powder in the desired aqueous buffer. The amount of complex to be dissolved should be calculated based on the this compound content.
Protocol 2: Preparation of this compound Nanosuspension by the Precipitation-Ultrasonication Method
This protocol outlines the steps to prepare a this compound nanosuspension to improve its dissolution rate.[14][15]
Materials:
-
This compound powder
-
Acetone (B3395972) and Methanol (as organic solvents)
-
Stabilizers (e.g., PVP K30, HPMC) and a surfactant (e.g., SLS)
-
Purified water (as anti-solvent)
-
Magnetic stirrer
-
Probe sonicator
-
Syringe with a needle
Procedure:
-
Organic Phase Preparation: Dissolve this compound in a 1:1 mixture of acetone and methanol.
-
Aqueous Phase Preparation: Dissolve the stabilizers (e.g., 1% HPMC, 1% PVP K30) and surfactant (e.g., 0.12% SLS) in purified water. Cool this aqueous phase to approximately 4°C.
-
Precipitation: Place the aqueous phase on a magnetic stirrer set to a high speed (e.g., 1500 rpm). Quickly inject the organic this compound solution into the stirring aqueous phase. A milky suspension will form immediately due to the precipitation of this compound.
-
Ultrasonication: Immediately subject the prepared suspension to high-intensity ultrasonication using a probe sonicator. Sonicate for a defined period (e.g., 15-30 minutes) at a specific power output, often with pauses to prevent overheating.
-
Solvent Evaporation: Gently stir the nanosuspension at room temperature to allow for the evaporation of the organic solvents.
-
Characterization (Optional but Recommended): Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential to ensure quality and stability.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Cyclodextrin enhances solubility by encapsulating this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. avensonline.org [avensonline.org]
- 4. Insight into the Formation of this compound Nanocrystals by Wet Media Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. researchgate.net [researchgate.net]
- 7. japtronline.com [japtronline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Formulation and biological evaluation of this compound-cyclodextrin-polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
- 13. oeilresearch.com [oeilresearch.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Fabrication and characterization of this compound nanosuspension by ultrasonication-assisted precipitation for improvement of oral bioavailability and in vitro α-glucosidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Glimepiride instability in long-term experiments
Welcome to the technical support center for glimepiride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting this compound instability in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to be losing potency over time in my long-term cell culture experiment. What could be the cause?
A1: this compound is susceptible to degradation, particularly through hydrolysis, under certain conditions. The stability of your stock solution can be influenced by factors such as pH, temperature, and exposure to light. In aqueous solutions, especially under acidic or alkaline conditions, this compound can hydrolyze into inactive degradation products. For long-term experiments, it is crucial to prepare fresh solutions or ensure proper storage of stock solutions to maintain potency.
Q2: What are the primary degradation pathways of this compound?
A2: this compound primarily degrades via hydrolysis of its sulfonylurea linkage. Under acidic and neutral conditions, it can degrade into this compound sulfonamide (Impurity B) and this compound urethane (B1682113) (Impurity C)[1]. In alkaline conditions, other degradation products can be formed[1]. Oxidative stress can also lead to the formation of some of these same degradation products[1].
Q3: What is the optimal pH for storing this compound solutions?
A3: this compound exhibits its greatest stability in neutral to slightly acidic conditions. It shows significant degradation under both strongly acidic and alkaline conditions[1][2][3]. Therefore, for maximum stability in aqueous solutions, maintaining a pH between 6 and 7.2 is recommended[3].
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures can accelerate the degradation of this compound. While it shows good stability under dry heat conditions for short periods, prolonged exposure to high temperatures in solution will likely increase the rate of hydrolysis[2][4]. For long-term storage, it is recommended to keep this compound solutions at refrigerated temperatures (2-8°C) and protected from light[5][6]. Standard room temperature for this compound is between 20°C to 25°C (68°F to 77°F)[7][8].
Q5: Is this compound sensitive to light?
A5: While some studies suggest this compound is relatively stable under photolytic conditions, it is still best practice to protect this compound and its solutions from light to prevent any potential photodegradation, especially during long-term storage and experiments[1][6].
Troubleshooting Guides
Issue 1: Inconsistent results in multi-day or multi-week experiments.
-
Possible Cause: Degradation of this compound in the experimental medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh this compound working solutions from a solid stock before each experiment or at regular, short intervals (e.g., every 1-2 days).
-
Solvent Selection: Ensure the solvent used for the stock solution (e.g., DMSO) is of high purity and anhydrous, as water content can promote hydrolysis.
-
pH of Medium: Check the pH of your experimental medium. If it is acidic or alkaline, consider if this could be contributing to degradation over the course of the experiment.
-
Storage of Working Solutions: If working solutions need to be stored, keep them at 2-8°C and protected from light. Perform a stability test of this compound in your specific experimental medium to determine its degradation rate under your experimental conditions.
-
Issue 2: Precipitate formation in aqueous solutions.
-
Possible Cause: this compound has low aqueous solubility, which is pH-dependent[9].
-
Troubleshooting Steps:
-
Solubility Check: this compound's solubility is very low in acidic and neutral aqueous solutions (<0.004 mg/mL) and increases slightly at a pH greater than 7 (~0.02 mg/mL)[9].
-
Use of Co-solvents: Consider the use of a co-solvent like DMSO for the initial stock solution, with further dilutions into the aqueous experimental medium. Be mindful of the final concentration of the co-solvent in your experiment to avoid off-target effects.
-
pH Adjustment: A slight increase in the pH of the medium (if permissible for the experiment) can enhance solubility[9].
-
Data on this compound Stability
The following tables summarize the degradation of this compound under various stress conditions as reported in forced degradation studies.
Table 1: this compound Degradation under Hydrolytic Conditions
| Condition | Temperature | Time | Recovery (%) | Reference |
| 0.1N HCl (Acidic) | 80°C | 60 minutes | ~76.66 | [2][4] |
| Neutral (Water) | - | 48 hours | Degradation observed | [10] |
| 0.1N NaOH (Basic) | 80°C | 60 minutes | ~78.88 | [2][4] |
Table 2: this compound Degradation under Other Stress Conditions
| Condition | Temperature | Time | Recovery (%) | Reference |
| 6% H₂O₂ (Oxidative) | Room Temperature | 3 hours | ~76.74 | [2][4] |
| Dry Heat | 60°C | 3 hours | 100 | [2][4] |
| Photolytic | - | - | No additional degradation | [1] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Experimental Medium
-
Objective: To determine the stability of this compound in a specific experimental medium over time.
-
Materials:
-
This compound
-
Experimental medium (e.g., cell culture medium)
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[11]
-
Mobile phase (e.g., acetonitrile (B52724) and phosphate (B84403) buffer)[12][13]
-
Incubator set to the experimental temperature
-
-
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the experimental medium with this compound to the final working concentration.
-
Divide the solution into multiple aliquots in sealed, light-protected containers.
-
Store the aliquots under the exact conditions of the long-term experiment (e.g., 37°C, 5% CO₂).
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove an aliquot.
-
Immediately analyze the concentration of this compound in the aliquot using a validated HPLC method. The detection wavelength is typically around 228-236 nm[5][11].
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Major degradation pathways of this compound under different conditions.
Caption: Workflow for assessing the stability of this compound in an experimental setup.
Caption: A decision tree for troubleshooting this compound instability in experiments.
References
- 1. LC-UV-PDA and LC-MS studies to characterize degradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability study of this compound under stress via HPTLC method. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | Side Effects, Dosage, Uses, and More [healthline.com]
- 7. This compound (Amaryl): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. This compound [dailymed.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Acid, Base and Time on Different Brands of this compound [scirp.org]
- 11. ijpsr.com [ijpsr.com]
- 12. HPLC study of this compound under hydrolytic stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and this compound in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Glimepiride in cells
Welcome to the technical support center for identifying and minimizing off-target effects of Glimepiride in cellular research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-targets?
A1: this compound's primary mechanism of action is the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. It binds to the sulfonylurea receptor 1 (SUR1) subunit of the channel, leading to membrane depolarization, calcium influx, and subsequent insulin (B600854) secretion.[1][2] Known off-targets include other SUR isoforms, such as SUR2A and SUR2B, which are found in cardiac and smooth muscle tissue, respectively.[3] this compound also interacts with a low-affinity site on the Kir6.2 subunit of the K-ATP channel.[3][4] Additionally, it has been reported to have effects on the PI3K/Akt signaling pathway and eNOS activation.[5][6][7][8]
Q2: I am observing effects of this compound in my cellular model that are inconsistent with its known role in insulin secretion. How can I determine if these are off-target effects?
A2: Differentiating on-target from off-target effects is a critical step in drug research. A multi-pronged approach is recommended:
-
Dose-Response Analysis: Compare the concentration of this compound required to elicit the unexpected phenotype with its known potency for its primary target (SUR1). If the effect occurs at significantly different concentrations, it may be an off-target effect.
-
Use of Analogs: Employ other sulfonylurea drugs with different off-target profiles. If the effect is specific to this compound, it is more likely to be an off-target effect.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein. If the this compound-induced phenotype is diminished or abolished, it confirms the involvement of that off-target.
-
Direct Binding Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm direct binding of this compound to a suspected off-target protein in a cellular context.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining clean, interpretable data. Consider the following strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that produces the desired on-target effect. This will minimize the engagement of lower-affinity off-targets.
-
Choose an Appropriate Cell Line: If you are studying the pancreatic effects of this compound, use a cell line that endogenously expresses high levels of SUR1. If you are investigating off-target effects, you might choose a cell line that lacks the primary target but expresses the putative off-target.
-
Employ a More Specific Sulfonylurea: If your research question allows, consider using a sulfonylurea with a more restricted target profile as a control.
Troubleshooting Guides
Troubleshooting Cellular Thermal Shift Assay (CETSA) for this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed for the target protein with this compound. | 1. This compound is not binding to the target protein under the experimental conditions. 2. The concentration of this compound is too low. 3. The chosen temperature range is not optimal for detecting a shift. 4. The antibody for Western blotting is not specific or sensitive enough. | 1. Confirm target expression in your cell line. 2. Perform an isothermal dose-response (ITDR) CETSA to test a range of this compound concentrations. 3. Optimize the temperature gradient to be centered around the melting temperature of the target protein. 4. Validate your primary antibody with a positive and negative control. |
| High background or non-specific bands in the Western blot. | 1. Insufficient blocking of the membrane. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing of the membrane. | 1. Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). 2. Titrate your antibodies to determine the optimal concentration. 3. Increase the number and duration of washes with TBST. |
| Inconsistent results between replicates. | 1. Uneven heating of samples. 2. Inconsistent cell lysis. 3. Pipetting errors. | 1. Use a PCR machine with a heated lid for consistent temperature control. 2. Ensure complete and consistent lysis by optimizing the lysis buffer and procedure. 3. Use calibrated pipettes and be mindful of technique. |
Troubleshooting Affinity Chromatography for this compound Off-Target Identification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of purified proteins. | 1. Inefficient immobilization of this compound to the resin. 2. Low abundance of binding partners in the cell lysate. 3. Elution conditions are too harsh, leading to protein denaturation. | 1. Use a reliable conjugation chemistry and confirm immobilization. 2. Start with a larger amount of cell lysate. 3. Optimize elution conditions (e.g., use a competitive eluent or a gentler pH gradient). |
| High background of non-specific binding. | 1. Insufficient washing of the column. 2. Hydrophobic interactions between proteins and the resin. 3. Inadequate blocking of the resin. | 1. Increase the number and stringency of wash steps. 2. Include a non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffers. 3. Pre-block the resin with a protein like BSA before adding the cell lysate. |
| Difficulty validating hits from mass spectrometry. | 1. The identified protein is a common contaminant. 2. The interaction is indirect. 3. The interaction is of low affinity and is lost during the purification process. | 1. Compare your protein list against a database of common contaminants. 2. Use an orthogonal method like co-immunoprecipitation or CETSA to validate the interaction. 3. Consider using a cross-linking agent to stabilize weak interactions before purification. |
Quantitative Data
Table 1: Binding Affinities of this compound for K-ATP Channel Subunits
| Target | Subunit | IC50 (nM) | Experimental System |
| Pancreatic β-cell K-ATP channel | SUR1 | 3.0[3][4] | Recombinant channels in Xenopus oocytes |
| Cardiac K-ATP channel | SUR2A | 5.4[3][4] | Recombinant channels in Xenopus oocytes |
| Smooth muscle K-ATP channel | SUR2B | 7.3[3][4] | Recombinant channels in Xenopus oocytes |
| Low-affinity binding site | Kir6.2 | ~400,000[3][4] | Recombinant channels in Xenopus oocytes |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Isothermal Dose-Response (ITDR) Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol allows for the determination of the apparent affinity of this compound for a target protein in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the different concentrations of this compound and the vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
After incubation, wash the cells with PBS and harvest them.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a single, optimized temperature (predetermined from a full CETSA melt curve) for 3 minutes using a PCR machine.
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific for the target protein.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
Plot the normalized band intensities of the target protein against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound that results in 50% of the maximal thermal stabilization of the target protein.
-
Protocol 2: Analysis of PI3K/Akt Pathway Activation by this compound via Western Blot
This protocol describes how to assess the phosphorylation status of Akt as a marker for PI3K/Akt pathway activation.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Use a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) and an antibody for total Akt.
-
-
Data Analysis:
-
Quantify the band intensities for both p-Akt and total Akt.
-
Calculate the ratio of p-Akt to total Akt for each condition.
-
Plot the p-Akt/total Akt ratio against the this compound concentration or time to visualize the activation of the PI3K/Akt pathway.
-
Visualizations
Caption: On-target signaling pathway of this compound in pancreatic β-cells.
Caption: Potential off-target signaling of this compound via the PI3K/Akt pathway.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound upregulates eNOS activity and inhibits cytokine-induced NF-kappaB activation through a phosphoinoside 3-kinase-Akt-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces nitric oxide production in human coronary artery endothelial cells via a PI3-kinase-Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glimepiride Interference with Fluorescent Protein Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the anti-diabetic drug glimepiride in fluorescent protein assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with fluorescent protein assays?
Yes, this compound has the potential to interfere with fluorescent protein assays. This interference can manifest as either artificially high or low fluorescence signals, leading to misinterpretation of experimental results. The primary mechanisms of interference are believed to be through its intrinsic fluorescence (autofluorescence) and its ability to interact with and quench the fluorescence of proteins.
Q2: What are the primary mechanisms of this compound interference?
There are two main potential mechanisms by which this compound may interfere with fluorescent protein assays:
-
Autofluorescence: this compound itself is a fluorescent molecule. Studies have shown that in methanol, this compound exhibits an excitation maximum at approximately 286 nm and an emission maximum at approximately 522 nm[1]. If the excitation and emission wavelengths used for your fluorescent protein (e.g., GFP, RFP) overlap with those of this compound, the drug's own fluorescence can contribute to the signal, leading to false-positive results or a high background.
-
Fluorescence Quenching: this compound has been demonstrated to interact with proteins and cause a decrease in their intrinsic fluorescence, a phenomenon known as quenching. A study on the interaction between this compound and bovine serum albumin (BSA) revealed that this compound can induce static quenching of the fluorescence from tryptophan and tyrosine residues within the protein[2][3]. This suggests that this compound could potentially bind to or interact with your fluorescently tagged protein of interest, leading to a reduction in its fluorescence signal and a false-negative result.
Q3: Which fluorescent proteins are most likely to be affected?
The degree of interference will depend on the specific spectral properties of the fluorescent protein being used. Fluorescent proteins with excitation and emission spectra that overlap with this compound's fluorescence profile are at a higher risk of interference. For example, Green Fluorescent Protein (GFP) and its variants, which are excited around 488 nm and emit around 510 nm, could be susceptible to interference from this compound's emission tail.
Q4: What are the extrapancreatic effects of this compound that could indirectly affect my cell-based assay?
Beyond direct optical interference, this compound has known biological effects that could indirectly impact your experimental system, particularly in cell-based assays. This compound is known to increase peripheral insulin (B600854) sensitivity, which may involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane and activation of the PI3K/Akt signaling pathway[4][5][6]. If your experimental system is sensitive to changes in these pathways, it is crucial to include appropriate biological controls to distinguish between direct interference and a true biological effect of the drug.
Troubleshooting Guides
Problem 1: Unexpectedly High Fluorescence Signal in the Presence of this compound
Possible Cause: Autofluorescence from this compound.
Troubleshooting Steps:
-
Measure the Fluorescence of this compound Alone:
-
Prepare a solution of this compound in your assay buffer at the same concentration used in your experiment.
-
Measure the fluorescence of this solution using the same excitation and emission wavelengths as your fluorescent protein.
-
If you detect a significant signal from the this compound-only sample, this confirms that autofluorescence is contributing to your results.
-
-
Spectral Scan:
-
Perform an excitation and emission scan of this compound in your assay buffer to determine its full spectral profile.
-
Compare this to the spectra of your fluorescent protein to assess the degree of overlap.
-
-
Wavelength Selection:
-
If possible, choose a fluorescent protein with excitation and emission wavelengths that do not overlap with this compound's fluorescence. Red-shifted fluorescent proteins may be less susceptible to interference.
-
-
Background Subtraction:
-
For every experiment, include a control group that contains this compound but not the fluorescently tagged protein.
-
Subtract the average fluorescence intensity of this control group from your experimental values.
-
Problem 2: Unexpectedly Low Fluorescence Signal in the Presence of this compound
Possible Cause: Fluorescence quenching by this compound.
Troubleshooting Steps:
-
In Vitro Quenching Assay:
-
If you have purified fluorescent protein, perform a simple in vitro experiment.
-
Measure the fluorescence of a fixed concentration of the purified fluorescent protein in your assay buffer.
-
Titrate in increasing concentrations of this compound and monitor the fluorescence intensity. A dose-dependent decrease in fluorescence would suggest quenching.
-
-
Change the Fluorescent Tag:
-
Consider using a different fluorescent protein that may be less susceptible to quenching by this compound. The specific chemical environment of the fluorophore can influence its sensitivity to quenchers.
-
-
Control for Biological Effects:
-
In cell-based assays, a decrease in fluorescence could also be due to a biological effect of this compound (e.g., decreased protein expression or increased degradation).
-
Use an orthogonal method, such as Western blotting or qPCR, to measure the total amount of your protein of interest to determine if its expression level is changing.
-
Quantitative Data Summary
| Parameter | This compound | Source |
| Excitation Maximum | ~286 nm (in methanol) | [1] |
| Emission Maximum | ~522 nm (in methanol) | [1] |
| Interaction with BSA | Static Fluorescence Quenching | [2][3] |
Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
Objective: To determine if this compound exhibits fluorescence under the conditions of your experiment.
Materials:
-
This compound stock solution
-
Assay buffer (the same buffer used in your main experiment)
-
Microplate reader with fluorescence detection capabilities
-
Black, clear-bottom microplates
Method:
-
Prepare a serial dilution of this compound in your assay buffer, starting from the highest concentration used in your experiments.
-
Include a blank control containing only the assay buffer.
-
Pipette the this compound dilutions and the blank control into the wells of the microplate.
-
Set the microplate reader to the excitation and emission wavelengths used for your fluorescent protein (e.g., Ex: 488 nm, Em: 510 nm for GFP).
-
Measure the fluorescence intensity of each well.
-
Analysis: Subtract the average fluorescence of the blank from all other readings. Plot the background-subtracted fluorescence intensity against the this compound concentration. A dose-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: In Vitro Fluorescence Quenching Assay
Objective: To determine if this compound quenches the fluorescence of your purified fluorescent protein.
Materials:
-
Purified fluorescent protein
-
This compound stock solution
-
Assay buffer
-
Fluorometer or microplate reader
Method:
-
Prepare a solution of the purified fluorescent protein in the assay buffer at a concentration that gives a stable and measurable fluorescence signal.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate or cuvette, mix the fluorescent protein solution with each concentration of the this compound dilution. Include a control with only the fluorescent protein and buffer.
-
Incubate the mixtures for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your fluorescent protein.
-
Analysis: Plot the fluorescence intensity of the protein as a function of the this compound concentration. A systematic decrease in fluorescence with increasing this compound concentration is indicative of quenching.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: this compound's primary mechanism of action.
References
- 1. asianpubs.org [asianpubs.org]
- 2. journaljpri.com [journaljpri.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitigating Unwanted Photophysical Processes for Improved Single-Molecule Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Interference Filters for Fluorescence Microscopy [micro.magnet.fsu.edu]
Addressing batch-to-batch variability of Glimepiride in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability in experiments involving Glimepiride.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the dissolution rate of this compound between different batches. What could be the cause?
A1: The most likely cause for variability in dissolution rates between batches of this compound is polymorphism. This compound is known to exist in at least two polymorphic forms, Form I and Form II.[1][2][3] Form II has a higher aqueous solubility than Form I, which can lead to a faster dissolution rate.[1][2][3] It is crucial to characterize the polymorphic form of the this compound raw material to ensure batch-to-batch consistency. A third polymorph, Form III, has also been identified and is reported to be more thermodynamically stable with a distinct melting point and solubility profile.[4]
Q2: Our in vitro assays are showing inconsistent potency from one batch of this compound to another. Why might this be happening?
A2: Inconsistent potency can be attributed to several factors:
-
Particle Size: A smaller particle size increases the surface area available for dissolution, which can lead to a more rapid and complete dissolution, potentially appearing as higher potency in certain assay setups.[5][6][7] Batches with different particle size distributions will exhibit varied dissolution profiles and, consequently, apparent potency.
-
Purity: The presence of impurities or degradation products can affect the potency of the active pharmaceutical ingredient. Each batch should be accompanied by a certificate of analysis detailing its purity profile.
-
Polymorphism: As mentioned in Q1, different polymorphs have different solubilities, which can affect the concentration of dissolved this compound in your assay medium, thus influencing the observed biological effect.
Q3: How can we test for polymorphic differences between our this compound batches?
A3: Several analytical techniques can be used to identify and differentiate between this compound polymorphs. These include:
-
Powder X-Ray Diffraction (PXRD): This is a primary method for identifying crystalline structures. Each polymorph will have a unique diffraction pattern.[4]
-
Differential Scanning Calorimetry (DSC): DSC can distinguish polymorphs based on their different melting points and enthalpies of fusion.[2][4] For instance, Form I and Form II have melting points around 216 °C and 213 °C, respectively, while the newer Form III melts at a much higher temperature of approximately 276 °C.[4]
-
Infrared (IR) Spectroscopy: FTIR analysis can reveal differences in the vibrational modes of the molecules in different crystal lattices, providing a characteristic spectrum for each polymorph.[4]
Q4: What are the common degradation products of this compound, and could they interfere with our experiments?
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles
| Symptom | Possible Cause | Recommended Action |
| Dissolution rate varies significantly between batches. | Polymorphism: Different batches may contain different ratios of this compound polymorphs (Form I, II, or III), which have different solubilities.[1][2][3][4] | 1. Characterize the polymorphic form of each batch using PXRD, DSC, or IR spectroscopy. 2. Source this compound from a supplier who can guarantee the specific polymorphic form. 3. If using tablets, employ a discriminating dissolution method sensitive to polymorphic changes.[1][3] |
| Initial dissolution is rapid, but the total amount dissolved is lower than expected. | Particle Size Distribution: The batch may contain a mix of very fine particles (dissolving quickly) and larger aggregates that dissolve slowly or incompletely. | 1. Perform particle size analysis on each batch to check for consistency. 2. Ensure adequate wetting and dispersion during the dissolution test. |
| Dissolution is consistently slow across all batches. | Poor Solubility: this compound is a BCS Class II drug with low aqueous solubility.[2][5][10] | 1. Consider using a dissolution medium with a surfactant (e.g., 0.1% sodium dodecyl sulfate (B86663) in phosphate (B84403) buffer pH 6.8) to improve wetting and solubility.[1][3] 2. For formulation development, techniques like creating solid dispersions or reducing particle size to the nano-range can enhance dissolution.[6][7] |
Issue 2: Variable Biological Activity in Cell-Based Assays
| Symptom | Possible Cause | Recommended Action |
| The EC50 value of this compound fluctuates between experimental runs with different batches. | Inconsistent Bioavailability in Assay: Differences in solubility due to polymorphism or particle size affect the concentration of this compound available to the cells.[5][10] | 1. Pre-dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution before diluting it in the cell culture medium. Ensure the final solvent concentration is consistent and non-toxic to the cells. 2. Characterize the physicochemical properties (polymorphism, particle size) of each batch before use. |
| Observed effect is lower than expected based on the literature. | Degradation: The this compound stock may have degraded due to improper storage or handling. | 1. Check the purity of the this compound batch using a stability-indicating HPLC method. 2. Prepare fresh stock solutions for each experiment. Protect solutions from light and store them at the recommended temperature. |
| High variability within a single experiment. | Precipitation in Media: this compound may be precipitating out of the aqueous cell culture medium due to its low solubility. | 1. Visually inspect the culture wells for any signs of precipitation. 2. Consider using a formulation approach for your in vitro studies, such as complexation with cyclodextrins, to improve solubility in the assay medium. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is based on typical reversed-phase HPLC methods used for this compound analysis.[8][11]
| Parameter | Specification |
| Column | C8 or C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and phosphate buffer (pH adjusted to 2.1-2.7 with phosphoric acid) in a suitable ratio (e.g., 50:50 v/v) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 228 nm |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile and water (e.g., 9:1 v/v) |
Procedure:
-
Standard Preparation: Prepare a standard solution of USP this compound Reference Standard at a known concentration (e.g., 0.1 mg/mL) in the diluent.
-
Sample Preparation: Accurately weigh and dissolve the this compound batch sample in the diluent to achieve a similar concentration to the standard.
-
System Suitability: Inject a system suitability solution containing this compound and known related compounds (e.g., this compound Related Compound B and C) to verify the resolution, tailing factor, and theoretical plates of the chromatographic system.
-
Analysis: Inject the standard and sample solutions in replicate. Compare the peak area of the this compound peak in the sample chromatogram to that of the standard to determine the assay. Analyze for any impurity peaks and quantify them against the reference standard or by area normalization.
Protocol 2: Discriminatory Dissolution Test for Polymorphism
This protocol is designed to be sensitive to changes in the polymorphic form of this compound.[1][3]
| Parameter | Specification |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | 1000 mL of phosphate buffer (pH 6.8) containing 0.1% (w/v) sodium dodecyl sulfate (SDS) |
| Paddle Speed | 50 rpm |
| Temperature | 37 ± 0.5 °C |
| Sampling Times | 5, 10, 15, 30, 45, and 60 minutes |
| Sample Analysis | UV-Vis Spectrophotometry at ~226 nm or HPLC |
Procedure:
-
Place the this compound sample (e.g., a tablet or a known amount of powder) into each dissolution vessel.
-
Start the apparatus and withdraw aliquots of the dissolution medium at the specified time points.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile. Compare the profiles of different batches to identify variability.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound in pancreatic and peripheral tissues.
Experimental Workflow for Troubleshooting Batch Variability
Caption: Logical workflow for investigating this compound batch-to-batch variability.
References
- 1. A discriminating dissolution method for this compound polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Improved oral bioavailability of poorly water-soluble this compound by utilizing microemulsion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Fabrication and characterization of this compound nanosuspension by ultrasonication-assisted precipitation for improvement of oral bioavailability and in vitro α-glucosidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-UV-PDA and LC-MS studies to characterize degradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The in vitro equivalence study of polymorph-modified this compound tablets compared to Amaryl® [pharmacia.pensoft.net]
- 11. ajpaonline.com [ajpaonline.com]
Technical Support Center: Enhancing Glimepiride Solubility for In Vivo Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the in vivo delivery of Glimepiride. This compound, a third-generation sulfonylurea, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1][2][3] This poor solubility is a significant hurdle, often leading to variable oral bioavailability and limiting its therapeutic efficacy.[4][5]
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the formulation development of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solid Dispersions
Q1: My solid dispersion of this compound is not showing a significant improvement in dissolution rate. What are the possible reasons and how can I troubleshoot this?
A1: Several factors can contribute to the suboptimal performance of a this compound solid dispersion. Here’s a troubleshooting guide:
-
Carrier Selection: The choice of carrier is critical. Hydrophilic polymers are commonly used to enhance the solubility of poorly water-soluble drugs.[1][6] If you are not seeing the desired improvement, consider the following:
-
Different Carriers: Experiment with a variety of carriers. Common options for this compound include Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycols (PEGs) of different molecular weights (e.g., PEG 4000, PEG 6000), Poloxamers (e.g., Poloxamer 188, Poloxamer 407), Mannitol, and β-cyclodextrin.[1][6][7]
-
Carrier Properties: The effectiveness of carriers can vary. For instance, one study found the solubility enhancement with different carriers to be in the order of β-cyclodextrin > Mannitol > PEG 6000.[1]
-
-
Drug-to-Carrier Ratio: The ratio of this compound to the carrier significantly impacts dissolution.[1]
-
Preparation Method: The method used to prepare the solid dispersion can affect the final product's characteristics.
-
Solvent Evaporation vs. Melting/Kneading: The solvent evaporation method is frequently used for this compound solid dispersions.[1][6] If you are using a melting or kneading method and facing issues, the high melting point of this compound might be a factor. The solvent evaporation technique can help in achieving a more amorphous and intimately mixed solid dispersion.[6][7]
-
Ternary Solid Dispersions: Consider creating a ternary solid dispersion by adding a third component, such as a surfactant or another polymer (e.g., PVPK30 with a β-cyclodextrin-based binary solid dispersion), which can further enhance solubility.[3]
-
-
Physical State of the Drug: The goal of a solid dispersion is to convert the crystalline drug into a more soluble amorphous form.[1]
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that the drug is in an amorphous state within the polymer matrix.[3][6] The absence of the characteristic melting peak of this compound in the DSC thermogram and the disappearance of crystalline peaks in the XRD pattern are indicators of successful amorphization.[6]
-
Q2: What is a standard protocol for preparing a this compound solid dispersion using the solvent evaporation method?
A2: Below is a detailed experimental protocol for the solvent evaporation method.
Experimental Protocol: Solvent Evaporation for this compound Solid Dispersion
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, β-cyclodextrin)[1][6]
-
Organic solvent (e.g., Methanol, Dichloromethane)[6]
Procedure:
-
Dissolution: Accurately weigh the desired amounts of this compound and the selected carrier to achieve the target drug-to-carrier ratio (e.g., 1:1, 1:5, 1:9).[6][8] Dissolve both components in a suitable organic solvent. Ensure complete dissolution.
-
Solvent Evaporation: The solvent is then evaporated under controlled conditions. This can be achieved using a rotary evaporator or by continuous stirring in a water bath at a controlled temperature (e.g., 40-60°C) until the solvent is completely removed.[6]
-
Drying: The resulting solid mass is further dried in a desiccator or a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: The dried solid dispersion is then pulverized using a mortar and pestle and sieved to obtain a uniform particle size.
-
Characterization: The prepared solid dispersion should be characterized for drug content, in vitro dissolution, and solid-state properties using techniques like FTIR, DSC, and XRD to confirm the absence of drug-carrier interaction and the amorphous nature of this compound.[6][8]
Data Presentation: Solid Dispersion Performance
| Formulation | Carrier | Drug:Carrier Ratio | Preparation Method | Dissolution Enhancement | Reference |
| SD1 | PVP K-30 | 1:9 | Solvent Evaporation | 91.89% release in 5 min | [6] |
| SD2 | Poloxamer 407 | 1:9 | Solvent Evaporation | ~56% release in 5 min | [6] |
| F9 | β-cyclodextrin | 1:6 | Solvent Evaporation | Significant reduction in blood glucose levels in vivo compared to pure drug | [1] |
| Ternary SD | β-cyclodextrin & PVPK30 | - | Solvent Evaporation | Drastic enhancement in solubility and dissolution rate | [3] |
Logical Workflow for Solid Dispersion Troubleshooting
Nanosuspensions
Q3: I am preparing a this compound nanosuspension, but I am facing issues with particle size stability and aggregation. What can I do?
A3: Maintaining a stable particle size in the nano-range is crucial for the success of a nanosuspension. Aggregation can negate the benefits of particle size reduction.
-
Stabilizer Selection and Concentration: The choice and concentration of stabilizers are paramount for preventing particle aggregation through steric or electrostatic stabilization.[2]
-
Common Stabilizers: For this compound nanosuspensions, combinations of stabilizers are often used. Examples include Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyvinylpyrrolidone (PVP) K30, and Sodium Lauryl Sulfate (SLS).[2]
-
Concentration Optimization: The concentration of the stabilizer is critical. Insufficient amounts may not provide adequate coverage of the nanoparticle surface, leading to aggregation. Conversely, excessive concentrations can lead to an increase in particle size due to higher viscosity.[2] It is advisable to experiment with different stabilizer concentrations (e.g., 0.5% to 1% w/v for polymers).[2]
-
-
Zeta Potential: The zeta potential is an indicator of the surface charge of the nanoparticles and predicts the stability of the nanosuspension.
-
Measurement: Measure the zeta potential of your formulation. A value of ±30 mV is generally considered necessary for an electrostatically stabilized nanosuspension, while ±20 mV is acceptable for sterically stabilized systems.[2] If the zeta potential is low, consider adding a charged surfactant like SLS to increase electrostatic repulsion between particles.
-
-
Solidification: Nanosuspensions can be prone to instability over time (e.g., Ostwald's ripening).[9]
-
Lyophilization/Freeze-Drying: To enhance long-term stability, the nanosuspension can be converted into a solid dosage form by lyophilization.[10] This involves freeze-drying the nanosuspension, often with a cryoprotectant, to obtain a dry powder that can be reconstituted or formulated into tablets or capsules.[10]
-
Oral Thin Films: Another novel approach is to incorporate the nanosuspension into an oral thin film (OTF). This method has been shown to stabilize the nanoparticles and improve bioavailability.[9]
-
Q4: Can you provide a protocol for preparing this compound nanosuspension using a precipitation-ultrasonication technique?
A4: The precipitation-ultrasonication method is a bottom-up approach to nanoparticle fabrication.
Experimental Protocol: Precipitation-Ultrasonication for this compound Nanosuspension
Materials:
-
This compound
-
Solvent (e.g., a suitable organic solvent in which this compound is soluble)
-
Antisolvent (e.g., water)
-
Stabilizers (e.g., HPMC, PVP K30, SLS)[2]
Procedure:
-
Drug Solution: Dissolve this compound in the selected organic solvent.
-
Stabilizer Solution (Antisolvent): Prepare an aqueous solution containing the optimized concentrations of stabilizers. This will act as the antisolvent.
-
Precipitation: Introduce the drug solution into the antisolvent solution under continuous stirring. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Ultrasonication: Immediately subject the resulting suspension to high-power ultrasonication. This step is crucial for breaking down any agglomerates and achieving a uniform, small particle size.[2] The ultrasonication parameters (power and time) should be optimized. For example, an input of 400 W for 15 minutes with 3-second pauses has been reported.[2]
-
Characterization: Evaluate the nanosuspension for particle size, polydispersity index (PDI), and zeta potential. Further characterization can include Transmission Electron Microscopy (TEM) for morphology and in vitro dissolution studies.[2]
Data Presentation: Nanosuspension Characteristics
| Parameter | Optimized Value | Method | Significance | Reference |
| Particle Size | < 200 nm | Precipitation-Ultrasonication | Enhances dissolution rate and bioavailability | [2] |
| Saturation Solubility | 3.14 to 5.77-fold increase | Precipitation-Ultrasonication | Improved solubility compared to unprocessed drug | [2] |
| Zeta Potential | -26.6 mV to -33.0 mV | Antisolvent Evaporation/Ultrasonication | Indicates good physical stability of the nanosuspension | [11][12] |
| Bioavailability | Significantly greater Cmax and AUC | Nanocrystal Formulation | Improved in vivo performance compared to marketed capsules | [10] |
Experimental Workflow for Nanosuspension Preparation
Cyclodextrin (B1172386) Complexation
Q5: The inclusion complex of this compound with β-cyclodextrin shows only a modest increase in solubility. How can I improve this?
A5: While β-cyclodextrin is commonly used, its complexation efficiency can be limited by its aqueous solubility.
-
Use of Cyclodextrin Derivatives: Modified cyclodextrins offer significantly higher aqueous solubility and can form more soluble complexes.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD/Captisol®): These derivatives are known to be more effective in solubilizing poorly water-soluble drugs compared to native β-cyclodextrin.[13][14][15] Studies have shown that complexation with Captisol® can lead to a 100% dissolution of this compound within 90 minutes.[14]
-
-
Ternary Complexation: The addition of a water-soluble polymer can act as a synergistic solubilizing agent.
-
Method of Preparation: The method used for complexation is important.
Q6: What is the protocol for preparing a this compound-cyclodextrin inclusion complex using the kneading method?
A6: The kneading method is a simple and effective way to prepare inclusion complexes.
Experimental Protocol: Kneading Method for this compound-Cyclodextrin Complex
Materials:
-
This compound
-
Cyclodextrin (e.g., β-CD, HP-β-CD)[16]
-
Water/Methanol mixture
Procedure:
-
Mixing: Accurately weigh this compound and the cyclodextrin in the desired molar ratio (e.g., 1:1).[17] Mix them intimately in a mortar.
-
Kneading: Add a small amount of a water/methanol mixture to the powder mix and knead thoroughly for a specified period (e.g., 45-60 minutes) to form a thick, homogenous paste.
-
Drying: The paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a dry powder is obtained.
-
Pulverization and Sieving: The dried complex is pulverized and passed through a sieve to get a uniform particle size.
-
Characterization: The prepared complex should be evaluated for solubility, dissolution, and by instrumental methods like FTIR, DSC, and XRD to confirm the formation of the inclusion complex.[17]
Data Presentation: Cyclodextrin Complexation Efficacy
| Complex Type | Cyclodextrin | Method | Key Finding | Reference |
| Binary | β-CD | Solvent Evaporation | 1:4 molar ratio showed best solubility improvement | [18] |
| Binary | HP-β-CD | Ball Milling | 20-fold higher solubility than pure this compound | [17] |
| Binary | Captisol® (SBE-β-CD) | Freeze-Drying | 100% drug solubilized within 90 min | [14] |
| Ternary | HP-β-CD with PEG 4000 | Kneading | Significantly improved therapeutic efficacy in vivo | [4] |
Signaling Pathway of Cyclodextrin Complexation
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Q7: I am developing a SNEDDS formulation for this compound, but it is not emulsifying properly upon dilution. What should I check?
A7: The self-emulsification process is dependent on the careful selection of the oil, surfactant, and cosurfactant.
-
Component Solubility: First, ensure that this compound has adequate solubility in the selected oil phase. The solubility of the drug in the lipid components is a prerequisite for a stable SNEDDS formulation.[19]
-
Surfactant and Cosurfactant Selection: The choice of surfactant and cosurfactant and their ratio (Smix) is crucial for the formation of a stable nanoemulsion.
-
HLB Value: The hydrophilic-lipophilic balance (HLB) value of the surfactant is important. Surfactants with high HLB values (typically > 12) are generally preferred for o/w nanoemulsions.
-
Screening: Screen various surfactants (e.g., Acrysol K 140, Tween 80) and cosurfactants (e.g., Transcutol P, PEG 400) for their ability to emulsify the chosen oil phase.[19][20]
-
-
Ternary Phase Diagrams: Construct ternary phase diagrams with the selected oil, surfactant, and cosurfactant to identify the nanoemulsion region. This will help in determining the range of component ratios that will lead to spontaneous nanoemulsion formation upon dilution.[21]
-
Optimization: Use a systematic optimization approach, such as a Box-Behnken design, to study the effect of the amounts of oil, surfactant, and cosurfactant on critical quality attributes like droplet size and drug release.[19]
Q8: How do I prepare and evaluate a this compound SNEDDS formulation?
A8: The preparation of SNEDDS is straightforward, but the evaluation is comprehensive.
Experimental Protocol: Preparation and Evaluation of this compound SNEDDS
Materials:
-
This compound
Procedure:
-
Formulation: Accurately weigh the oil, surfactant, and cosurfactant according to the optimized ratios. Mix them to form a homogenous isotropic mixture.
-
Drug Loading: Add the required amount of this compound to the mixture and stir until the drug is completely dissolved. Gentle heating may be applied if necessary.
-
Evaluation:
-
Self-Emulsification Test: Add a small amount of the SNEDDS formulation to a larger volume of water with gentle agitation and observe the formation of the nanoemulsion. Note the time it takes to emulsify.
-
Droplet Size Analysis: Dilute the SNEDDS with water and measure the droplet size and PDI using a particle size analyzer. Droplet sizes are typically below 200 nm for SNEDDS.[22]
-
In Vitro Dissolution: Perform dissolution studies to compare the release of this compound from the SNEDDS formulation with that of the pure drug. A significant increase in the dissolution rate is expected.[19]
-
Data Presentation: SNEDDS Formulation and Performance
| Oil | Surfactant | Cosurfactant | Droplet Size | Drug Release (5 min) | Reference |
| Capmul MCM | Acrysol K 140 | Transcutol P | Optimized for small size | ~80% | [19] |
| Oleic Acid | Tween 80 | PEG 200 | 21.80 ± 2.41 nm | 95.31 ± 1.57% (in 15 min) | [20] |
| Black Seed Oil | Tween 80 | PEG 400 | 34.64 ± 2.01 nm | - | [23] |
Logical Relationship in SNEDDS Formulation
References
- 1. mdpi.com [mdpi.com]
- 2. Fabrication and characterization of this compound nanosuspension by ultrasonication-assisted precipitation for improvement of oral bioavailability and in vitro α-glucosidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Formulation and biological evaluation of this compound-cyclodextrin-polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation and Evaluation of New this compound Sublingual Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. sciensage.info [sciensage.info]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. impactfactor.org [impactfactor.org]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. Implication of inclusion complexation of this compound in cyclodextrin-polymer systems on its dissolution, stability and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physicochemical Characterization, Molecular Docking, and In Vitro Dissolution of this compound–Captisol Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijrpc.com [ijrpc.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Self-nanoemulsifying drug delivery system of this compound: design, development, and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Solid self-nanoemulsifying drug delivery system (S-SNEDDS) for oral delivery of this compound: development and antidiabetic activity in albino rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Influences of this compound Self-Nanoemulsifying Drug Delivery System Loaded Liquisolid Tablets on the Hypoglycemic Activity and Pancreatic Histopathological Changes in Streptozotocin-Induced Hyperglycemic Rats [mdpi.com]
Strategies to prevent Glimepiride degradation under stress conditions
Welcome to the technical support center for Glimepiride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound under common experimental and storage stress conditions. Below you will find frequently asked questions and troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary stress conditions that lead to the degradation of this compound?
A1: this compound is susceptible to degradation under several stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The primary conditions investigated in forced degradation studies are hydrolysis (acidic and alkaline), oxidation, and thermal stress.[2][4][5] While it is also tested for photolytic degradation, studies have shown it to be relatively stable under light exposure.[4][5] The susceptibility to hydrolytic decomposition has been observed to increase in the following order: neutral < alkaline < acidic < oxidative conditions.[6][7]
Q2: What are the major degradation products of this compound?
A2: Forced degradation studies have identified several key degradation products. Under acidic, neutral, and oxidative conditions, two primary products are this compound Sulfonamide (Impurity B) and this compound Urethane (Impurity C).[4] Alkaline conditions lead to the formation of different products, including Impurity J and a newly characterized product, [[4-[2-(N-carbamoyl)aminoethyl]phenyl]sulfonyl]-3-trans-(4-methylcyclohexyl) urea.[4]
Q3: How can I prevent the hydrolytic degradation of this compound in solution?
A3: this compound is most susceptible to hydrolysis in acidic and alkaline environments.[6] To prevent this, it is crucial to control the pH of your solutions. Using a stable buffer system can help maintain a pH where this compound exhibits maximum stability.[3] For short-term storage of solutions, refrigeration can slow down the rate of hydrolysis. Long-term storage of aqueous solutions should be avoided unless stability data is available for your specific formulation.
Q4: What are the best practices for preventing photodegradation during experiments and storage?
A4: Although this compound has not been shown to form additional degradation products under photolytic conditions, it is still good practice to protect it from light to prevent any potential degradation.[4][5] This can be achieved by using amber-colored glassware or by wrapping experimental containers in aluminum foil.[3] Photostability studies should be conducted according to ICH Q1B guidelines, which recommend exposure to a minimum of 1.2 million lux hours and 200 watt-hours per square meter of light.[8][9]
Q5: Are there any known excipient incompatibilities with this compound that could accelerate its degradation?
A5: While the provided search results do not detail specific excipient incompatibility studies, it is a critical factor in formulation development. Excipients with acidic or basic properties, or those containing reactive peroxides, could potentially accelerate the degradation of this compound. It is recommended to perform compatibility studies with your chosen excipients by preparing binary mixtures and subjecting them to accelerated stability conditions.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed during HPLC analysis of a this compound sample.
-
Possible Cause 1: Sample Degradation. Your sample may have degraded due to improper storage or handling. This compound is known to degrade under acidic, alkaline, and oxidative conditions.[4][6]
-
Troubleshooting Steps:
-
Verify the pH of your sample and diluents. Avoid highly acidic or basic conditions.
-
Ensure your sample was protected from light and stored at an appropriate temperature.
-
Prepare a fresh sample under controlled conditions and re-analyze immediately.
-
If the issue persists, perform a forced degradation study to identify if the unexpected peaks correspond to known this compound degradants.
-
-
-
Possible Cause 2: Contaminated Mobile Phase or Diluent. The unexpected peaks may be from contaminants in your solvents.
-
Troubleshooting Steps:
-
Prepare a fresh mobile phase and sample diluent using high-purity solvents.
-
Inject a blank (diluent only) to check for solvent-related peaks.
-
-
Issue 2: A significant loss of potency is observed in a this compound formulation over a short period.
-
Possible Cause: Chemical Instability. The formulation environment may be promoting the degradation of this compound. The rate of degradation is influenced by pH and the presence of oxidizing agents.[3][6]
-
Troubleshooting Steps:
-
Re-evaluate the pH of your formulation. Adjust to a pH of maximum stability if possible, likely near neutral.
-
Investigate the components of your formulation for potential incompatibilities. Excipients could be a source of instability.
-
Consider adding antioxidants if oxidative degradation is suspected.
-
Ensure appropriate storage conditions, including temperature and protection from light.
-
-
Quantitative Data Summary
The following table summarizes the degradation of this compound under various stress conditions as reported in the literature. Note that the extent of degradation is highly dependent on the exact experimental conditions (temperature, duration, concentration).
| Stress Condition | Reagent/Parameters | Degradation Products Identified | Extent of Degradation | Reference |
| Acid Hydrolysis | 0.1M HCl at 80°C for 60 min | This compound Sulfonamide, this compound Urethane | Significant | [2] |
| Alkaline Hydrolysis | 0.1M NaOH at 80°C for 60 min | Impurity J, and others | Significant | [2][4] |
| Oxidative Degradation | 6% H₂O₂ for 3 hours | This compound Sulfonamide, this compound Urethane | Significant | [2][4] |
| Thermal Degradation | Dry heat at 60°C for 3 hours | Minor degradation | Minimal | [2] |
| Photolytic Degradation | UV/Fluorescent Light | No additional products formed | Stable | [4][5] |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol (B129727) or acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 80°C for 60 minutes.[2]
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution in a water bath at 80°C for 60 minutes.[2]
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate at 85°C for 72 hours.[7]
-
Cool and dilute with the mobile phase for analysis.
-
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 9 mL of 6% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 3 hours.[2]
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Protocol 3: Photostability Testing
-
Sample Preparation: Expose the this compound drug substance directly to a light source. For solutions, use a chemically inert and transparent container.
-
Exposure Conditions: Place the samples in a photostability chamber. The exposure should be to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV-A light, as per ICH Q1B guidelines.[8][9]
-
Control Sample: Prepare a control sample by wrapping it in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to this compound degradation studies.
Caption: General workflow for forced degradation studies of this compound.
Caption: Relationship between stress conditions and major degradation products.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. ijcrt.org [ijcrt.org]
- 4. LC-UV-PDA and LC-MS studies to characterize degradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC study of this compound under hydrolytic stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
Mitigating Glimepiride-induced hypoglycemia in animal studies
This guide provides troubleshooting advice and frequently asked questions for researchers conducting animal studies involving the sulfonylurea drug, glimepiride. The focus is on understanding and mitigating this compound-induced hypoglycemia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hypoglycemia?
A1: this compound primarily lowers blood glucose by stimulating the release of insulin (B600854) from pancreatic β-cells.[1][2][3] It binds to the sulfonylurea receptor-1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[2][4] This binding leads to the closure of the KATP channel, causing membrane depolarization and the opening of voltage-dependent calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[2][4] this compound also has extrapancreatic effects, such as increasing the sensitivity of peripheral tissues to insulin and promoting glucose uptake.[3][5][6]
Q2: What are the common animal models used for this compound studies?
A2: Rodents, particularly rats (e.g., Wistar, Sprague-Dawley, BB) and mice (e.g., C57Bl/6J, db/db), are the most common models for studying this compound's effects.[7][8] Diabetes is often induced chemically, for example, using a high-fat diet combined with a low dose of streptozotocin (B1681764) (STZ) to model type 2 diabetes.[5][8] Healthy, non-diabetic animals are also used to study the pharmacodynamics of hypoglycemia.[9]
Q3: What factors can exacerbate this compound-induced hypoglycemia in animal studies?
A3: Several factors can potentiate the hypoglycemic action of this compound:
-
Drug Interactions: Co-administration with certain drugs can increase this compound's effect. For instance, nonsteroidal anti-inflammatory drugs (NSAIDs), other sulfonamides, and warfarin (B611796) may potentiate its hypoglycemic action.[1] In animal studies, gemfibrozil (B1671426) has been shown to increase the bioavailability of this compound by inhibiting the CYP2C9 enzyme, leading to a greater reduction in glucose.[9]
-
Genetic Polymorphisms: Variations in the CYP2C9 enzyme, which is responsible for metabolizing this compound, can lead to an increased response and a higher risk of hypoglycemia.[2][10]
-
Exercise: Physical activity can increase glucose uptake by muscles, and when combined with this compound, it may increase the risk of hypoglycemia.[11][12]
Q4: How does this compound's risk of hypoglycemia compare to other sulfonylureas?
A4: this compound is generally associated with a lower risk of hypoglycemia compared to older, second-generation sulfonylureas like glibenclamide (glyburide).[1][12] This is attributed to its different binding properties with the SUR1 protein, characterized by a faster association and dissociation rate.[4] Unlike glibenclamide, this compound does not significantly interfere with the normal homeostatic suppression of insulin secretion that occurs in response to hypoglycemia.[1][11]
Q5: Can this compound cause hyperglycemia in animal models?
A5: Unexpectedly, some studies have reported that this compound administration in mice, particularly when mixed in chow over a period of weeks, can lead to fasting hyperglycemia and impaired glucose tolerance.[13][14] This effect was observed to be dose-dependent and reversible after discontinuing the drug.[13][14] Researchers should be aware of this potential paradoxical effect in mouse models.
Troubleshooting Guides
Issue 1: Unexpectedly Severe Hypoglycemia or High Mortality Rate
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing | Verify dose calculations, paying close attention to animal body weight and unit conversions. The typical oral dose in rat studies is around 0.1 mg/kg. |
| Drug Interaction | Review all co-administered compounds. Drugs that inhibit CYP2C9 metabolism (e.g., gemfibrozil) can significantly increase this compound's plasma concentration and effect.[9] |
| Animal Strain Sensitivity | Certain strains may be more sensitive. Consider conducting a dose-response study to determine the optimal dose for your specific animal model. |
| Fasting Period | Prolonged fasting before drug administration can deplete glycogen (B147801) stores and increase susceptibility to hypoglycemia. Ensure fasting periods are standardized and not excessive (e.g., 18 hours). |
Issue 2: High Variability in Blood Glucose Response
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure consistent oral gavage technique to deliver the full dose accurately. For administration in chow, be aware that feeding behavior can vary between animals, leading to inconsistent drug intake. |
| Variable Health Status of Animals | Ensure all animals are healthy and properly acclimatized before the experiment. Underlying health issues can affect metabolic responses. |
| Biological Variation | Genetic polymorphisms in metabolic enzymes like CYP2C9 can cause significant differences in drug metabolism and response.[2][10] If possible, group animals to minimize inter-individual variability. |
| Inconsistent Sampling Times | This compound's peak effect is typically observed within 2-3 hours after oral administration.[1][3] Adhere to a strict, predetermined blood sampling schedule to capture the response curve accurately. |
Issue 3: this compound Fails to Induce Expected Hypoglycemic Effect
| Potential Cause | Troubleshooting Step |
| Drug Degradation | Confirm the stability and proper storage of your this compound solution or suspension. Prepare fresh solutions as needed. |
| Animal Model Resistance | The animal model may be insulin-resistant or have severely depleted β-cell function. This compound requires functional pancreatic β-cells to stimulate insulin secretion.[2][3] Confirm the characteristics of your diabetic model. |
| Paradoxical Hyperglycemic Effect (Mice) | As noted in studies, prolonged administration of this compound in mouse chow can lead to hyperglycemia.[13][14] Consider alternative administration routes (e.g., oral gavage) for acute studies. |
| Drug Interaction (Inducers) | Co-administration of drugs that induce CYP2C9 metabolism could theoretically decrease this compound's efficacy, although this is less commonly reported than potentiation. |
Data Presentation: Summary of Key Findings
Table 1: Effect of this compound on Fasting Blood Glucose in Diabetic SUR1-/- Rats
This table summarizes the extrapancreatic glucose-lowering effect of this compound after two weeks of treatment in a diabetic rat model lacking the primary pancreatic sulfonylurea receptor.
| Treatment Group | Initial Fasting Glucose (mmol/L) | Final Fasting Glucose (mmol/L) | % Reduction |
| Control (Saline) | ~20.71 | ~20.71 | 0% |
| This compound | ~20.71 | ~15.70 | ~24.2% |
| Gliclazide | ~20.71 | ~16.07 | ~22.4% |
| Metformin | ~20.71 | ~12.56 | ~39.3% |
| Data adapted from a study on SUR1-/- rats, demonstrating that this compound can lower blood glucose independently of its primary pancreatic target, though less potently than metformin.[5] |
Table 2: Paradoxical Effect of this compound on Fasting Blood Glucose in C57Bl/6J Mice
This table shows the unexpected hyperglycemic effect of this compound administered in chow for two weeks to healthy mice.
| Treatment Group | Fasting Blood Glucose (mg/dL) after 6-hour fast |
| Control Chow | ~150 |
| This compound (1 mg/kg/day) | ~175 |
| This compound (8 mg/kg/day) | ~200 |
| Data adapted from a study where this compound was found to impair glucose tolerance in mice.[13][14] |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Rats (High-Fat Diet and Low-Dose STZ)
This protocol is based on methodologies used to create animal models for studying extrapancreatic effects of antidiabetic drugs.[5]
-
Animal Selection: Use male Sprague-Dawley or Wistar rats, approximately 8 weeks old.
-
Dietary Induction: Feed the rats a high-fat diet (e.g., 45-60% kcal from fat) for a period of 4-8 weeks to induce insulin resistance.
-
STZ Preparation: Prepare a fresh solution of streptozotocin (STZ) in cold citrate (B86180) buffer (0.1 M, pH 4.5) immediately before use.
-
STZ Administration: After the high-fat diet period, fast the animals overnight. Administer a single intraperitoneal (IP) injection of a low dose of STZ (e.g., 35-40 mg/kg body weight).[8] This dose is intended to destroy a portion of the pancreatic β-cells, mimicking the β-cell dysfunction seen in type 2 diabetes, without causing complete insulin deficiency.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection and then weekly. Animals with stable fasting blood glucose levels above a predetermined threshold (e.g., >11.1 mmol/L or 200 mg/dL) are considered diabetic and suitable for the study.
Protocol 2: Assessing Pharmacodynamic Drug Interactions with this compound
This protocol is adapted from a study investigating the interaction between this compound and anastrozole.[15]
-
Animal Groups: Divide animals (normal or diabetic rats) into four groups (n=6 per group):
-
Group I: Vehicle control.
-
Group II: Test drug only (e.g., Anastrozole 0.004 mg/kg).
-
Group III: this compound only (e.g., 0.1 mg/kg).
-
Group IV: Pre-treatment with test drug followed by this compound.
-
-
Fasting: Fast all animals for 18 hours prior to the experiment, with water provided ad libitum.[15]
-
Drug Administration:
-
For Group IV, administer the test drug (e.g., anastrozole) orally for a set period (e.g., 7 days). On the final day, administer this compound one hour after the last dose of the test drug.[15]
-
For other groups, administer the respective drugs/vehicles orally at the start of the experiment (time 0).
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant and a glycolysis inhibitor (e.g., sodium fluoride/potassium oxalate).[15]
-
Glucose Measurement: Centrifuge the blood samples to separate plasma. Analyze plasma glucose levels using a standard method such as the glucose oxidase-peroxidase (GOD/POD) method with a semi-autoanalyzer.[15]
-
Data Analysis: Calculate the percentage reduction in blood glucose from baseline for each time point and compare the results between groups using appropriate statistical tests (e.g., Student's t-test).
Visualizations: Signaling Pathways and Workflows
Caption: Pancreatic mechanism of this compound action on β-cells.
Caption: Extrapancreatic (insulin-sensitizing) effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Hypoglycaemic effects of this compound in sulfonylurea receptor 1 deficient rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced prevention of diabetes and autoimmune events in the BB rat: revised - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental diabetic animal models to study diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Portico [access.portico.org]
- 12. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rjppd.org [rjppd.org]
Technical Support Center: Glimepiride Dosage in Renally Impaired Animal Models
Welcome to the technical support center for researchers utilizing Glimepiride in animal models of renal impairment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a second-generation sulfonylurea that primarily acts as an insulin (B600854) secretagogue.[1] It functions by binding to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells. This binding inhibits the channels, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin.[1] Additionally, this compound has demonstrated extrapancreatic effects, including improving insulin sensitivity in peripheral tissues.[1][2][3]
Q2: Why is dosage adjustment of this compound necessary in renal impairment?
A2: Renal impairment can alter the pharmacokinetics of this compound. Although the drug is primarily metabolized by the liver, its metabolites, some of which have hypoglycemic activity, are excreted by the kidneys.[4][5] Reduced renal function can lead to the accumulation of these metabolites, increasing the risk of prolonged and severe hypoglycemia.[4][5] Therefore, careful dose adjustment and monitoring are crucial in subjects with compromised kidney function.
Q3: What are some common animal models of renal impairment used for studying this compound?
A3: Several animal models are employed to simulate renal impairment for pharmacological studies. These include:
-
Streptozotocin (STZ)-induced diabetic nephropathy: A single intraperitoneal injection of STZ induces diabetes, which over time leads to kidney damage resembling human diabetic nephropathy.[6]
-
Adenine-induced chronic kidney disease: Dietary administration of adenine (B156593) leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing inflammation, fibrosis, and a decline in renal function.[7][8][9]
-
5/6 Nephrectomy: This surgical model involves the removal of one kidney and ligation of two-thirds of the arterial supply to the other kidney, resulting in a progressive decline in renal function.[10]
Q4: What is a typical starting dose of this compound in renally impaired rodent models?
A4: Based on available literature, a starting dose of 0.1 mg/kg to 0.5 mg/kg administered orally once daily is a reasonable starting point for rats with induced renal impairment.[11] For mice, a wider range of doses (1 mg/kg to 8 mg/kg) has been explored, but caution is advised due to potential for unexpected effects.[12][13][14] It is critical to titrate the dose based on regular blood glucose monitoring.
Troubleshooting Guides
Issue 1: Unexpected Hyperglycemia or Impaired Glucose Tolerance
Symptoms:
-
Blood glucose levels are higher than expected or even elevated compared to the control group after this compound administration.
-
Glucose tolerance tests show impaired glucose clearance.
Possible Causes:
-
Species-specific paradoxical effects: Studies in certain mouse strains (e.g., C57Bl/6J) have shown that this compound can paradoxically impair glucose tolerance and increase fasting blood glucose.[12][13][14] This may be associated with a reduction in insulin secretion in these specific models.[14]
-
Severe β-cell dysfunction: In models with severe pancreatic β-cell damage (e.g., high-dose STZ), there may be insufficient residual insulin secretion for this compound to be effective.
Solutions:
-
Review the animal model: Be aware of the reported strain-specific responses to this compound. If using a mouse model, consider a pilot study to confirm the expected hypoglycemic effect.
-
Assess β-cell function: Measure baseline and stimulated insulin levels to ensure the model has sufficient functional β-cells for a sulfonylurea to act upon.
-
Consider alternative models: If the paradoxical effect persists, consider using a different rodent species (e.g., rats, where the hypoglycemic effect is more consistently reported) or a different class of anti-diabetic agent for your study.
-
Dose-response study: Conduct a dose-response study to determine if a lower dose might elicit the desired effect without triggering the paradoxical response.
Issue 2: Severe or Prolonged Hypoglycemia
Symptoms:
-
Lethargy, tremors, seizures, or unresponsiveness in the animal.
-
Blood glucose levels consistently below the normal range for the species.
Possible Causes:
-
Dosage is too high for the degree of renal impairment: Reduced clearance of this compound and its active metabolites leads to drug accumulation.
-
Inadequate food intake: Animals with renal disease may have reduced appetite, increasing the risk of hypoglycemia.
-
Interaction with other compounds: Concomitant administration of other drugs may potentiate the hypoglycemic effect of this compound.
Solutions:
-
Immediate intervention: If severe hypoglycemia is observed, administer a glucose source. Oral glucose gel or an intraperitoneal injection of a dextrose solution can be used. Consult with your institution's veterinary staff for appropriate protocols.
-
Dose reduction: Reduce the subsequent doses of this compound significantly. A conservative approach is to halve the dose and monitor blood glucose closely.
-
Ensure adequate nutrition: Monitor food intake and body weight. Provide palatable and easily accessible food. Timed feeding schedules may help in coordinating this compound administration with nutrient intake.
-
Frequent blood glucose monitoring: Increase the frequency of blood glucose monitoring, especially during the initial dosing period and after any dose adjustments.
Issue 3: Lack of Efficacy (No significant change in blood glucose)
Symptoms:
-
No discernible decrease in blood glucose levels despite administering this compound.
Possible Causes:
-
Insufficient dose: The initial dose may be too low to elicit a therapeutic response in the specific model and degree of renal impairment.
-
Advanced β-cell failure: As mentioned previously, if the pancreatic β-cells are severely compromised, this compound will not be effective.
-
Drug administration issues: Problems with oral gavage technique or formulation may lead to inconsistent drug delivery.
Solutions:
-
Gradual dose escalation: If no adverse effects are observed, gradually increase the dose of this compound. It is advisable to increase the dose in small increments and allow a few days for acclimatization before assessing the full effect.
-
Confirm β-cell function: As in the case of hyperglycemia, assess insulin secretion capacity.
-
Verify drug administration: Ensure proper oral gavage technique and that the drug is adequately suspended or dissolved in the vehicle.
-
Consider combination therapy: In some models, combination therapy with another anti-diabetic agent with a different mechanism of action (e.g., an insulin sensitizer) might be more effective.
Data Presentation
Table 1: Summary of this compound Doses Used in Rodent Models of Renal Impairment
| Animal Model | Species | Method of Renal Impairment | This compound Dose | Key Findings | Reference |
| Diabetic Nephropathy | Rat | Streptozotocin (STZ)-induced | 0.1 mg/kg/day (oral) | Enhanced insulin action in peripheral tissues. | [11] |
| Diabetic Nephropathy | Rat | Streptozotocin (STZ)-induced | 0.5 mg/kg (oral) | Used in combination with rutin (B1680289) to manage diabetic nephropathy. | [6] |
| Diabetes Mellitus | Mouse | Alloxan-induced | 1, 2, and 4 mg/kg (oral) | Dose-dependent decrease in blood glucose. | [6] |
| Diabetes Mellitus | Mouse | db/db mice | 1 and 8 mg/kg/day (in chow) | Impaired glucose tolerance and fasting hyperglycemia. | [12][13][14] |
Experimental Protocols
Protocol 1: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).
-
Induction of Diabetes:
-
Fast the animals overnight.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate (B86180) buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) injection of STZ (typically 45-65 mg/kg).
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours post-STZ injection from the tail vein.
-
Animals with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
-
Development of Nephropathy:
-
Maintain the diabetic rats for 4-8 weeks to allow for the development of diabetic nephropathy.
-
Monitor for signs of nephropathy such as proteinuria.
-
-
This compound Treatment:
-
Initiate treatment with a starting dose of 0.1-0.5 mg/kg/day via oral gavage.
-
Monitor blood glucose regularly and adjust the dose as needed.
-
Protocol 2: Adenine-Induced Chronic Kidney Disease in Rats
-
Animal Model: Male Wistar rats.
-
Induction of CKD:
-
Monitoring of Renal Function:
-
Collect blood samples periodically to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).
-
Collect urine to measure proteinuria.
-
-
This compound Treatment:
-
Once a stable model of CKD is established, begin this compound administration.
-
Due to the progressive nature of this model, a conservative starting dose and careful monitoring are essential. A starting dose at the lower end of the reported range for rats (e.g., 0.1 mg/kg) is advisable.
-
Visualizations
Caption: Mechanism of action of this compound on pancreatic β-cells.
Caption: Workflow for STZ-induced diabetic nephropathy model.
Caption: Troubleshooting unexpected hyperglycemia with this compound.
References
- 1. Portico [access.portico.org]
- 2. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extrapancreatic effects of sulfonylureas--a comparison between this compound and conventional sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. consultant360.com [consultant360.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 8. Adenine-induced chronic kidney and cardiovascular damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenine model of chronic renal failure in rats to determine whether MCC950, an NLRP3 inflammasome inhibitor, is a renopreventive - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5/6 Nephrectomy-induced Rat CKD Model_GemPharmatech [en.gempharmatech.com]
- 11. Effects of this compound on in vivo insulin action in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "this compound Administered in Chow Reversibly Impairs Glucose Tolerance " by Dana M. Niedowicz, Sabire Özcan et al. [uknowledge.uky.edu]
- 13. researchgate.net [researchgate.net]
- 14. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Glimepiride and Glibenclamide Efficacy
An objective guide for researchers and drug development professionals on the comparative in vitro performance of two prominent sulfonylureas, Glimepiride and Glibenclamide. This document provides a detailed examination of their mechanisms of action, supported by experimental data, to elucidate their differential effects on pancreatic beta-cell function.
This guide delves into the in vitro efficacy of this compound and Glibenclamide, two widely used sulfonylurea drugs for the management of type 2 diabetes. By examining their interactions with key molecular targets and their subsequent effects on insulin (B600854) secretion, this document aims to provide a clear, data-driven comparison to inform research and development in diabetology.
Mechanism of Action: A Shared Pathway with Subtle Differences
Both this compound and Glibenclamide exert their primary therapeutic effect by stimulating insulin secretion from pancreatic beta-cells. The canonical pathway involves their binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel. This binding event inhibits the channel's activity, leading to depolarization of the beta-cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is the critical trigger for the exocytosis of insulin-containing granules.[1][2]
While sharing this fundamental mechanism, in vitro studies have revealed nuanced differences in their interaction with the SUR1 receptor and the K-ATP channel, which may account for variations in their efficacy and clinical profiles.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize key quantitative data from in vitro studies, providing a direct comparison of this compound and Glibenclamide's performance in critical assays.
Table 1: Inhibition of ATP-Sensitive Potassium (K-ATP) Channels
| Parameter | This compound | Glibenclamide | Cell/System Type |
| IC₅₀ (Kir6.2/SUR1 - Pancreatic β-cell type) | 3.0 nM[3] | 4.2 nM[3] | Recombinant (Xenopus oocytes) |
| IC₅₀ (Kir6.2/SUR2A - Cardiac muscle type) | ~5 nM[3] | ~27 nM[3] | Recombinant (Xenopus oocytes) |
IC₅₀ represents the half-maximal inhibitory concentration, indicating the potency of the drug in blocking the K-ATP channel.
Table 2: Binding Kinetics to the Sulfonylurea Receptor 1 (SUR1)
| Parameter | This compound | Glibenclamide | Cell/System Type |
| Association Rate (k_on) | 2.5-3 fold higher than Glibenclamide[4][5] | - | Rat β-cell tumor & RINm5F cell membranes |
| Dissociation Rate (k_off) | 8-9 fold higher than Glibenclamide[4][5] | - | Rat β-cell tumor & RINm5F cell membranes |
| Dissociation Constant (K_d) | 2.5-3 fold lower affinity than Glibenclamide[4][5] | - | Rat β-cell tumor & RINm5F cell membranes |
k_on reflects the rate at which the drug binds to the receptor, while k_off represents the rate at which it dissociates. K_d is an inverse measure of binding affinity.
Table 3: Effect on Insulin Secretion from Isolated Rat Islets
| Condition | This compound | Glibenclamide |
| Low Glucose (0-2.8 mM) | Minimal stimulation of insulin release[6] | Minimal stimulation of insulin release[6] |
| Near-Normal Glucose (8.3 mM) | Marked and non-reversible stimulation of insulin release[6] | Marked and non-reversible stimulation of insulin release[6] |
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a general workflow for the in vitro experiments.
Caption: Signaling pathway of this compound and Glibenclamide in pancreatic beta-cells.
Caption: General experimental workflow for comparing sulfonylureas in vitro.
Experimental Protocols
Radioligand Binding Assay for SUR1 Affinity
Objective: To determine the binding affinity and kinetics of this compound and Glibenclamide to the SUR1 receptor.
Methodology:
-
Membrane Preparation: Pancreatic beta-cell lines (e.g., RINm5F) or isolated pancreatic islets are homogenized and centrifuged to isolate the cell membrane fraction containing the SUR1 receptors.[4]
-
Incubation: The membrane preparations are incubated with a radiolabeled sulfonylurea (e.g., [³H]Glibenclamide or [³H]this compound) at various concentrations. For competition assays, a fixed concentration of the radioligand is co-incubated with increasing concentrations of the unlabeled competitor drug (this compound or Glibenclamide).[4]
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.[4]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The binding data are analyzed using Scatchard plots or non-linear regression to determine the dissociation constant (K_d), maximum binding capacity (B_max), and the inhibitory constant (K_i) for the competitor drugs. Association and dissociation rates (k_on and k_off) can be determined through kinetic experiments with varying incubation times.[4]
In Vitro Insulin Secretion Assay
Objective: To measure the potency and efficacy of this compound and Glibenclamide in stimulating insulin release from pancreatic beta-cells.
Methodology:
-
Cell Culture/Islet Isolation: Pancreatic beta-cell lines (e.g., RINm5F, MIN6) are cultured, or pancreatic islets are isolated from animal models (e.g., rats).
-
Pre-incubation: The cells or islets are pre-incubated in a low-glucose buffer to establish a basal level of insulin secretion.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing various concentrations of this compound or Glibenclamide, typically in the presence of a fixed glucose concentration (e.g., 8.3 mM).[6]
-
Sample Collection: At the end of the incubation period, the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The amount of insulin secreted is normalized to the protein content or cell number and plotted against the drug concentration to generate dose-response curves.
Discussion of Findings
The in vitro data consistently demonstrate that both this compound and Glibenclamide are potent inhibitors of the pancreatic beta-cell K-ATP channel, with IC₅₀ values in the low nanomolar range.[3] Interestingly, this compound exhibits a slightly higher potency for the pancreatic SUR1 subunit compared to the cardiac SUR2A subunit, whereas Glibenclamide shows a more pronounced selectivity for SUR1.[3]
The binding kinetic studies reveal a key difference between the two drugs. This compound has a significantly faster association and dissociation rate from the SUR1 receptor compared to Glibenclamide.[4][5] This more rapid exchange at the receptor site may contribute to a more flexible modulation of insulin secretion. In contrast, the slower dissociation of Glibenclamide could lead to a more prolonged and sustained channel closure.
Regarding insulin secretion, both drugs effectively stimulate insulin release in the presence of glucose.[6] The observation that their stimulatory effect is marked and non-reversible at near-normal glucose concentrations highlights their potent insulinotropic action.[6] While direct comparative dose-response data on insulin secretion is limited in the reviewed literature, some studies suggest that Glibenclamide may be more efficient at releasing insulin in vitro.[7]
Conclusion
In vitro studies reveal that both this compound and Glibenclamide are highly effective in their primary mechanism of action: the inhibition of pancreatic beta-cell K-ATP channels to stimulate insulin secretion. Key differences lie in their binding kinetics to the SUR1 receptor, with this compound exhibiting a faster on-off rate. These subtle molecular distinctions likely underlie the observed differences in their cellular and clinical profiles. This comparative guide provides a foundational dataset for researchers to further explore the nuanced pharmacology of these important antidiabetic agents.
References
- 1. Effects of this compound and glibenclamide on insulin and glucagon secretion by the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Differential interaction of this compound and glibenclamide with the beta-cell sulfonylurea receptor. I. Binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cationic and secretory effects of this compound and glibenclamide in perifused rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijfmr.com [ijfmr.com]
Validating the Therapeutic Effect of Glimepiride in Diabetic Rat Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glimepiride's therapeutic effects against other common anti-diabetic agents in rat models of diabetes. The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Comparative Efficacy of this compound
This compound, a second-generation sulfonylurea, primarily acts by stimulating insulin (B600854) release from pancreatic β-cells.[1][2][3][4] Its efficacy in managing hyperglycemia has been extensively validated in diabetic rat models, often in comparison with other classes of anti-diabetic drugs.
This compound vs. Other Sulfonylureas
This compound has been shown to be as effective as other sulfonylureas like glibenclamide (glyburide) and glipizide (B1671590) in reducing blood glucose levels.[2][5][6] However, some studies suggest that this compound may have a lower risk of hypoglycemia and a more favorable cardiovascular profile.[2][7][8] In animal studies, this compound was associated with fewer cardiovascular effects compared to glyburide (B1671678) and glipizide.[2]
This compound vs. Metformin (B114582)
In Zucker Diabetic Fatty (ZDF) rats, metformin was more effective at reducing hyperglycemia, while this compound showed a greater effect on lowering lipid levels.[9] A combination of metformin and this compound demonstrated an integrated anti-diabetic efficacy.
This compound vs. Pioglitazone
Studies comparing this compound with pioglitazone, a thiazolidinedione, in diabetic animal models have shown that both drugs effectively lower fasting blood glucose and HbA1c levels.
This compound vs. DPP-4 Inhibitors (Sitagliptin)
In high-fat diet/streptozotocin (B1681764) (HFD/STZ) induced diabetic rats, both this compound and sitagliptin (B1680988) demonstrated comparable effects on improving glucose homeostasis.[10] One study showed that both treatments significantly decreased cAMP levels in the liver and white adipose tissue.[11]
This compound vs. SGLT2 Inhibitors (Dapagliflozin)
A comparative study in patients with type 2 diabetes indicated that both this compound and dapagliflozin (B1669812) significantly improved glycemic control.[12]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies of this compound in diabetic rat models.
Table 1: Comparison of this compound and Metformin in ZDF Rats
| Parameter | Control | Diabetic Control | This compound | Metformin | This compound + Metformin |
| Fasting Plasma Glucose (mmol/L) | 6.5 ± 0.8 | 25.1 ± 3.2 | 23.8 ± 2.9 | 18.2 ± 2.5 | 16.5 ± 2.1 |
| HbA1c (%) | 4.2 ± 0.5 | 9.8 ± 1.1 | 9.5 ± 1.0 | 8.1 ± 0.9 | 7.5 ± 0.8 |
| Triglycerides (mmol/L) | 1.2 ± 0.3 | 4.5 ± 0.9 | 3.1 ± 0.7 | 3.8 ± 0.8 | 2.9 ± 0.6 |
| Total Cholesterol (mmol/L) | 2.1 ± 0.4 | 5.8 ± 1.2 | 4.2 ± 0.9 | 5.1 ± 1.0 | 4.0 ± 0.8 |
Data adapted from a study on ZDF rats. Values are presented as mean ± SD.
Table 2: Comparison of this compound and Sitagliptin in HFD/STZ-Induced Diabetic Rats
| Parameter | Control | Diabetic Control | This compound (0.1 mg/kg) | Sitagliptin (10 mg/kg) | Sitagliptin (30 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 95 ± 5 | 280 ± 25 | 150 ± 18 | 165 ± 20 | 140 ± 15 |
| Serum Insulin (µIU/mL) | 15 ± 2 | 8 ± 1.5 | 12 ± 1.8 | 11 ± 1.7 | 13 ± 2 |
| Total Cholesterol (mg/dL) | 70 ± 8 | 130 ± 15 | 90 ± 10 | 95 ± 12 | 85 ± 9 |
| Triglycerides (mg/dL) | 80 ± 10 | 180 ± 20 | 110 ± 15 | 120 ± 18 | 100 ± 12 |
| LDL-C (mg/dL) | 30 ± 5 | 70 ± 8 | 40 ± 6 | 45 ± 7 | 35 ± 5 |
| HDL-C (mg/dL) | 45 ± 6 | 30 ± 4 | 40 ± 5 | 38 ± 5 | 42 ± 6 |
Data adapted from a study in HFD/STZ-induced diabetic rats.[11] Values are presented as mean ± SE.
Experimental Protocols
Induction of Type 2 Diabetes in Rats (HFD/STZ Model)
This model mimics the progression of type 2 diabetes in humans, starting with insulin resistance induced by a high-fat diet, followed by partial β-cell dysfunction caused by a low dose of streptozotocin.[13]
-
Animals: Male Wistar or Sprague-Dawley rats (8 weeks old) are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
High-Fat Diet (HFD): Rats are fed a HFD (e.g., 40-60% of calories from fat) for a period of 4-8 weeks to induce insulin resistance.[11][13][14]
-
Streptozotocin (STZ) Administration: After the HFD period, rats are fasted overnight. A single low dose of STZ (e.g., 25-45 mg/kg body weight), freshly dissolved in cold citrate (B86180) buffer (0.1 M, pH 4.5), is injected intraperitoneally (IP).[11][13][14]
-
Confirmation of Diabetes: Diabetes is typically confirmed 72 hours to one week after STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose levels ≥ 200-250 mg/dL are considered diabetic.[11][15]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity.
-
Fasting: Rats are fasted overnight (typically 12-16 hours) with free access to water.[16]
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose.
-
Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[17]
-
Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.[17][18]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Pancreatic β-Cells
This compound stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on pancreatic β-cells. This binding leads to the closure of the KATP channel, causing membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[1][3]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sulfonylurea treatment of type 2 diabetes mellitus: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical evaluation of this compound versus glyburide in NIDDM in a double-blind comparative study. This compound/Glyburide Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and glyburide on glucose counterregulation and recovery from hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative study of Dapagliflozin versus this compound effect on insulin regulated aminopeptidase (IRAP) and interleukin-34 (IL-34) in patient with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of a type 2 diabetes rat model induced by high-fat diet feeding with low-dose streptozotocin injection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 15. Development Of A High-Fat Diet And Low-Dose Streptozotocin-Induced Rat Model For Type 2 Diabetes Mellitus | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 16. e-jarb.org [e-jarb.org]
- 17. vmmpc.org [vmmpc.org]
- 18. olac.berkeley.edu [olac.berkeley.edu]
Head-to-Head Comparison of Glimepiride and Metformin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the distinct signaling pathways modulated by two frontline type 2 diabetes mellitus (T2DM) therapies: Glimepiride, a sulfonylurea, and Metformin (B114582), a biguanide. While both drugs effectively lower blood glucose, their underlying molecular mechanisms are fundamentally different, leading to distinct cellular and systemic effects. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and provides detailed experimental protocols for the methodologies cited.
Core Mechanisms of Action at a Glance
This compound and Metformin exert their glucose-lowering effects through disparate primary signaling pathways. This compound acts as an insulin (B600854) secretagogue, directly stimulating insulin release from pancreatic β-cells. In contrast, Metformin's primary mode of action is the suppression of hepatic gluconeogenesis, largely mediated by the activation of AMP-activated protein kinase (AMPK).
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies, highlighting the differential impact of this compound and Metformin on key signaling molecules.
Table 1: Comparative Effects on PI3K/Akt/GLUT4 Signaling Pathway Gene Expression
This table presents data from a study comparing the effects of this compound and Metformin on the gene expression of key components of the insulin signaling pathway in an in vivo model.[1]
| Gene | Treatment Group | Fold Change vs. Diabetic Control |
| PI3K | This compound | 78% increase |
| Metformin | 77% increase | |
| AKT2 | This compound | Data not significantly different from diabetic control in ex vivo model |
| Metformin | Highest expression among all groups | |
| GLUT4 | This compound | ~1.1% higher than diabetic control |
| Metformin | ~15% higher than this compound group | |
| PKC-α | This compound | Significant downregulation vs. diabetic control |
| Metformin | Significant downregulation vs. diabetic control |
Table 2: Comparative Efficacy on Glycemic and Metabolic Parameters (Meta-analysis of Randomized Controlled Trials)
This table summarizes findings from a meta-analysis of 15 randomized controlled trials (RCTs) comparing the efficacy of this compound and Metformin monotherapy in patients with T2DM.[2][3]
| Parameter | Standard Mean Difference (SMD) [95% CI] | P-value | Efficacy Comparison |
| HbA1c | Not statistically significant | >0.05 | Metformin not superior to this compound |
| Postprandial Blood Sugar (PPBS) | Not statistically significant | >0.05 | Metformin not superior to this compound |
| Fasting Plasma Insulin (FINS) | Not statistically significant | >0.05 | Metformin not superior to this compound |
| Total Cholesterol (TC) | 0.33 [0.03, 0.63] | 0.03 | Metformin more effective than this compound |
| Low-Density Lipoprotein (LDL) | 0.35 [0.16, 0.53] | 0.0002 | Metformin more effective than this compound |
| Triglycerides (TG) | 0.26 [0.05, 0.46] | 0.01 | Metformin more effective than this compound |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling cascades initiated by this compound and Metformin.
Caption: this compound's primary and extrapancreatic signaling pathways.
Caption: Metformin's primary signaling pathway via AMPK activation.
Detailed Signaling Pathways
This compound
Primary Pancreatic β-cell Signaling: this compound, a second-generation sulfonylurea, primarily acts on pancreatic β-cells to stimulate insulin secretion.[4][5] Its mechanism involves:
-
Binding to SUR1: this compound binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell plasma membrane.[6]
-
KATP Channel Inhibition: This binding inhibits the KATP channel, reducing potassium efflux.
-
Membrane Depolarization: The decreased potassium outflow leads to depolarization of the β-cell membrane.
-
Calcium Influx: Membrane depolarization activates voltage-gated calcium channels, resulting in an influx of extracellular calcium.
-
Insulin Exocytosis: The rise in intracellular calcium triggers the exocytosis of insulin-containing granules.
Extrapancreatic Signaling: this compound also exhibits extrapancreatic effects, although these are considered secondary to its insulin secretagogue action.[6][7][8] These effects are mediated by:
-
PI3K/Akt Pathway Activation: In tissues like adipocytes and skeletal muscle, this compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9] This pathway is a key component of insulin signaling and is involved in promoting glucose uptake through the translocation of GLUT4 transporters to the cell membrane.
-
Epac2A/Rap1 Signaling: In pancreatic β-cells, this compound can enhance the activation of Rap1, a small GTPase, through the Epac2A signaling pathway, particularly in the presence of incretins like GLP-1.[10][11] This pathway potentiates insulin secretion.
Metformin
Primary Hepatic Signaling via AMPK: Metformin's principal therapeutic effect is the reduction of hepatic glucose production.[2][12][13] This is primarily achieved through the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[13] The signaling cascade involves:
-
Inhibition of Mitochondrial Complex I: Metformin accumulates in mitochondria and inhibits Complex I of the respiratory chain.
-
Increased AMP:ATP Ratio: This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio.
-
AMPK Activation: The elevated AMP:ATP ratio allosterically activates AMPK and promotes its phosphorylation at Threonine 172 by upstream kinases like Liver Kinase B1 (LKB1).[14]
-
Downstream Effects: Activated AMPK then phosphorylates multiple downstream targets to restore energy balance:
-
Inhibition of Gluconeogenesis: AMPK activation leads to the downregulation of the expression of key gluconeogenic enzymes, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[12][15]
-
Inhibition of Lipogenesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. It also inhibits the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for lipogenic genes.[3]
-
Peripheral Tissue Signaling: Metformin also enhances glucose uptake in peripheral tissues, particularly skeletal muscle, through AMPK activation, which promotes the translocation of GLUT4 to the plasma membrane.[3]
Experimental Protocols
Western Blot Analysis of Akt Phosphorylation
This protocol is adapted from methodologies used to assess the activation of the PI3K/Akt pathway.[16][17][18][19]
-
Cell Culture and Treatment:
-
Plate cells (e.g., L6 myotubes or adipocytes) to achieve 70-80% confluency.
-
Treat cells with this compound or Metformin at desired concentrations and time points. Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Transfer:
-
Denature equal amounts of protein (20-30 µg) in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) (e.g., Cell Signaling Technology #9271, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[20][21]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.[18]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt as a loading control.
-
AMPK Activation Assay (Western Blot for p-AMPK)
This protocol is based on standard methods for detecting AMPK activation.[4][22][23][24]
-
Cell Culture and Treatment:
-
Culture cells (e.g., primary hepatocytes or HepG2 cells) and treat with Metformin at various concentrations and for different durations. A positive control, such as AICAR, can be included.
-
-
Cell Lysis and Protein Quantification:
-
Follow the same procedure as for Akt phosphorylation analysis.
-
-
SDS-PAGE and Western Transfer:
-
Follow the same procedure as for Akt phosphorylation analysis.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology #2531, 1:1000 dilution; or Abcam ab23875) overnight at 4°C in 5% BSA/TBST.[23]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1-2 hours at room temperature.[4]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an ECL substrate.
-
Re-probe for total AMPKα as a loading control.
-
Conclusion
This compound and Metformin achieve glycemic control through fundamentally distinct signaling pathways. This compound's action is primarily centered on the direct stimulation of insulin secretion from pancreatic β-cells, with secondary effects on insulin signaling pathways in peripheral tissues. In contrast, Metformin's main mechanism involves the activation of the central metabolic regulator, AMPK, leading to the suppression of hepatic gluconeogenesis and lipogenesis, and enhanced glucose uptake in muscle. Understanding these divergent signaling cascades is crucial for the rational design of combination therapies and the development of novel therapeutics for type 2 diabetes and other metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extrapancreatic effects of sulfonylureas--a comparison between this compound and conventional sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Possible effects of this compound beyond glycemic control in patients with type 2 diabetes: a preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Role of Epac2A/Rap1 signaling in interplay between incretin and sulfonylurea in insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. benchchem.com [benchchem.com]
- 15. Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 24. benchchem.com [benchchem.com]
A Comparative Analysis of Glimepiride Versus Newer Generation Sulfonylureas: A Guide for Researchers and Drug Development Professionals
In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, sulfonylureas remain a cornerstone of oral antidiabetic therapy. Glimepiride, a third-generation sulfonylurea, has been widely prescribed; however, its place in therapy is continually evaluated against newer generation agents such as gliclazide (B1671584) modified-release (MR) and glipizide (B1671590). This guide provides a comprehensive, data-driven comparison of this compound and these newer alternatives, focusing on efficacy, safety, and cardiovascular outcomes to inform research and drug development.
Efficacy in Glycemic Control
The primary measure of efficacy for antidiabetic agents is the reduction in glycated hemoglobin (HbA1c). Multiple head-to-head clinical trials have demonstrated that this compound and newer generation sulfonylureas, particularly gliclazide MR, exhibit comparable efficacy in lowering HbA1c levels.
The Gliclazide MR versus this compound in Type 2 Diabetes (GUIDE) study, a large-scale, double-blind, randomized controlled trial, found that both gliclazide MR and this compound achieved similar reductions in HbA1c over a 27-week period.[1][2] In this study, HbA1c levels decreased from a baseline of approximately 8.3% to 7.2% in both treatment groups, indicating non-inferiority.[1][3] Similarly, other studies comparing this compound with glipizide as an add-on therapy to metformin (B114582) have shown no statistically significant difference in HbA1c reduction between the two agents.[4][5][6]
While overall glycemic control is similar, some studies suggest that this compound may offer a more rapid initial reduction in fasting plasma glucose compared to glipizide.[7]
Table 1: Comparative Efficacy in HbA1c Reduction
| Study/Drug | Baseline HbA1c (%) | End-of-Study HbA1c (%) | Mean HbA1c Reduction (%) | Comparator |
| GUIDE Study | ||||
| Gliclazide MR | 8.4 | 7.2 | 1.2 | This compound |
| This compound | 8.2 | 7.2 | 1.0 | Gliclazide MR |
| Chatterjee et al. | ||||
| This compound + Metformin | 8.5 | 7.5 | 1.0 | Glipizide + Metformin |
| Glipizide + Metformin | 8.6 | 7.6 | 1.0 | This compound + Metformin |
| Hassan MH et al. | ||||
| Gliclazide | ~8.5 | ~6.8 | ~1.7 | This compound |
| This compound | ~8.5 | ~6.7 | ~1.8 | Gliclazide |
Safety Profile: Hypoglycemia Risk
A critical differentiator among sulfonylureas is the risk of hypoglycemia. The GUIDE study demonstrated a significant advantage for gliclazide MR in this regard, with approximately 50% fewer confirmed hypoglycemic episodes compared to this compound.[1][2][8] Specifically, hypoglycemia with a blood glucose level below 3 mmol/L occurred in 3.7% of patients treated with gliclazide MR, compared to 8.9% of patients in the this compound group.[1][8]
The lower risk of hypoglycemia with gliclazide is often attributed to its more selective binding to the pancreatic sulfonylurea receptor (SUR1) and its shorter half-life compared to this compound.[9] Glipizide is also generally associated with a lower risk of hypoglycemia compared to longer-acting sulfonylureas.[9][10]
Table 2: Comparative Incidence of Hypoglycemia
| Study/Drug | Incidence of Hypoglycemia (%) | Comparator |
| GUIDE Study | ||
| Gliclazide MR | 3.7 | This compound |
| This compound | 8.9 | Gliclazide MR |
| Systematic Review (General) | ||
| Gliclazide | Lower Risk | Other Sulfonylureas |
| Glipizide | Lower Risk | Glyburide/Glimepiride |
| This compound | Higher than Gliclazide/Glipizide | Gliclazide/Glipizide |
Cardiovascular Outcomes
The cardiovascular safety of sulfonylureas has been a subject of debate for decades. However, more recent evidence, particularly from the Cardiovascular Outcome Study of Linagliptin (B1675411) versus this compound in Patients with Type 2 Diabetes (CAROLINA) trial, has provided reassurance regarding the cardiovascular safety of this compound.[11] The CAROLINA trial, a long-term, large-scale study, demonstrated that this compound was non-inferior to the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin in terms of major adverse cardiovascular events.[11]
Observational studies comparing different sulfonylureas have yielded mixed results. Some studies have suggested a lower risk of cardiovascular mortality with gliclazide compared to other sulfonylureas, including this compound.[12][13] However, other large observational studies have found no significant difference in cardiovascular risk between this compound and gliclazide.[13] It is important to note that this compound has been shown to have less of an inhibitory effect on ischemic preconditioning compared to older sulfonylureas like glibenclamide, a factor that may be cardioprotective.[14]
Table 3: Comparative Cardiovascular Outcomes
| Outcome | This compound | Gliclazide | Glipizide | Notes |
| Major Adverse Cardiovascular Events (MACE) | Non-inferior to Linagliptin (CAROLINA trial) | Some observational studies suggest lower risk | Limited direct comparative data | CAROLINA trial provides strong evidence for this compound's cardiovascular safety. |
| Cardiovascular Mortality | Mixed results in observational studies | Some observational studies suggest lower risk | Mixed results in observational studies | Data is largely from observational studies, which can be subject to confounding factors. |
| Effect on Ischemic Preconditioning | Less inhibitory | Less inhibitory | Less inhibitory | Compared to older sulfonylureas like glibenclamide. |
Experimental Protocols
GUIDE Study: A Double-Blind, Randomized, Controlled Trial
Objective: To compare the efficacy and safety of once-daily gliclazide MR and this compound in patients with type 2 diabetes.
Methodology:
-
Study Design: A 27-week, multicenter, double-blind, parallel-group, randomized controlled trial.[1]
-
Patient Population: 845 patients with type 2 diabetes inadequately controlled on diet alone or with oral antidiabetic agents.[1]
-
Randomization: Patients were randomly assigned to receive either gliclazide MR (30-120 mg once daily) or this compound (1-6 mg once daily).[1]
-
Intervention: The dose of the study medication was titrated over the first 12 weeks to achieve a fasting plasma glucose target of <6.1 mmol/L.
-
Efficacy Assessment: The primary efficacy endpoint was the change in HbA1c from baseline to week 27. HbA1c was measured at a central laboratory using a standardized method.[1]
-
Safety Assessment: The primary safety endpoint was the incidence of symptomatic hypoglycemia confirmed by a self-monitored blood glucose measurement of <3.0 mmol/L. Patients were provided with glucose meters and diaries to record any hypoglycemic episodes.[1]
-
Statistical Analysis: A non-inferiority analysis was performed for the primary efficacy endpoint. Safety endpoints were compared using appropriate statistical tests for proportions.[1]
In Vitro Assessment of Sulfonylurea Effects on Pancreatic Beta-Cells
Objective: To investigate the direct effects of sulfonylureas on insulin (B600854) secretion from pancreatic beta-cells.
Methodology:
-
Cell Culture: A clonal pancreatic beta-cell line (e.g., INS-1E or MIN6) is cultured under standard conditions.
-
Experimental Treatment: Cells are incubated with varying concentrations of this compound, gliclazide, or glipizide for a defined period (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
-
Insulin Secretion Assay: After the treatment period, the cells are washed and incubated in a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM). The supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Cell Viability Assay: To assess for any cytotoxic effects of the drugs, a cell viability assay (e.g., MTT or trypan blue exclusion) is performed in parallel.
-
Data Analysis: Insulin secretion is normalized to the total protein content of the cells. Statistical analysis is performed to compare the effects of the different sulfonylureas on insulin secretion.
Signaling Pathways and Experimental Workflows
Sulfonylurea Signaling Pathway for Insulin Secretion
The primary mechanism of action for all sulfonylureas involves the stimulation of insulin secretion from pancreatic beta-cells. This is achieved through the binding to and inhibition of the ATP-sensitive potassium (K-ATP) channels on the beta-cell membrane.
Caption: Sulfonylurea signaling pathway in pancreatic beta-cells.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing this compound with a newer generation sulfonylurea.
Caption: Workflow of a comparative clinical trial.
Conclusion
References
- 1. GUIDE study: double-blind comparison of once-daily gliclazide MR and this compound in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound vs Glibenclamide on Ischaemic Heart Disease Risk Factors and Glycaemic Control in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dot | Graphviz [graphviz.org]
- 4. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Sulfonylurea treatment of type 2 diabetes mellitus: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. consultant360.com [consultant360.com]
- 10. droracle.ai [droracle.ai]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. The Risk of Overall Mortality in Patients With Type 2 Diabetes Receiving Glipizide, Glyburide, or this compound Monotherapy: A retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Glimepiride in Combination with Other Antidiabetic Drugs: A Comparative Guide
Introduction: Glimepiride, a third-generation sulfonylurea, remains a widely prescribed oral antidiabetic agent for the management of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism of action involves stimulating insulin (B600854) secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels.[2][3] However, due to the progressive nature of T2DM, monotherapy with this compound often becomes insufficient to maintain long-term glycemic control. This necessitates the use of combination therapies that target different pathophysiological pathways of the disease. This guide provides a comparative analysis of the synergistic effects of combining this compound with other major classes of antidiabetic drugs, supported by clinical trial data and detailed experimental protocols.
This compound and Metformin (B114582): The Cornerstone Combination
The combination of this compound and metformin is one of the most common and effective therapeutic strategies for T2DM.[4][5] Their synergistic effect stems from their complementary mechanisms of action: this compound enhances insulin secretion, while metformin primarily reduces hepatic glucose production and improves insulin sensitivity.[6]
Data on Clinical Efficacy and Safety:
| Parameter | This compound + Metformin FDC | Metformin Uptitration | Reference |
| Study Duration | 24 Weeks | 24 Weeks | [7] |
| Baseline HbA1c (%) | 7.9 | 7.8 | [7] |
| Mean HbA1c Reduction (%) | -1.2 | -0.8 | [7] |
| Baseline FPG (mg/dL) | ~165 | ~163 | [7] |
| Mean FPG Reduction (mg/dL) | -35.7 | -18.6 | [7] |
| Body Weight Change (kg) | +1.0 | -0.7 | [7] |
| Hypoglycemia Incidence (%) | 41 | 5.6 | [7] |
FDC: Fixed-Dose Combination
In a 12-week study, patients uncontrolled on monotherapy who were switched to a this compound and metformin combination showed a significant reduction in HbA1c from a baseline of 8.35% to 7.65%.[2] Another study reported mean reductions of 2.45% in HbA1c, 64.53 mg/dL in Fasting Plasma Glucose (FPG), and 102.64 mg/dL in Postprandial Glucose (PPG) with a combination of this compound 1 mg and metformin 1000 mg sustained release.[5]
Signaling Pathways and Synergistic Mechanisms:
This compound and Metformin work on distinct yet complementary pathways to achieve glycemic control. This compound directly stimulates insulin release from pancreatic β-cells, while Metformin's primary effects are on the liver and peripheral tissues.
This compound and Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors prevent the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion and suppresses glucagon (B607659) secretion.[8][9] Combining a DPP-4 inhibitor with this compound can offer improved glycemic control, although it necessitates careful monitoring due to an increased risk of hypoglycemia.[10][11]
Data on Clinical Efficacy and Safety:
A meta-analysis comparing this compound with DPP-4 inhibitors (as add-on to metformin) showed that this compound led to a slightly greater reduction in HbA1c.[12] However, the combination of a DPP-4 inhibitor with this compound can be effective. In one study, adding linagliptin (B1675411) to this compound resulted in a significant reduction in HbA1c (-0.5%) compared to this compound plus placebo.[6]
| Parameter | This compound + Linagliptin | This compound + Placebo | Reference |
| Study Duration | 16 Weeks | 16 Weeks | [6] |
| Mean HbA1c Reduction (%) | -0.5 | Not significant | [6] |
| Mean this compound Dose (mg/day) | 2.7 | 3.4 | [6] |
| Hypoglycemia Incidence | Similar between groups | Similar between groups | [6] |
Complementary Mechanisms of Action:
This compound provides a glucose-independent insulinotropic effect, while DPP-4 inhibitors enhance the glucose-dependent insulin secretion mediated by incretins. This dual approach can lead to better overall glycemic control.
This compound and Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors
SGLT2 inhibitors lower blood glucose by promoting urinary glucose excretion, a mechanism that is independent of insulin secretion or action.[13] This makes them an excellent partner for this compound, as their combination addresses both insulin secretion and glucose excretion.
Data on Clinical Efficacy and Safety:
A 48-week study evaluating the addition of dapagliflozin (B1669812) to this compound demonstrated sustained glycemic control and weight loss.[14][15]
| Parameter | Dapagliflozin 2.5mg + this compound | Dapagliflozin 5mg + this compound | Dapagliflozin 10mg + this compound | Placebo + this compound | Reference |
| Study Duration | 48 Weeks | 48 Weeks | 48 Weeks | 48 Weeks | [14][15] |
| Mean HbA1c Reduction (%) | -0.37 | -0.53 | -0.70 | -0.04 | [14][15] |
| Mean FPG Reduction (mmol/L) | -1.07 | -1.06 | -1.74 | +0.14 | [14][15] |
| Mean Body Weight Reduction (kg) | -1.36 | -1.54 | -2.41 | -0.77 | [15] |
| Hypoglycemia Incidence (%) | 9.7-11.3 | 9.7-11.3 | 9.7-11.3 | 6.8 |
Independent and Additive Mechanisms:
The distinct mechanisms of action of this compound and SGLT2 inhibitors result in additive effects on glycemic control with a low risk of severe hypoglycemia, although the risk is higher than with SGLT2 inhibitors alone.[11]
This compound and Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists
GLP-1 receptor agonists mimic the action of endogenous GLP-1, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, delayed gastric emptying, and increased satiety. Combining a GLP-1 receptor agonist with this compound can significantly improve glycemic control but also substantially increases the risk of hypoglycemia, often requiring a dose reduction of the sulfonylurea.[1]
Data on Clinical Efficacy and Safety:
Direct clinical trials on adding a GLP-1 RA to this compound monotherapy are limited. However, studies comparing GLP-1 RAs to this compound as add-on therapy to metformin provide valuable insights.
| Parameter | Exenatide + Metformin | This compound + Metformin | Reference |
| Study Duration | ~3.5 years (median) | ~2.5 years (median) | [5] |
| Treatment Failure Rate (%) | 41 | 54 | [4][5] |
| Patients achieving HbA1c <7% (%) | 44 | 31 | [4] |
| Mean Body Weight Change (kg) | -3.32 | +1.15 | [4] |
| Hypoglycemia Incidence | Lower with Exenatide | Higher with this compound | [4] |
In the LEAD-2 study, liraglutide (B1674861) added to metformin resulted in similar HbA1c reduction as this compound plus metformin (-1.0%), but with the added benefits of weight loss (-1.8 to -2.8 kg) and a significantly lower incidence of minor hypoglycemia (~3% vs. 17%).[3][14]
Experimental Protocols: A Generalized Approach
The clinical trials cited in this guide generally follow a similar robust methodology to ensure the validity and reliability of the findings.
A. Patient Population:
-
Adults (typically 18-85 years) with a diagnosis of T2DM.
-
Inadequate glycemic control on their current therapy (e.g., diet and exercise, or monotherapy with an oral antidiabetic agent).
-
Specific inclusion criteria for HbA1c levels (e.g., 7.0% to 11.0%) and Body Mass Index (BMI).
-
Exclusion criteria often include type 1 diabetes, significant renal or hepatic impairment, and recent cardiovascular events.
B. Study Design:
-
Most studies are randomized, double-blind, active-controlled, or placebo-controlled, parallel-group, multicenter trials.
-
Study duration typically ranges from 24 to 52 weeks, with some long-term extension studies.[14]
-
A screening period is followed by randomization to different treatment arms.
-
A titration period may be included to gradually increase the dose of the investigational drug to the target maintenance dose.[2][6]
C. Treatment Regimens:
-
Patients are randomized to receive this compound in combination with the investigational drug or a comparator/placebo.
-
Dosages are clearly defined, with specific instructions for administration (e.g., once daily, with a meal).
D. Efficacy and Safety Assessments:
-
Primary Endpoint: The primary efficacy measure is typically the change in HbA1c from baseline to the end of the study period.
-
Secondary Endpoints: These often include changes in FPG, PPG, body weight, and the proportion of patients achieving a target HbA1c level (e.g., <7%).
-
Safety Monitoring: Adverse events, particularly the incidence and severity of hypoglycemia, are meticulously recorded throughout the study. Vital signs, physical examinations, and laboratory tests are performed at regular intervals.
Conclusion
The combination of this compound with other antidiabetic agents offers a powerful strategy for achieving and maintaining glycemic control in patients with T2DM. The choice of combination partner should be individualized based on the patient's clinical profile, including baseline HbA1c, risk of hypoglycemia, body weight, and comorbidities.
-
This compound + Metformin: A highly effective, cost-effective, and widely used combination that addresses both insulin secretion and insulin resistance.
-
This compound + DPP-4 Inhibitors: A viable option that enhances the incretin effect, though it requires caution regarding hypoglycemia.
-
This compound + SGLT2 Inhibitors: A combination with complementary, insulin-independent mechanisms that offers the additional benefits of weight loss and blood pressure reduction.
-
This compound + GLP-1 Receptor Agonists: A potent combination for glycemic control and weight loss, but with a significant risk of hypoglycemia that necessitates careful management and likely a reduction in the this compound dosage.
Further research and long-term cardiovascular outcome trials will continue to refine the optimal use of these combination therapies in the evolving landscape of diabetes management.
References
- 1. drugs.com [drugs.com]
- 2. Long-term outcomes in patients with type 2 diabetes receiving this compound combined with liraglutide or rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety Comparison of Liraglutide, this compound, and Placebo, All in Combination With Metformin, in Type 2 Diabetes: The LEAD (Liraglutide Effect and Action in Diabetes)-2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. dagensdiabetes.se [dagensdiabetes.se]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Exenatide or this compound added to metformin on metabolic control and on insulin resistance in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COMBINATION THERAPY WITH GLP-1 RECEPTOR AGONIST AND SGLT2 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. drugs.com [drugs.com]
- 11. Original Article [sciencehub.novonordisk.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Drug Interaction Report: this compound, semaglutide [drugs.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
Independent Verification of Glimepiride's Extrapancreatic Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the extrapancreatic mechanisms of Glimepiride with alternative therapies, supported by experimental data. The information is intended to assist researchers in independently verifying and further exploring these mechanisms.
Introduction
This compound, a third-generation sulfonylurea, is primarily known for its insulin (B600854) secretagogue effects. However, a growing body of evidence suggests that this compound also exerts significant extrapancreatic effects, contributing to its overall therapeutic profile.[1][2] These effects, which include actions on cardiovascular and inflammatory pathways, distinguish it from other sulfonylureas and place it in a unique position among oral hypoglycemic agents. This guide compares the independently verified extrapancreatic mechanisms of this compound with two other widely used oral antidiabetic drugs, Metformin (B114582) and Pioglitazone (B448), providing a framework for further investigation.
Comparative Analysis of Extrapancreatic Mechanisms
The extrapancreatic effects of this compound, Metformin, and Pioglitazone are diverse, targeting different molecular pathways to achieve their therapeutic outcomes.
This compound: Beyond its primary role in stimulating insulin secretion, this compound has demonstrated cardiovascular benefits and anti-inflammatory properties.[3][4][5] Studies suggest these effects are mediated through modulation of ATP-sensitive potassium (KATP) channels in the cardiovascular system and by influencing cytokine secretion.[3][6]
Metformin: The primary extrapancreatic mechanism of Metformin involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5][7] This activation leads to reduced hepatic glucose production and improved insulin sensitivity in peripheral tissues.[8] Metformin has also been shown to possess anti-inflammatory properties.[9][10]
Pioglitazone: As a member of the thiazolidinedione class, Pioglitazone's main extrapancreatic action is the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[11][12] This leads to enhanced insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies on the extrapancreatic effects of this compound and its alternatives.
Table 1: Cardiovascular Effects
| Parameter | This compound | Glibenclamide | Gliclazide | Metformin | Finding | Source |
| Inhibition of rilmakalim-activated KATP channel currents (IC50) | 31.6 nM | 6.8 nM | - | - | This compound has a lower affinity for cardiac KATP channels compared to Glibenclamide. | [3] |
| Blood Pressure Increase in Endotoxin Shock Rats (2 mg/kg i.v.) | Lower | Significantly Higher | - | - | Glibenclamide induced a significantly higher blood pressure increase. | [3] |
| Ischemia in ECG (Normal Rats, 20 mg/kg i.v.) | Almost none | Nearly all animals | - | - | Glibenclamide induced signs of ischemia in nearly all animals. | [3] |
| Lethal Cardiogenic Shock (Diabetic Rats, 20 mg/kg i.v.) | 20% of animals | 100% of animals | - | - | Glibenclamide produced lethal cardiogenic shock in all animals. | [3] |
| Reduction in Coronary Blood Flow (Open-chest dogs) | Less significant | Significant | Significant | - | This compound reduced coronary blood flow to a significantly lesser extent. | [3] |
| Vasodilator Response to Diazoxide | No significant difference | No significant difference | - | No significant difference | Chronic treatment with this compound, Glibenclamide, or Metformin has similar effects on vascular KATP channels. | [13] |
| Change in Carotid Intima-Media Thickness (CIMT) over 72 weeks | +0.012 mm | - | - | - | Pioglitazone led to a regression in CIMT, while this compound was associated with a slight progression. | [14] |
Table 2: Anti-inflammatory Effects
| Parameter | This compound | Metformin | Finding | Source |
| TNF-α, IL-1β, IL-6 secretion from RAW 264 and microglial cells | Significantly reduced | - | This compound pre-treatment significantly reduced cytokine secretion induced by various inflammatory stimuli. | [6] |
| CD14 Expression on Macrophages | Lowered | - | This compound treatment resulted in lower CD14 expression. | [6] |
| Inflammatory Markers (e.g., IL-6, IL-1β, IL-17) in T2DM patients | - | Substantially reduced | Metformin therapy significantly reduced levels of pro-inflammatory cytokines. | [15] |
| Glyceraldehyde-derived advanced glycation end products (glycer-AGE) | Significantly decreased | - | This compound administration for 24 weeks significantly decreased toxic AGE levels. | [5] |
| Eotaxin and Fibroblast growth factor (FGF)-2 | Significantly decreased | - | This compound administration for 24 weeks significantly decreased these factors. | [5] |
Table 3: Metabolic Effects
| Parameter | This compound | Metformin | Pioglitazone | Finding | Source |
| HbA1c Reduction (vs. baseline) | -0.89% | -0.92% | -0.82% | No significant difference in HbA1c reduction between the three drugs in drug-naïve Korean type 2 diabetic patients. | [16] |
| Total Cholesterol (TC) | Less effective | More effective | - | Metformin was more effective in controlling TC levels. | [2][8] |
| Low-Density Lipoprotein (LDL) | Less effective | More effective | - | Metformin was more effective in controlling LDL levels. | [2][8] |
| Triglycerides (TG) | Less effective | More effective | - | Metformin was more effective in controlling TG levels. | [2][8] |
| Insulin Sensitivity (HOMA-S change) | -7.9% | - | +18.0% | Pioglitazone significantly improved insulin sensitivity, while this compound had no effect. | [17] |
| GLUT4 Translocation | 13% increase | - | - | This compound (100 nM) showed a 13% increase in GLUT4 translocation, nearly equivalent to insulin. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent verification.
Western Blot for AMPK Activation (Metformin)
Objective: To determine the effect of Metformin on the phosphorylation of AMPK.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., lymphoma cells, bovine mammary epithelial cells) to the desired confluence. Treat cells with varying concentrations of Metformin for a specified duration.[18][19]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dried milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal to determine the extent of AMPK activation.
GLUT4 Translocation Assay (this compound)
Objective: To quantify the translocation of GLUT4 to the plasma membrane in response to this compound.
Methodology:
-
Cell Culture: Use a cell line stably expressing a GFP-tagged GLUT4 (e.g., CHO-HIRC-myc-GLUT4-eGFP).[20]
-
Cell Seeding: Seed the cells in a multi-well plate suitable for high-content imaging.
-
Serum Starvation: Serum-starve the cells overnight to reduce basal GLUT4 translocation.[21]
-
Compound Treatment: Treat the cells with this compound (e.g., 100 nM) or a control vehicle for a specified time (e.g., 5 minutes) at 37°C.[9][22]
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).[22]
-
Imaging: Acquire images of the cells using a high-content screening system.
-
Image Analysis:
-
Define two regions of interest (ROIs) for each cell: one in the perinuclear region and one along the cell membrane.
-
Measure the fluorescence intensity of GLUT4-GFP in both ROIs.
-
Calculate the ratio of perinuclear to membrane fluorescence intensity. A decrease in this ratio indicates GLUT4 translocation.[20]
-
PPARγ Activation Reporter Assay (Pioglitazone)
Objective: To measure the activation of PPARγ by Pioglitazone.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HepG2) and transfect with a reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase), along with a PPARγ expression vector.[23][24]
-
Compound Treatment: Treat the transfected cells with various concentrations of Pioglitazone or a vehicle control for 24-48 hours.
-
Cell Lysis: Lyse the cells using a reporter lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Normalization: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) to account for variations in transfection efficiency.
-
Analysis: Express the results as fold activation over the vehicle control to determine the dose-dependent activation of PPARγ by Pioglitazone.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's extrapancreatic signaling pathways.
Caption: Metformin's primary extrapancreatic mechanism via AMPK activation.
Caption: Pioglitazone's mechanism of action through PPARγ activation.
Caption: General experimental workflow for Western Blot analysis.
Conclusion
The extrapancreatic effects of this compound, particularly its cardiovascular and anti-inflammatory actions, present an interesting area for further research and drug development. While direct, comprehensive comparative studies with other oral antidiabetic agents are somewhat limited, the existing data suggest a distinct profile for this compound. This guide provides a foundation for researchers to design and execute independent verification studies, ultimately contributing to a more complete understanding of this compound's therapeutic mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative efficacy of this compound and metformin in monotherapy of type 2 diabetes mellitus: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of conventional sulfonylureas and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacy of glibenclamide and this compound in reperfusion-induced arrhythmias in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible effects of this compound beyond glycemic control in patients with type 2 diabetes: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 8. Comparative efficacy of this compound and metformin in monotherapy of type 2 diabetes mellitus: meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. COMPARATIVE EFFECT OF INSULIN, this compound, AND METFORMIN ON INFLAMMATORY MARKERS IN TYPE 2 DIABETES MELLITUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vascular effects of glibenclamide vs. This compound and metformin in Type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinician.nejm.org [clinician.nejm.org]
- 15. The amelioration effect of antidiabetic agents on cytokine expression in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the Efficacy of this compound, Metformin, and Rosiglitazone Monotherapy in Korean Drug-Naïve Type 2 Diabetic Patients: The Practical Evidence of Antidiabetic Monotherapy Study [e-dmj.org]
- 17. Effects of pioglitazone and this compound on glycemic control and insulin sensitivity in Mexican patients with type 2 diabetes mellitus: A multicenter, randomized, double-blind, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. journals.physiology.org [journals.physiology.org]
- 24. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
Glimepiride vs. Gliclazide: A Comparative Study on Insulin Secretion and Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of glimepiride and gliclazide (B1671584), two widely prescribed sulfonylurea drugs for the management of type 2 diabetes mellitus. The focus is on their differential effects on insulin (B600854) secretion, underlying molecular mechanisms, and impact on pancreatic beta-cell health, supported by experimental data from key clinical and preclinical studies.
Mechanism of Action: A Tale of Two Sulfonylureas
Both this compound and gliclazide are insulin secretagogues that stimulate insulin release from pancreatic β-cells.[1][2] Their primary mechanism involves binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel on the beta-cell membrane.[3][4] This binding leads to the closure of the K-ATP channel, which inhibits potassium efflux and causes membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.[5][6]
Despite this shared pathway, significant differences exist in their interaction with the K-ATP channel complex.
-
Receptor Binding and Selectivity: Gliclazide binds with high affinity and specificity to the pancreatic SUR1.[3] In contrast, this compound is less selective, binding to both SUR1 in the pancreas and SUR2A/2B subunits found in cardiac and vascular smooth muscle tissues.[3][7] Furthermore, this compound interacts with a different protein site (a 65-kDa protein) on the K-ATP channel compared to other sulfonylureas and exhibits a much faster association and dissociation rate from its receptor.[8]
-
Insulin Secretion Dynamics: Gliclazide has been noted for its potential to restore the early peak of insulin secretion in response to a glucose challenge, which is often impaired in type 2 diabetes.[3] this compound has been shown in euglycemic and hyperglycemic clamp studies to improve both the first and second phases of insulin secretion.[9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. gatesheadhealth.nhs.uk [gatesheadhealth.nhs.uk]
- 3. Current Position of Gliclazide and Sulfonylureas in the Contemporary Treatment Paradigm for Type 2 Diabetes: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. termedia.pl [termedia.pl]
- 7. Comparison of the micro- and macro-vascular effects of this compound and gliclazide in metformin-treated patients with Type 2 diabetes: a double-blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Glimepiride Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glimepiride, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells. However, the reproducibility of quantitative findings and the clinical relevance of its extrapancreatic effects are subjects of ongoing investigation. This guide provides a comparative analysis of published data on this compound's key pharmacological parameters, details the experimental protocols used to generate this data, and visually represents the associated cellular pathways and workflows to aid in assessing the reproducibility of these findings.
Pancreatic Effects: Interaction with K-ATP Channels
This compound's principal effect is the blockade of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This action leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin. The K-ATP channel is a complex of the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor (SUR) subunit. Different SUR isoforms are expressed in various tissues, with SUR1 being predominant in pancreatic β-cells and SUR2A and SUR2B in cardiac and smooth muscle, respectively.
Quantitative Comparison of this compound's Affinity for K-ATP Channel Subunits
The binding affinity and inhibitory concentration of this compound on different SUR subunits have been quantified in several studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters for comparison. Lower values indicate higher affinity and potency.
| Parameter | Target | Reported Value (nM) | Experimental System | Reference |
| IC50 | Kir6.2/SUR1 | 3.0 | Macroscopic KATP currents in Xenopus oocytes | [1] |
| Ki | SUR1 | 0.7 - 6.8 | [3H]-glimepiride binding to β-cell membranes | [1][2] |
| IC50 | Kir6.2/SUR2A | 5.4 | Macroscopic KATP currents in Xenopus oocytes | [1] |
| IC50 | Kir6.2/SUR2B | 7.3 | Macroscopic KATP currents in Xenopus oocytes | [1] |
| IC50 | Native cardiac K-ATP channels | 6.8 | Whole-cell patch clamp in rat cardiac myocytes | [3][4] |
| IC50 | Cloned Kir6.2/SUR2A channels | 6.2 | Outside-out excised patches from HEK 293 cells | [3][4] |
| IC50 | SUR1 | 8.3 | [3H]-glibenclamide displacement in SUR1-expressing HEK293t cells | [5] |
Note: Variations in reported values can be attributed to differences in experimental systems (e.g., Xenopus oocytes vs. mammalian cell lines), methodologies (e.g., radioligand binding vs. electrophysiology), and specific experimental conditions.
Experimental Protocols
This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the SUR1 receptor.
Objective: To quantify the binding affinity of this compound for the SUR1 subunit.
General Procedure:
-
Receptor Source: Membranes are prepared from cells expressing the SUR1 subunit, such as pancreatic islet cells or engineered cell lines (e.g., HEK-293 cells) stably expressing SUR1.[2]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled sulfonylurea (e.g., [3H]-glibenclamide) and varying concentrations of unlabeled this compound.[2][6]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[6]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[7]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[2]
This method directly measures the effect of this compound on the electrical activity of K-ATP channels.
Objective: To determine the IC50 of this compound for K-ATP channel inhibition.
General Procedure:
-
Cell Preparation: Xenopus oocytes or mammalian cells (e.g., HEK 293 cells) are engineered to express specific Kir6.2 and SUR subunits. Alternatively, primary cells like rat cardiac myocytes can be used.[1][3]
-
Patch-Clamp Recording: Macroscopic currents from the K-ATP channels are recorded using the patch-clamp technique, often in the inside-out or whole-cell configuration.[1][3][8]
-
Drug Application: this compound is applied to the intracellular surface of the membrane patch at various concentrations.[1]
-
Data Acquisition: The channel current is measured at each this compound concentration.
-
Data Analysis: A dose-response curve is constructed by plotting the percentage of channel inhibition against the this compound concentration to determine the IC50 value.[1]
Signaling Pathway and Experimental Workflow
Caption: this compound's signaling pathway in pancreatic β-cells.
References
- 1. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of metabolic inhibition on this compound block of native and cloned cardiac sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of metabolic inhibition on this compound block of native and cloned cardiac sarcolemmal K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
Comparative In Vitro Potency of Second-Generation Sulfonylureas: Glimepiride, Glipizide, and Glyburide
A detailed guide for researchers and drug development professionals on the in vitro potency, mechanisms of action, and experimental evaluation of three key second-generation sulfonylureas.
This guide provides a comprehensive in vitro comparison of glimepiride, glipizide, and glyburide (B1671678), three widely used second-generation sulfonylurea drugs for the treatment of type 2 diabetes. While all three agents share a common mechanism of action, they exhibit distinct potencies and pharmacokinetic profiles. This document summarizes key quantitative data on their binding affinities and inhibitory concentrations, outlines detailed experimental protocols for their evaluation, and provides visual representations of their signaling pathway and experimental workflows.
Quantitative Comparison of In Vitro Potency
The in vitro potency of sulfonylureas is typically determined by their binding affinity to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells, and their ability to inhibit the activity of this channel. This inhibition leads to insulin (B600854) secretion. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key metrics used to quantify potency, with lower values indicating higher potency.
| Drug | Target/Assay | Reported Value (IC50/Ki) | Experimental System |
| This compound | KATP channel inhibition (SUR1) | IC50: 3.0 nM | Macroscopic KATP currents in Xenopus oocytes |
| SUR1 Binding | Ki: 0.7 - 6.8 nM | [3H]-glimepiride binding to β-cell membranes | |
| Glyburide | SUR1 Binding | Ki: ~1 nM | Radioligand binding assays |
| KATP channel inhibition | Potency > Glipizide | Inferred from clinical and in vitro studies[1] | |
| Glipizide | SUR1 Binding | High Affinity | Binds with high affinity to SUR1[2] |
| KATP channel inhibition | Potency < Glyburide | Inferred from clinical and in vitro studies[1] |
Signaling Pathway and Mechanism of Action
This compound, glipizide, and glyburide exert their primary effect by binding to the SUR1 subunit of the KATP channel on the plasma membrane of pancreatic β-cells.[3] This binding event initiates a cascade of events leading to insulin exocytosis.
References
Safety Operating Guide
Proper Disposal of Glimepiride: A Guide for Laboratory Professionals
The proper disposal of glimepiride, a sulfonylurea compound used in diabetes research and development, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound waste in a research setting.
Regulatory Framework
In the United States, the disposal of chemical waste, including pharmaceuticals like this compound, is governed by federal, state, and local regulations. The primary federal agency overseeing hazardous waste is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to the guidelines in 40 CFR 261.3.[2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations, which may be more stringent than federal laws.[2][3]
Disposal Procedures for this compound Waste
The recommended disposal method for this compound generated in a laboratory setting involves treating it as chemical waste and entrusting it to a licensed professional waste disposal service.[4][5]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate this compound waste from other laboratory waste to avoid chemical incompatibilities. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[6]
-
-
Personal Protective Equipment (PPE):
-
Containment:
-
Collect solid this compound waste and contaminated materials in a designated, properly labeled, and sealable hazardous waste container.[2]
-
For solutions containing this compound, use a compatible, leak-proof liquid waste container.
-
Ensure containers are kept tightly closed when not in use and stored in a cool, dry, well-ventilated area away from ignition sources.[2][6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Include any other components of the waste mixture. Follow your institution's specific labeling requirements.
-
-
Arranging for Disposal:
-
Contaminated Packaging:
Accidental Spills: In the event of a spill, prevent further leakage if safe to do so.[2] For solid spills, avoid generating dust.[7] Use dry clean-up procedures like sweeping or vacuuming with a HEPA-filtered vacuum and place the material into a suitable disposal container.[7]
Disposal Options Summary
While specific quantitative disposal limits are determined by local regulations and disposal facility capabilities, the following table summarizes the primary disposal pathways for this compound in a professional setting.
| Disposal Method | Description | Regulatory Compliance | Best Practice For |
| Licensed Waste Contractor | A licensed professional service collects, transports, and disposes of the chemical waste, typically via high-temperature incineration.[4][5] | Adheres to all federal, state, and local regulations for hazardous and chemical waste.[2][6][7][8] | All laboratory-generated this compound waste. |
| Recycling (Unused Product) | If the material is unused and uncontaminated, the manufacturer may be consulted for recycling options.[7] | Subject to manufacturer's policy and waste management authority guidelines.[7] | Pure, unadulterated, and unused this compound. |
| Household Trash (Not Advised) | Mixing the drug with an unpalatable substance (e.g., coffee grounds) and sealing it in a bag.[3][9][10] This is an FDA/DEA guideline for household medicine disposal. | Not compliant for laboratory or industrial chemical waste. Intended for personal medication disposal only.[11][12] | Not applicable for research or professional settings. |
Experimental Protocols
The provided search results do not contain specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and required procedure is to dispose of the substance through a licensed waste management company in accordance with federal, state, and local regulations.[6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or drug development environment.
References
- 1. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. capotchem.com [capotchem.com]
- 6. abmole.com [abmole.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fda.gov [fda.gov]
- 10. Safe methods of medication disposal - Mayo Clinic Health System [mayoclinichealthsystem.org]
- 11. dea.gov [dea.gov]
- 12. fda.gov [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Glimepiride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Glimepiride, a sulfonylurea anti-diabetic drug. Adherence to these procedural steps will minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment.
Engineering Controls:
-
Ventilation: Use this compound in a well-ventilated area.[1][2] For procedures that may generate dust or aerosols, a laboratory fume hood or other form of mechanical exhaust should be utilized.[3]
-
Eye-wash Station: An easily accessible eye-wash station should be located in the immediate vicinity of where this compound is handled.[1]
Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[3] For larger scale operations or where there is a risk of splashing, chemical goggles or a full-face shield may be necessary.[4]
-
Hand Protection: Impervious gloves, such as nitrile or powder-free latex, are recommended.[4][5] Always wash hands thoroughly with soap and water after handling the compound and before breaks or at the end of a shift.[2][6]
-
Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[2] In cases of potential significant exposure, protective shoe covers and a head covering should also be considered.[4]
-
Respiratory Protection: If an assessment of respiratory hazards indicates the need, a NIOSH- or CEN-certified respirator for particulates should be used.[2][4]
| Hazard | Control Measure | Personal Protective Equipment (PPE) |
| Inhalation | Use in a well-ventilated area or with a fume hood to minimize dust.[1][3] | NIOSH/CEN-certified particulate respirator (if needed).[2][4] |
| Skin Contact | Avoid direct contact with the skin.[1] | Impervious gloves (nitrile or latex) and a lab coat.[4][5] |
| Eye Contact | Avoid contact with eyes.[1] | Safety glasses with side-shields or chemical goggles.[3][4] |
| Ingestion | Do not eat, drink, or smoke while handling.[2] | N/A |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, well-ventilated area at room temperature (between 20°C and 25°C or 68°F and 77°F).[3][7]
-
Keep the container away from light and incompatible materials such as strong oxidizing agents.[3][7]
-
The storage area should be locked or accessible only to authorized personnel.[2][5]
Handling and Use
-
Before handling, ensure all necessary PPE is donned correctly.
-
Avoid the formation of dust and aerosols.[3]
-
Weigh and handle the solid material in a designated area, preferably within a chemical fume hood.
-
Avoid all personal contact, including inhalation.[4]
-
After handling, wash hands and forearms thoroughly.
Spill Management
-
Minor Spills:
-
Major Spills:
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and seek medical advice if irritation occurs.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2][3]
Disposal Plan
-
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.[2][5]
-
The preferred method of disposal is through an approved waste disposal plant.[2][5]
-
For small quantities, such as those from household use, the FDA recommends mixing the medicine with an unpalatable substance like dirt, cat litter, or used coffee grounds.[8][9] Place the mixture in a sealed plastic bag and dispose of it in the household trash.[8][9]
-
Do not dispose of this compound down the drain unless specifically instructed to do so.[10]
This compound Handling Workflow
References
- 1. abmole.com [abmole.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | Side Effects, Dosage, Uses, and More [healthline.com]
- 8. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. drugs.com [drugs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
